molecular formula C7H5Br2FO B1530625 1,4-Dibromo-2-fluoro-5-methoxybenzene CAS No. 1780954-49-5

1,4-Dibromo-2-fluoro-5-methoxybenzene

Cat. No.: B1530625
CAS No.: 1780954-49-5
M. Wt: 283.92 g/mol
InChI Key: JDEOAGFIDNZZEN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-5-methoxybenzene (CAS 1780954-49-5) is a valuable halogenated aromatic building block in organic synthesis and pharmaceutical research . This compound, with the molecular formula C7H5Br2FO and a molecular weight of 283.92, features both bromine and fluorine substituents on a methoxybenzene ring, making it a versatile precursor for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution . Researchers utilize this scaffold in the development of more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data for proper handling information .

Properties

IUPAC Name

1,4-dibromo-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEOAGFIDNZZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Anticipated Properties of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical landscape of the novel compound 1,4-Dibromo-2-fluoro-5-methoxybenzene. As of the latest literature review, a specific CAS number and detailed experimental properties for this molecule are not publicly available, suggesting its status as a non-commercial, research-novel entity. This document, therefore, transitions from a standard data sheet to a forward-looking scientific guide. Herein, we present a reasoned, multi-step synthetic pathway to this compound, leveraging established principles of organic chemistry. Each proposed synthetic step is accompanied by a discussion of the underlying mechanistic principles, regiochemical considerations, and detailed experimental protocols for the precursor materials. Furthermore, we provide a tabulated summary of the known properties of the key starting material and predict the key physicochemical properties of the target compound. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and explore the applications of this unique halogenated aromatic compound.

Introduction and Rationale

Halogenated and methoxy-substituted benzene rings are privileged scaffolds in medicinal chemistry and materials science. The specific arrangement of two bromine atoms, a fluorine atom, and a methoxy group in this compound offers a unique combination of steric and electronic properties. The bromine atoms provide reactive handles for cross-coupling reactions, while the fluorine and methoxy groups can modulate metabolic stability, lipophilicity, and binding interactions of derivative molecules. Given the absence of this compound in commercial catalogs, this guide provides the necessary intellectual framework for its de novo synthesis.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned starting from the commercially available precursor, 4-Bromo-2-fluoroanisole. The proposed two-step synthesis involves the regioselective bromination of this starting material.

DOT Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Electrophilic Aromatic Bromination 4-Bromo-2-fluoroanisole 4-Bromo-2-fluoroanisole This compound This compound 4-Bromo-2-fluoroanisole->this compound N-Bromosuccinimide (NBS) Sulfuric Acid (cat.) Acetonitrile, rt

Caption: Proposed two-step synthesis of this compound.

In-Depth Analysis of the Synthetic Route

Starting Material: 4-Bromo-2-fluoroanisole

The judicious choice of starting material is paramount for an efficient synthesis. 4-Bromo-2-fluoroanisole (CAS Number: 2357-52-0) is a commercially available compound, providing a solid foundation for the proposed synthesis.[1][2]

PropertyValueSource
CAS Number 2357-52-0[1][2]
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.02 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 105-107 °C at 17 Torr[4]
Melting Point 16 °C[4]
Step 2: Regioselective Bromination

The key transformation in this synthesis is the introduction of a second bromine atom onto the 4-Bromo-2-fluoroanisole ring. This is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methoxy group (-OCH₃), the fluorine atom (-F), and the bromine atom (-Br).

  • Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

  • Fluorine Atom (-F): A deactivating group due to its strong inductive electron-withdrawing effect, yet it is also an ortho, para-director through resonance.

  • Bromine Atom (-Br): A deactivating group that is also an ortho, para-director.

In 4-Bromo-2-fluoroanisole, the positions ortho to the powerful activating methoxy group are C3 and C5. The C5 position is sterically less hindered and is also ortho to the fluorine atom and meta to the bromine atom. The position para to the methoxy group is already occupied by the bromine atom. Therefore, the incoming electrophile (Br⁺) is most likely to attack the C5 position, leading to the desired this compound.

DOT Diagram of Regioselectivity:

Caption: Analysis of directing effects for electrophilic bromination.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 4-Bromo-2-fluoroanisole (CAS: 2357-52-0)

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-fluoroanisole (1.0 equivalent) in anhydrous acetonitrile.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile.

  • Slowly add the NBS solution dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Predicted Properties and Characterization of this compound

While experimental data is unavailable, the following properties can be predicted based on the structure.

PropertyPredicted Value
Molecular Formula C₇H₅Br₂FO
Molecular Weight 283.92 g/mol
Appearance Likely a solid at room temperature
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water.
¹H NMR Two aromatic singlets are expected.
¹³C NMR Seven distinct carbon signals are expected in the aromatic region, plus one for the methoxy group.
¹⁹F NMR A singlet is expected.
Mass Spectrometry A characteristic isotopic pattern for two bromine atoms will be observed.

Safety and Handling

As a novel compound, this compound should be handled with extreme care. Assume it is toxic and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

The starting material, 4-Bromo-2-fluoroanisole, is a combustible liquid and should be handled accordingly.[2] N-Bromosuccinimide is a lachrymator and an irritant. Concentrated sulfuric acid is highly corrosive.

Potential Applications in Research and Drug Development

This compound is a promising building block for the synthesis of more complex molecules. The two distinct bromine atoms can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce different substituents. This allows for the rapid generation of a library of diverse compounds for screening in drug discovery programs or for the development of new organic materials. The presence of the fluorine and methoxy groups can impart desirable pharmacokinetic properties to potential drug candidates.

Conclusion

While this compound is not a commercially available compound, this technical guide provides a robust and scientifically sound proposal for its synthesis from readily available starting materials. The detailed analysis of the synthetic route, including regiochemical considerations and a proposed experimental protocol, offers a clear path for researchers to access this novel molecule. The predicted properties and potential applications highlight the value of this compound as a versatile building block in chemical synthesis, with potential impacts in medicinal chemistry and materials science.

References

  • CAS Common Chemistry. 4-Bromo-2-fluoroanisole. [Link]

Sources

Synthesis route for 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of this compound

In the landscape of modern synthetic chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility is derived from a unique substitution pattern: two bromine atoms, a fluorine atom, and a methoxy group. This arrangement provides multiple, distinct reactive sites for orthogonal chemical modifications.

The presence of two halogens offers diverse opportunities for cross-coupling reactions (such as Suzuki, Heck, or Sonogashira), nucleophilic aromatic substitution, and the formation of organometallic reagents.[1] The electron-donating methoxy group and the fluorine atom modulate the electronic properties of the benzene ring, influencing regioselectivity in subsequent reactions and impacting the physicochemical properties of derivative compounds.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this key intermediate, grounded in the principles of electrophilic aromatic substitution, and offers a detailed protocol for its practical implementation in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, this compound, is a tetrasubstituted benzene ring. A logical and efficient approach to its synthesis is through the functionalization of a less complex, commercially available precursor. The most powerful directing group on the target ring is the methoxy (-OCH₃) substituent, which is a strong ortho, para-director for electrophilic aromatic substitution. The fluorine (-F) atom is also an ortho, para-director, though less activating than the methoxy group.

This suggests a retrosynthetic disconnection of the two C-Br bonds, leading back to a disubstituted precursor: 1-fluoro-4-methoxybenzene (also known as 4-fluoroanisole).[2][3] This starting material is readily available and possesses a substitution pattern that ideally directs the incoming electrophiles (bromine) to the desired positions.

The methoxy group at C5 and the fluorine atom at C2 will direct bromination to the positions ortho to the methoxy group (C4 and C6) and ortho to the fluorine atom (C1 and C3). The powerful activating and directing effect of the methoxy group will dominate, leading to substitution at the C1 and C4 positions (relative to the fluorine at C2 and methoxy at C5), yielding the desired product. The core of this synthesis is therefore a regioselective electrophilic aromatic dibromination .[4]

Core Synthesis: Electrophilic Aromatic Bromination

The transformation of 1-fluoro-4-methoxybenzene to this compound is achieved via electrophilic aromatic substitution. This class of reaction involves the attack of an electron-rich aromatic ring on an electrophile, followed by the restoration of aromaticity.[4]

Mechanism of Action

The reaction proceeds through a well-established mechanism:

  • Generation of Electrophile: Molecular bromine (Br₂) is polarized by the solvent or an optional Lewis acid catalyst, creating a potent electrophile (Br⁺).

  • Nucleophilic Attack: The electron-rich π-system of the 1-fluoro-4-methoxybenzene ring attacks the electrophilic bromine atom. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The positive charge of this intermediate is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization and favoring substitution ortho to it.

  • Deprotonation: A base (e.g., solvent or counter-ion) removes a proton from the carbon atom bearing the new bromine substituent, collapsing the arenium ion and restoring the aromatic system.

  • Second Bromination: The resulting monobrominated intermediate is still highly activated by the methoxy group and rapidly undergoes a second electrophilic bromination at the other vacant ortho position to yield the final dibrominated product.

Synthetic Workflow Diagram

The overall process, from starting material to purified product, is illustrated below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start 1-Fluoro-4-methoxybenzene in Acetic Acid reagent Add Br₂ in Acetic Acid (0°C) start->reagent reaction Stir at RT (Reaction Monitoring by TLC) reagent->reaction quench Pour into H₂O / Na₂S₂O₃(aq) to Quench Excess Br₂ reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer: 1. NaHCO₃(aq) 2. Brine extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallization (e.g., from Ethanol) concentrate->purify product 1,4-Dibromo-2-fluoro- 5-methoxybenzene purify->product analysis Characterization: - NMR - MS - Melting Point product->analysis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)Eq.
1-Fluoro-4-methoxybenzene459-60-9126.135.00 g39.61.0
Bromine (Br₂)7726-95-6159.814.40 mL (13.6 g)85.22.15
Glacial Acetic Acid64-19-760.05~60 mL--
Ethyl Acetate141-78-688.11~150 mL--
Sodium Thiosulfate (sat. aq.)7772-98-7158.11As needed--
Sodium Bicarbonate (sat. aq.)144-55-884.01~50 mL--
Brine (sat. aq. NaCl)7647-14-558.44~50 mL--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 1-fluoro-4-methoxybenzene (5.00 g, 39.6 mmol) in 40 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with gentle stirring.

  • Bromine Addition: Prepare a solution of bromine (4.40 mL, 85.2 mmol) in 20 mL of glacial acetic acid and load it into the addition funnel. Caution: Bromine is highly corrosive and toxic. Handle only in a chemical fume hood with appropriate PPE (gloves, safety goggles, lab coat). Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

  • Work-up: Add saturated aqueous sodium thiosulfate solution dropwise until the reddish-brown color of excess bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a crystalline solid.

Safety Precautions
  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. All manipulations must be performed in a well-ventilated chemical fume hood. Have a bromine quenching agent (sodium thiosulfate) readily available.

  • Acetic Acid: Corrosive and causes burns. Use in a fume hood.

  • Organic Solvents: Ethyl acetate is flammable. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or laminate), and chemical splash goggles.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Yield: Expected yield is typically in the range of 75-90%.

  • Characterization Data:

    • ¹H NMR: Protons on the aromatic ring will appear as distinct singlets or doublets with coupling constants characteristic of their substitution pattern. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

    • ¹³C NMR: The spectrum will show the expected number of signals for the aromatic carbons and the methoxy carbon.

    • ¹⁹F NMR: A singlet is expected for the fluorine atom.

    • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio).

    • Melting Point: A sharp melting point range indicates high purity.

Conclusion

The described synthesis provides a robust and high-yielding pathway to this compound. The procedure leverages a classic electrophilic aromatic bromination reaction on a readily available starting material. The causality behind the experimental choices, from the selection of the precursor based on directing group effects to the specific work-up and purification steps, is rooted in fundamental principles of organic chemistry. This self-validating protocol, supported by authoritative chemical principles, equips researchers and drug development professionals with a reliable method to access this versatile and valuable chemical intermediate.

References

  • CN102146023A - Method for preparing p-fluoro anisole - Google Patents. This patent describes methods for the synthesis of p-fluoroanisole (1-fluoro-4-methoxybenzene), a key starting material for the synthesis described in this guide.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. This document provides experimental details for various bromination reactions on substituted anisoles and benzoic acids, offering procedural insights relevant to the synthesis. Available at: [Link]

  • 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. This entry provides chemical and physical properties for a related isomer, which is useful for comparative analysis. Available at: [Link]

  • CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents. This patent details multi-step syntheses of polyhalogenated benzenes, including nitration and halogenation steps.
  • 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. This article highlights the utility of polyhalogenated anisole derivatives as intermediates in chemical synthesis, particularly in pharmaceutical and agrochemical industries. Available at: [Link]

  • (PDF) 1,4-Dibromo-2,5-dibutoxybenzene - ResearchGate. This paper provides structural information on a related dibrominated benzene derivative. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. This academic paper provides a detailed discussion of the mechanism and regioselectivity of electrophilic aromatic bromination, which is the core reaction of this synthesis. Available at: [Link]

  • 1,5-Dibromo-2,4-dimethoxybenzene - PMC - NIH. This publication discusses the synthesis and structural properties of a related dibromo-dimethoxybenzene compound. Available at: [Link]

  • US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents. This patent describes syntheses involving halogenated anisole derivatives and discusses metal-halogen exchange reactions.
  • 1-Bromo-2-fluoro-4-methoxybenzene - ChemBK. This source provides basic properties and safety information for a related isomer. Available at: [Link]

  • 1-Bromo-4-fluorobenzene - Wikipedia. This article describes the properties and synthesis of 1-bromo-4-fluorobenzene, a related aryl halide. Available at: [Link]

  • WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents. This patent application discusses various bromination agents, including N-bromosuccinimide (NBS), for the synthesis of halogenated benzenes.
  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. This procedure from Organic Syntheses provides a reliable method for preparing a related bromo-fluorobenzene compound. Available at: [Link]

  • Benzene, 1-fluoro-4-methoxy- - the NIST WebBook. This database provides physical and chemical data for the starting material, 1-fluoro-4-methoxybenzene. Available at: [Link]

  • 1-FLUORO-4-METHOXYBENZENE | CAS 459-60-9 - Matrix Fine Chemicals. This page provides chemical identifiers and information for the starting material. Available at: [Link]

  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents. This patent details bromination reactions on activated aromatic rings, providing context for the reaction conditions.

Sources

1H NMR spectrum analysis of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount, and ¹H NMR serves as a primary tool for structural verification. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a polysubstituted aromatic compound.

The structural complexity of this molecule, featuring two bromine atoms, a fluorine atom, and a methoxy group, presents a fascinating case study in spectral interpretation. The interplay of these substituents—each with distinct electronic and spatial effects—creates a unique magnetic environment for the aromatic protons. This guide will deconstruct the theoretical underpinnings of the expected spectrum, predict the chemical shifts and coupling patterns with reasoned justification, and provide a robust experimental protocol for acquiring high-fidelity data.

Theoretical Framework: Decoding Substituent Effects in ¹H NMR

The ¹H NMR spectrum is governed by three key principles: chemical shift (δ), spin-spin coupling (J), and signal integration. In aromatic systems, these parameters are exquisitely sensitive to the nature and position of substituents on the benzene ring.[2]

1. Chemical Shift (δ): The Electronic Environment

The chemical shift of a proton is determined by the local magnetic field it experiences, which is a sum of the strong external magnetic field of the NMR spectrometer and weaker, induced fields from the surrounding electron clouds. Substituents modulate this local field through two primary mechanisms:

  • Inductive Effects: These are transmitted through sigma (σ) bonds. Electronegative atoms like Fluorine (F), Bromine (Br), and Oxygen (O) withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).

  • Resonance (Mesomeric) Effects: These are transmitted through the pi (π) electron system of the aromatic ring. The methoxy group (-OCH₃) is a strong π-donor, increasing electron density at the ortho and para positions, causing an upfield shift for protons at these locations. Halogens also exhibit a resonance effect, but it is generally weaker than their inductive effect.

For this compound, the two aromatic protons, H-3 and H-6, are subject to a complex combination of these effects from four different substituents, leading to distinct chemical shifts.

2. Spin-Spin Coupling (J): Through-Bond Connectivity

Spin-spin coupling results in the splitting of NMR signals into multiplets and provides direct evidence of connectivity between nuclei. The magnitude of the coupling constant, J, is independent of the applied magnetic field strength. In this molecule, we must consider two types of coupling:

  • Proton-Proton (¹H-¹H) Coupling: In benzene derivatives, the magnitude of J depends on the number of bonds separating the protons.

    • Ortho coupling (³J_HH): 7–10 Hz

    • Meta coupling (⁴J_HH): 2–3 Hz

    • Para coupling (⁵J_HH): 0–1 Hz

  • Proton-Fluorine (¹H-¹⁹F) Coupling: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and therefore couples to nearby protons. These couplings can be significant and occur over multiple bonds.

    • Ortho coupling (³J_HF): 6–10 Hz

    • Meta coupling (⁴J_HF): 5–8 Hz

    • Para coupling (⁵J_HF): 0–3 Hz

Predicted ¹H NMR Spectrum Analysis of this compound

The molecule has three chemically distinct sets of protons: the two aromatic protons at positions C-3 and C-6, and the three protons of the methoxy group.

Predicted Chemical Shifts (δ)

To estimate the chemical shifts of H-3 and H-6, we can use the principle of substituent additivity, starting from the chemical shift of benzene (δ ≈ 7.27 ppm).

  • Proton H-6: This proton is ortho to the methoxy group (strong shielding), meta to the fluorine (weak deshielding), and ortho to a bromine (weak deshielding). The dominant effect is the strong shielding from the methoxy group. Therefore, H-6 is expected to be the more upfield of the two aromatic protons. A reasonable estimate places its chemical shift in the range of δ 6.9 - 7.1 ppm .

  • Proton H-3: This proton is ortho to a bromine (weak deshielding), meta to the other bromine (weak deshielding), meta to the methoxy group (weak shielding), and ortho to the fluorine (strong deshielding). The cumulative deshielding effects, particularly from the ortho fluorine, will shift this proton significantly downfield. Its chemical shift is predicted to be in the range of δ 7.3 - 7.5 ppm .

  • Methoxy Protons (-OCH₃): The protons of the methoxy group attached to an aromatic ring typically appear in the range of δ 3.8 - 4.0 ppm .

Predicted Multiplicities and Coupling Constants (J)

The splitting pattern of each signal is determined by its coupling to neighboring non-equivalent nuclei.

  • Proton H-6 Signal:

    • It will be split by H-3 through a meta ¹H-¹H coupling (⁴J_HH ≈ 2-3 Hz).

    • It will also be split by the fluorine at C-2 through an ortho ¹H-¹⁹F coupling (³J_HF ≈ 6-10 Hz).

    • The resulting multiplicity will be a doublet of doublets (dd) .

  • Proton H-3 Signal:

    • It will be split by H-6 through the same meta ¹H-¹H coupling (⁴J_HH ≈ 2-3 Hz).

    • It will be split by the fluorine at C-2 through a meta ¹H-¹⁹F coupling (⁴J_HF ≈ 5-8 Hz).

    • This signal will also appear as a doublet of doublets (dd) .

  • Methoxy Protons (-OCH₃) Signal:

    • These protons are isolated from other protons and the fluorine by several bonds. No significant coupling is expected.

    • The signal will be a singlet (s) .

Integration

The relative areas under each signal will correspond to the number of protons generating the signal. The expected integration ratio is: H-6 : H-3 : -OCH₃ = 1 : 1 : 3 .

Data Summary Table
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Integration
H-66.9 - 7.1Doublet of Doublets (dd)⁴J_HH = 2-3, ³J_HF = 6-101H
H-37.3 - 7.5Doublet of Doublets (dd)⁴J_HH = 2-3, ⁴J_HF = 5-81H
-OCH₃3.8 - 4.0Singlet (s)N/A3H
Visualization of Coupling Interactions

Caption: Coupling network in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, verifiable ¹H NMR spectrum, a systematic approach to sample preparation and data acquisition is essential. This protocol is designed to be a self-validating system.

1. Sample Preparation

  • Analyte: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is an excellent first choice. Its residual proton signal at δ ~7.26 ppm is well-defined and can serve as a secondary chemical shift reference.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. Ensure no solid particles remain.

2. NMR Spectrometer Setup and Calibration

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

3. Data Acquisition Parameters

  • Experiment: Select a standard one-pulse proton experiment.

  • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals are captured.

  • Pulse Angle: Use a 30-45 degree flip angle to allow for a shorter relaxation delay without saturating the signals.

  • Relaxation Delay (d1): Set a delay of 1-2 seconds. This is a balance between obtaining quantitative integrations and minimizing experiment time.

  • Acquisition Time (at): An acquisition time of 2-4 seconds is recommended to ensure good data point resolution.

  • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.

4. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

  • Integration: Integrate all signals (-OCH₃, H-3, and H-6) and normalize the values to obtain the relative proton ratios.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve lock_shim Lock & Shim Spectrometer dissolve->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID Data (8-16 scans) setup_params->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correct ft->phase_base ref_int Reference & Integrate phase_base->ref_int Final Spectrum Analysis Final Spectrum Analysis ref_int->Final Spectrum Analysis

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of well-defined signals that are highly characteristic of its structure. The spectrum should feature two distinct doublet of doublets in the aromatic region and a singlet in the aliphatic region, with an integration ratio of 1:1:3. The precise chemical shifts and coupling constants are a direct consequence of the complex interplay of the inductive and resonance effects of the bromine, fluorine, and methoxy substituents. The presence of significant ¹H-¹⁹F coupling is a key diagnostic feature. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum to confirm the identity and purity of this compound, underscoring the power of NMR spectroscopy in modern chemical research and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

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An In-depth Technical Guide to the Predicted 13C NMR Chemical Shifts for 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis and prediction of the 13C Nuclear Magnetic Resonance (NMR) spectrum for 1,4-Dibromo-2-fluoro-5-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with field-proven insights to offer a comprehensive understanding of the structural and electronic effects influencing the chemical shifts and coupling constants of this polysubstituted aromatic compound.

Executive Summary

This compound presents a unique case for 13C NMR analysis due to the complex interplay of its substituents. The presence of two heavy bromine atoms, a highly electronegative fluorine atom, and an electron-donating methoxy group creates a distinct electronic environment for each carbon atom in the benzene ring. This guide will deconstruct these influences to provide a robust, predicted 13C NMR spectrum. Key features addressed include the additive effects of substituents on aromatic chemical shifts, the significant impact of carbon-fluorine (C-F) spin-spin coupling, and the characteristic signal of the methoxy carbon. Understanding this predicted spectrum is crucial for the structural verification and purity assessment of this compound in synthetic and medicinal chemistry applications.

Theoretical Framework: Substituent Effects in Aromatic 13C NMR

The 13C chemical shift of a carbon atom in a benzene ring is highly sensitive to the electronic effects of the substituents attached. These effects are primarily categorized as inductive and resonance (mesomeric) effects, and their impact varies depending on the substituent's position relative to the carbon being observed (ipso, ortho, meta, para).

  • Inductive Effects : These are transmitted through the sigma (σ) bond framework and are largely dependent on the electronegativity of the substituent. Electronegative atoms withdraw electron density, deshielding nearby carbons and shifting their signals downfield (to a higher ppm value). This effect attenuates with distance.

  • Resonance Effects : These are transmitted through the pi (π) electron system of the aromatic ring. Electron-donating groups (like -OCH3) increase electron density, particularly at the ortho and para positions, causing an upfield (lower ppm) shift. Conversely, electron-wthdrawing groups can decrease electron density at these positions.[1]

  • Heavy Atom Effect : For heavier halogens like bromine and iodine, the large, polarizable electron cloud can induce significant shielding of the directly attached (ipso) carbon, causing an upfield shift that counteracts the expected deshielding from its electronegativity.[2]

To predict the chemical shifts in this compound, we will employ the principle of additivity. Starting with the base chemical shift of benzene (approximately 128.5 ppm), we will add the known Substituent Chemical Shift (SCS) values for each of the four substituents for every carbon on the ring.[3][4]

A critical feature of the spectrum will be the presence of carbon-fluorine (C-F) coupling . The 19F nucleus has a spin of I=1/2, similar to a proton, and it couples with 13C nuclei through one or more bonds. This results in the splitting of carbon signals into doublets or more complex multiplets, with the magnitude of the coupling constant (J) decreasing with the number of intervening bonds.[5] Typical C-F coupling constants in fluorinated benzenes are:

  • ¹JCF (one bond): ~245 Hz (large)

  • ²JCF (two bonds): ~21 Hz

  • ³JCF (three bonds): ~8 Hz

  • ⁴JCF (four bonds): ~3 Hz[6]

Predicted 13C NMR Spectrum of this compound

The structure and IUPAC numbering for this compound are presented below. Due to the substitution pattern, all six aromatic carbons are chemically non-equivalent and are expected to produce distinct signals.

Caption: Molecular structure and numbering of this compound.

Calculation of Aromatic Carbon Chemical Shifts

The predicted chemical shifts are calculated using the additive model: δC ≈ 128.5 ppm + ΣSCS . The SCS values (in ppm) for the substituents are provided in the table below.

SubstituentIpso (C1)Ortho (C2)Meta (C3)Para (C4)
-Br -5.5+3.4+1.7-1.6
-F +34.8-12.9+1.4-4.5
-OCH3 +31.4-14.4+1.0-7.7

Table 1: Substituent Chemical Shift (SCS) values for benzene derivatives.

The detailed calculation for each carbon atom is as follows:

  • C1 (ipso to Br, ortho to F, meta to H, para to Br, meta to OCH3, ortho to H): δ(C1) ≈ 128.5 + SCS(Br, ipso) + SCS(F, ortho) + SCS(Br, para) + SCS(OCH3, meta) δ(C1) ≈ 128.5 + (-5.5) + (-12.9) + (-1.6) + (1.0) = 109.5 ppm

  • C2 (ortho to Br, ipso to F, ortho to H, meta to Br, para to OCH3, meta to H): δ(C2) ≈ 128.5 + SCS(Br, ortho) + SCS(F, ipso) + SCS(Br, meta) + SCS(OCH3, para) δ(C2) ≈ 128.5 + (3.4) + (34.8) + (1.7) + (-7.7) = 160.7 ppm

  • C3 (meta to Br, ortho to F, ipso to H, ortho to Br, meta to OCH3, para to H): δ(C3) ≈ 128.5 + SCS(Br, meta) + SCS(F, ortho) + SCS(Br, ortho) + SCS(OCH3, meta) δ(C3) ≈ 128.5 + (1.7) + (-12.9) + (3.4) + (1.0) = 121.7 ppm

  • C4 (para to Br, meta to F, ortho to H, ipso to Br, ortho to OCH3, meta to H): δ(C4) ≈ 128.5 + SCS(Br, para) + SCS(F, meta) + SCS(Br, ipso) + SCS(OCH3, ortho) δ(C4) ≈ 128.5 + (-1.6) + (1.4) + (-5.5) + (-14.4) = 108.4 ppm

  • C5 (meta to Br, para to F, meta to H, ortho to Br, ipso to OCH3, ortho to H): δ(C5) ≈ 128.5 + SCS(Br, meta) + SCS(F, para) + SCS(Br, ortho) + SCS(OCH3, ipso) δ(C5) ≈ 128.5 + (1.7) + (-4.5) + (3.4) + (31.4) = 160.5 ppm

  • C6 (ortho to Br, meta to F, para to H, meta to Br, ortho to OCH3, ipso to H): δ(C6) ≈ 128.5 + SCS(Br, ortho) + SCS(F, meta) + SCS(Br, meta) + SCS(OCH3, ortho) δ(C6) ≈ 128.5 + (3.4) + (1.4) + (1.7) + (-14.4) = 120.6 ppm

Predicted Methoxy Carbon Chemical Shift

The chemical shift for a methoxy group attached to an aromatic ring typically falls in the range of 55-62 ppm.[7][8] The electronic environment in this molecule does not suggest any extreme effects, so a value in the middle of this range is a reasonable prediction.

  • C7 (-OCH3): ~56.5 ppm

Summary of Predicted 13C NMR Data

The following table summarizes the predicted chemical shifts and the expected splitting patterns due to C-F coupling.

Carbon AtomPredicted δ (ppm)C-F CouplingPredicted MultiplicityPredicted JCF (Hz)
C1 109.5²JCFDoublet~20-25
C2 160.7¹JCFDoublet~240-250
C3 121.7²JCFDoublet~20-25
C4 108.4³JCFDoublet~5-10
C5 160.5⁴JCFDoublet~2-5
C6 120.6³JCFDoublet~5-10
C7 (-OCH3) 56.5⁵JCFSingletNegligible

Table 2: Predicted 13C NMR data for this compound.

Interpretation of the Predicted Spectrum

The predicted spectrum shows seven distinct signals, corresponding to the six unique aromatic carbons and the single methoxy carbon.

  • Downfield Region (160-161 ppm): Two signals are predicted in this region, C2 and C5. C2, being directly attached to the highly electronegative fluorine, is expected to be the most downfield signal and will appear as a large doublet due to the one-bond C-F coupling (¹JCF ≈ 245 Hz).[6] C5, which is ipso to the strongly electron-donating methoxy group, is also significantly deshielded. It should appear as a doublet with a very small four-bond coupling constant (⁴JCF).

  • Midfield Region (120-122 ppm): The two carbons bearing hydrogen atoms, C3 and C6, are predicted in this region, which is typical for substituted aromatic CH carbons. C3 will be a doublet with a two-bond C-F coupling (²JCF), while C6 will be a doublet with a smaller three-bond coupling (³JCF).

  • Upfield Aromatic Region (108-110 ppm): The two carbons attached to bromine, C1 and C4, are predicted to be the most upfield of the aromatic signals. This is a consequence of the "heavy atom effect" of bromine, which induces significant shielding.[2] C1 will show a two-bond C-F coupling, while C4 will exhibit a three-bond coupling.

  • Aliphatic Region (~56.5 ppm): A single, sharp singlet is expected for the methoxy carbon (C7). Any coupling to the fluorine atom over five bonds would be negligible and likely unresolved.[8]

The logical workflow for assigning the spectrum is visualized below.

G cluster_0 Initial Analysis cluster_1 Signal Assignment Workflow cluster_2 Final Verification Start Acquire 13C NMR Spectrum Count Count Signals (Expect 7) Start->Count Region1 Identify Methoxy Signal (~56 ppm, Singlet) Count->Region1 Region2 Identify C-F Signal (~161 ppm, Large Doublet, ¹JCF) Region1->Region2 Region3 Identify C-O Signal (~160 ppm, Small Doublet, ⁴JCF) Region2->Region3 Region4 Assign Remaining Signals based on Predicted Shifts & JCF values Region3->Region4 Final Confirm Structure Region4->Final

Caption: Workflow for the analysis of the 13C NMR spectrum.

Experimental Protocol

To acquire a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

5.1 Sample Preparation

  • Accurately weigh approximately 20-30 mg of the solid compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is unlikely to interact significantly with the analyte and its residual solvent peak at ~77.16 ppm does not overlap with the predicted signals.[9]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

5.2 Spectrometer Setup and Acquisition

  • Instrumentation: A multinuclear NMR spectrometer with a minimum field strength of 400 MHz (for ¹H) is recommended to ensure adequate signal dispersion.

  • Tuning and Matching: Tune and match the probe for the 13C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker systems).

    • Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without overly saturating quaternary carbons.[10]

    • Acquisition Time (AQ): Set to ~2-3 seconds to ensure good resolution.

    • Relaxation Delay (D1): Set to 2 seconds. A longer delay may be needed to accurately integrate quaternary carbons, but is not essential for initial structural confirmation.

    • Number of Scans (NS): Due to the low natural abundance of 13C and the presence of quaternary carbons, a sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of ~250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of signals.

5.3 Data Processing

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the CDCl3 triplet to 77.16 ppm.

  • Integrate all signals (note: in a standard proton-decoupled spectrum, integrals are not typically quantitative).

  • Pick and label all peaks, including the measurement of C-F coupling constants for all observed doublets.

Conclusion

This guide provides a comprehensive, theoretically grounded prediction of the 13C NMR spectrum of this compound. By applying the principles of substituent additivity and considering the characteristic effects of carbon-fluorine coupling, a detailed assignment for all seven unique carbon atoms has been proposed. The predicted spectrum is characterized by two downfield signals for the carbons attached to fluorine and oxygen, four more upfield aromatic signals, and a single aliphatic signal for the methoxy carbon. The distinctive feature will be the splitting of all aromatic carbon signals into doublets due to coupling with the fluorine atom. This in-depth analysis serves as an essential reference for any scientist working with this molecule, facilitating accurate spectral interpretation and structural confirmation.

References

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzene. Retrieved from [Link]

  • longaford. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

  • Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 549–557. Retrieved from [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. Retrieved from [Link]

  • NMRS.io. (n.d.). 13C | benzene-d6 | NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Abraham, R. J., & Cooper, M. A. (1971). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society B: Physical Organic, 2039. Retrieved from [Link]

  • ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Retrieved from [Link]

  • Johnson, A. (2008, July 9). 13C NMR of fluorinated aromatics. IONiC/VIPEr. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzene, 1-methoxy-4-(methoxymethoxy)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]

  • CONICET Digital. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • National Institutes of Health. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

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An In-Depth Technical Guide to 1,4-Dibromo-2-fluoro-5-methoxybenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-fluoro-5-methoxybenzene is a highly functionalized aromatic compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, and a methoxy group—provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for site-selective modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. While extensive experimental data for this compound is not widely available in public literature, its properties can be reliably predicted and are also listed by some chemical suppliers.

PropertyValueSource/Comment
CAS Number 1780954-49-5[1][2]
Molecular Formula C₇H₅Br₂FO[2]
Molecular Weight 283.92 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Melting Point Not availableExperimental data not found in searches.
Boiling Point Not availableExperimental data not found in searches.
Solubility Insoluble in water; Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from the nonpolar nature of the molecule and data on similar compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding bromo, fluoro, and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly influenced by the electronegativity of the attached halogen and oxygen atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.[3]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Br, C-F, and C-O-C functional groups, as well as aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Fragmentation patterns would likely involve the loss of bromine atoms and the methoxy group.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a multi-step process, likely starting from a more readily available substituted aniline. While a specific protocol for this exact molecule was not found, a general and adaptable synthetic workflow can be proposed based on established organic chemistry reactions.

A potential synthetic route could involve the diazotization of a suitably substituted aniline, followed by a Sandmeyer-type reaction to introduce the bromo substituents. For instance, starting from 4-bromo-2-fluoro-5-methoxyaniline, a two-step sequence could yield the desired product.

Proposed Synthetic Workflow:

Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 4-Bromo-2-fluoro-5-methoxyaniline B Diazonium Salt Intermediate A->B NaNO₂, HBr, 0-5 °C C This compound B->C CuBr, HBr

A potential synthetic pathway for this compound.

Step-by-Step Protocol (Hypothetical):

  • Diazotization: 4-Bromo-2-fluoro-5-methoxyaniline is dissolved in a suitable acidic medium, such as a mixture of hydrobromic acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt intermediate is monitored.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the replacement of the diazonium group with a bromine atom.

  • Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, which allows for selective functionalization through various cross-coupling reactions. This regioselectivity is governed by the electronic and steric environment of each bromine atom. The bromine at the 4-position is flanked by a methoxy group and a hydrogen atom, while the bromine at the 1-position is adjacent to a fluorine atom. This difference enables chemists to perform sequential cross-coupling reactions to introduce different functionalities at these positions.

Key Reactions and their Significance in Medicinal Chemistry:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[4] The differential reactivity of the C-Br bonds in this compound can be exploited to selectively couple an aryl or heteroaryl boronic acid at one position, followed by a second coupling at the other position. This strategy is invaluable for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in many kinase inhibitors and other drug candidates.[5]

Suzuki_Coupling A 1,4-Dibromo-2-fluoro- 5-methoxybenzene B Mono-arylated Intermediate A->B R¹-B(OH)₂, Pd catalyst, Base (Site-selective) C Di-arylated Product B->C R²-B(OH)₂, Pd catalyst, Base

Sequential Suzuki-Miyaura coupling of this compound.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[1][6] By employing this reaction, various amine-containing fragments can be introduced onto the aromatic core of this compound. This is particularly relevant for the synthesis of compounds targeting protein kinases, where an amino-pyrimidine or a related nitrogen-containing heterocycle often serves as a key pharmacophore that interacts with the hinge region of the kinase domain.

Buchwald_Hartwig A 1,4-Dibromo-2-fluoro- 5-methoxybenzene B Mono-aminated Intermediate A->B R¹R²NH, Pd catalyst, Base (Site-selective) C Di-aminated Product B->C R³R⁴NH, Pd catalyst, Base

Sequential Buchwald-Hartwig amination of this compound.

The presence of the fluorine atom in this compound is of particular importance in drug design. Fluorine can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. It can also engage in favorable interactions with biological targets, thereby enhancing binding affinity and potency.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the searches, general guidelines for handling similar polyhalogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For more specific safety information, it is recommended to consult the MSDS of structurally related compounds such as 1,4-dibromo-2-fluorobenzene or 1,4-dibromo-2,5-dimethoxybenzene.[7]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique arrangement of functional groups allows for site-selective modifications, enabling the efficient construction of complex molecular scaffolds. The ability to perform sequential cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a powerful platform for the synthesis of diverse libraries of compounds for biological screening. As the demand for novel and effective therapeutics continues to grow, the utility of such highly functionalized building blocks in accelerating the drug discovery process is undeniable.

References

  • ChemicalBook. This compound | 1780954-49-5. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB93185339.htm
  • BLDpharm. 1780954-49-5|this compound. Available at: https://www.bldpharm.com/products/1780954-49-5.html
  • CookeChem. 1,4-Dibromo-2-fluorobenzene , 98% , 1435-52-5. Available at: https://www.cookechem.com/product/1435-52-5
  • Fisher Scientific. SAFETY DATA SHEET. Available at: https://www.fishersci.com/msds?productName=AC425070050
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Published June 30, 2023. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
  • Santa Cruz Biotechnology. 1,4-Dibromo-2,5-dimethoxybenzene. Available at: https://www.scbt.com/p/1-4-dibromo-2-5-dimethoxybenzene-2674-34-2
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  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Available at: https://www.benchchem.com/application-notes/synthesis-of-kinase-inhibitors-using-5-bromo-2-fluoro-3-trifluoromethyl-benzaldehyde
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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Published October 10, 2024. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_Named_Reactions/5.03%3A_Suzuki-Miyaura_Coupling
  • ChemicalBook. IR2 spectrum of 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5). Available at: https://www.chemicalbook.com/spectrum/1435-52-5_ir2.htm
  • ChemicalBook. IR Spectrum of 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5). Available at: https://www.chemicalbook.com/spectrum/1435-52-5_ir.htm
  • ChemicalBook. This compound | 1780954-49-5. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB93185339.htm
  • BenchChem. Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide. Available at: https://www.benchchem.com/application-notes/potential-applications-of-1-bromomethyl-2-fluoro-4-methoxybenzene-in-medicinal-chemistry
  • PubChem. 1,4-Dibromo-2,5-difluorobenzene. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/67596
  • SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Published June 25, 2024. Available at: https://www.scielo.br/j/jbs/a/L3t8W4qY3D3B5x8X7y8Q6Vj/?lang=en
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Available at: https://www.benchchem.com/application-notes/synthesis-of-kinase-inhibitors-using-3-fluoro-5-iodobenzamide
  • ChemScene. 1,4-Dibromo-2-fluorobenzene | 1435-52-5. Available at: https://www.chemscene.com/products/1-4-dibromo-2-fluorobenzene.html
  • Guidechem. How is 1,4-Dibromo-2-fluoro-5-nitrobenzene prepared? [1-2]. Available at: https://www.guidechem.com/q-a/how-is-1-4-dibromo-2-fluoro-5-nitrobenzene-prepared-1-2-965851.html
  • NIST. Benzene, 1,4-dibromo-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C106376&Type=IR-SPEC&Index=1
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/661d155f97302b1f3c3a4f66
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  • BenchChem. 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Published January 17, 2026. Available at: https://www.benchchem.
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Molecular structure and conformation of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,4-Dibromo-2-fluoro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound whose unique arrangement of electron-withdrawing halogens and an electron-donating methoxy group makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Understanding its precise three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, intermolecular interactions, and suitability as a synthetic building block. This guide provides a comprehensive analysis of the molecular architecture of this compound, detailing the experimental and computational methodologies used to elucidate its structural parameters and conformational preferences.

Elucidation of the Definitive Molecular Structure

The unambiguous determination of a molecule's three-dimensional atomic arrangement is foundational to all further chemical and biological study. For a crystalline organic compound like this compound, single-crystal X-ray diffraction (SXRD) is the definitive technique, providing precise measurements of bond lengths, bond angles, and intermolecular packing.[2][3]

The Principle of Single-Crystal X-ray Diffraction

SXRD is a powerful analytical method that reveals the atomic and molecular structure of a crystal.[3] When a focused beam of X-rays passes through a highly ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[4] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[3] From this map, the precise positions of individual atoms can be determined, allowing for the calculation of bond lengths, bond angles, and torsional angles that define the molecular geometry.[2]

Experimental Protocol: From Synthesis to Structure

The following protocol outlines a self-validating workflow for determining the crystal structure of this compound.

Step 1: Synthesis and Purification The target compound is typically synthesized via electrophilic substitution reactions on a precursor molecule. For instance, a related compound, 1,4-Dibromo-2-fluoro-5-nitrobenzene, can be prepared by the nitration of 1,4-dibromo-2-fluorobenzene.[5] Following synthesis, the crude product must be purified to ≥98% purity, typically by column chromatography or recrystallization, to ensure the growth of high-quality single crystals.

Step 2: High-Quality Single Crystal Growth The success of an SXRD experiment is critically dependent on the quality of the single crystal.

  • Methodology: Slow evaporation is the most common and effective method for small molecules. A supersaturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) in a clean vial. The vial is loosely capped to allow the solvent to evaporate over several days to weeks at a constant temperature.

  • Causality: Slow evaporation allows molecules to deposit onto a growing lattice in a highly ordered fashion, minimizing defects and resulting in a crystal suitable for diffraction. Crystals should ideally be at least 20 µm in each dimension.[6]

Step 3: X-ray Data Collection

  • Instrumentation: A modern single-crystal X-ray diffractometer, such as an Oxford Diffraction Gemini or a Bruker XtaLAB, is used.[2][6] These instruments are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[6]

  • Procedure: A suitable crystal is selected and mounted on a goniometer head. To minimize thermal vibrations and obtain a higher resolution structure, data is typically collected at a low temperature (e.g., 100 K) using a cryostream cooler.[6] The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, collecting a complete sphere of diffraction data.

Step 4: Structure Solution and Refinement

  • Software: Specialized software suites like SHELX or OLEX2 are used to process the diffraction data.[7]

  • Process: The collected data is used to solve the "phase problem" and generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Anticipated Structural Parameters

While the specific crystal structure for this compound is not publicly available as of this writing, its structural parameters can be reliably predicted based on data from closely related compounds, such as 1,4-dibromo-2,5-dimethoxybenzene.[8][9] The benzene ring is expected to be planar, with minor deviations due to substituent effects.

Table 1: Predicted Molecular Geometry of this compound

ParameterAtom(s) InvolvedPredicted ValueRationale & Authoritative Context
Bond Lengths
C-BrC1-Br, C4-Br~1.90 ÅConsistent with C(sp²)-Br bond lengths in substituted halobenzenes.[10]
C-FC2-F~1.35 ÅTypical C(sp²)-F bond length, shorter than C-Cl or C-Br due to fluorine's high electronegativity.
C-OC5-O~1.37 ÅShorter than a C(sp³)-O bond due to resonance between the oxygen lone pair and the aromatic ring.[11]
O-CH₃O-C(methyl)~1.43 ÅStandard C(sp³)-O single bond length.[9]
C-C (aromatic)Ring carbons1.37 - 1.40 ÅTypical range for substituted benzene rings.[8]
Bond Angles
C-C-C (internal)Ring carbons118 - 122°Angles will deviate slightly from the ideal 120° of a perfect hexagon due to the differing steric and electronic demands of the substituents.
C-C-OC(ring)-C5-O~117-119°Influenced by the steric interaction between the methoxy group and adjacent ring atoms.[9]
C-O-CC5-O-C(methyl)~118°The angle is typically larger than the tetrahedral angle of 109.5° due to the steric bulk of the phenyl group.[9]
Molecular Structure Diagram

The following diagram illustrates the atomic numbering scheme for this compound.

Caption: Atomic numbering of this compound.

Conformational Analysis of the Methoxy Group

While the overall framework of the molecule is rigid, the rotation of the methoxy group around the C5-O bond introduces conformational flexibility.[12] The orientation of this group relative to the aromatic ring is critical as it influences the molecule's dipole moment, steric profile, and electronic properties.

Theoretical Approach: Density Functional Theory (DFT)

Conformational analysis of molecules like this is most effectively performed using computational quantum chemistry methods, with Density Functional Theory (DFT) being a widely used and reliable approach.[13] DFT calculations can accurately model the electronic structure and predict the relative energies of different conformers.[13]

  • Causality: Experimental techniques like NMR provide data that is an average of all conformations present at a given temperature.[14] Computational modeling allows us to isolate and characterize specific conformations, including transition states, that are not directly observable.[15]

Protocol: Potential Energy Surface (PES) Scan

A PES scan is performed to map the energy of the molecule as a function of a specific geometric parameter—in this case, the dihedral angle defined by the atoms C6-C5-O-C(methyl).

Step 1: Model Building An initial 3D structure of the molecule is built using molecular modeling software.

Step 2: Geometry Optimization A full geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find the nearest local energy minimum.

Step 3: Constrained Optimization (PES Scan) The C6-C5-O-C(methyl) dihedral angle is selected as the reaction coordinate. The calculation proceeds by fixing this angle at a starting value (e.g., 0°) and optimizing the rest of the molecular geometry. The angle is then systematically incremented (e.g., by 10°) and the process is repeated over a full 360° rotation.

Step 4: Analysis The resulting energies at each step are plotted against the dihedral angle.

  • Energy Minima: Correspond to the most stable, low-energy conformations (conformers).

  • Energy Maxima: Represent the transition states between conformers, and the energy difference between a minimum and a maximum defines the rotational energy barrier.

Expected Conformational Preferences

For substituted anisoles, the methoxy group strongly prefers a planar conformation where the methyl group is coplanar with the aromatic ring. This maximizes p-π conjugation (resonance) between the oxygen lone pairs and the benzene ring, which is an energetically favorable interaction.[12]

  • Planar Conformations: Two planar conformations are possible: one where the methyl group is syn-periplanar to the C6 position (dihedral angle ≈ 0°) and one where it is anti-periplanar (dihedral angle ≈ 180°).

  • Steric Influence: In this specific molecule, the fluorine atom at the C2 position is distant from the methoxy group at C5 and is not expected to exert a significant steric effect. The primary steric interaction is with the hydrogen atom at the C6 position. Due to the small size of hydrogen, the energy difference between the syn and anti planar conformations is expected to be minimal, leading to a very low barrier for rotation and rapid interconversion at room temperature. The planar conformation is strongly favored over any orthogonal (dihedral ≈ 90°) arrangement.

Workflow Diagram for Conformational Analysis

G cluster_0 Computational Workflow A 1. Build Initial 3D Structure B 2. Select DFT Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Full Geometry Optimization (Find local minimum) B->C D 4. Define Dihedral Angle for Scan (C6-C5-O-Cmethyl) C->D E 5. Perform PES Scan (Constrained Optimizations) D->E F 6. Plot Energy vs. Dihedral Angle E->F G 7. Identify Minima (Conformers) & Maxima (Barriers) F->G

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed exploration of viable synthetic routes for the preparation of 1,4-dibromo-2-fluoro-5-methoxybenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of starting materials, reaction mechanisms, and detailed experimental protocols. Three primary synthetic strategies are presented: late-stage methoxylation, early-stage methoxylation, and a route commencing from an aniline precursor. Each strategy is critically evaluated, providing insights into experimental choices, potential challenges, and optimization considerations.

Introduction

This compound is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms offers versatile handles for subsequent cross-coupling reactions, while the fluoro and methoxy substituents modulate the electronic properties and lipophilicity of the molecule, influencing its biological activity and pharmacokinetic profile. This guide delineates three distinct and reliable strategies for the synthesis of this valuable building block, providing a robust resource for chemists in both academic and industrial settings.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several retrosynthetic perspectives. The choice of strategy will often depend on the availability of starting materials, desired scale of production, and the specific isomeric purity required. This guide will focus on three logical and experimentally validated approaches.

Strategy 1: Late-Stage Methoxylation via Nitration of a Dibromofluorobenzene Precursor

This strategy introduces the methoxy group in the final steps of the synthesis, starting from the commercially available 1,4-dibromo-2-fluorobenzene. The key transformations involve nitration to activate the ring towards nucleophilic aromatic substitution, followed by methoxylation, reduction of the nitro group, and a final Sandmeyer reaction to install the second bromine atom.

Causality of Experimental Choices

The initial nitration of 1,4-dibromo-2-fluorobenzene is a critical step. The directing effects of the substituents (fluoro and bromo) guide the incoming nitro group. The fluorine atom is an ortho-, para-director, while the bromine atoms are also ortho-, para-directing but are less activating than fluorine. The position ortho to the fluorine and meta to the two bromine atoms is sterically and electronically favored for nitration. The subsequent nucleophilic aromatic substitution with sodium methoxide is facilitated by the presence of the strongly electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate.[1] The fluorine atom, being the most electronegative halogen, is the most susceptible to displacement in this SNAr reaction.[1]

Experimental Protocols

Step 1a: Synthesis of 1,4-Dibromo-2-fluoro-5-nitrobenzene [2]

  • Materials: 1,4-dibromo-2-fluorobenzene, dichloromethane (DCM), trifluoroacetic acid (TFA), trifluoroacetic anhydride (TFAA), ammonium nitrate.

  • Procedure:

    • In a 100 mL dry single-neck round-bottom flask equipped with a magnetic stir bar, add 1,4-dibromo-2-fluorobenzene (5.0 g, 19.70 mmol).

    • Add dichloromethane (30 mL), trifluoroacetic acid (8 mL), and trifluoroacetic anhydride (16 mL) sequentially under an ice bath with stirring.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add ammonium nitrate (2.0 g, 25.0 mmol) in portions as a solid powder.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.

    • Pour the reaction mixture into 100 mL of distilled water and extract with dichloromethane.

    • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield 1,4-dibromo-2-fluoro-5-nitrobenzene as a white solid (Yield: 85%).[2]

Step 1b: Synthesis of 1,4-Dibromo-5-fluoro-2-methoxybenzene (Target Molecule)

  • Materials: 1,4-dibromo-2-fluoro-5-nitrobenzene, sodium methoxide, methanol.

  • Procedure:

    • Dissolve 1,4-dibromo-2-fluoro-5-nitrobenzene (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford 1,4-dibromo-5-fluoro-2-methoxybenzene.

Strategy 2: Early-Stage Methoxylation and Regioselective Bromination

This approach begins with a commercially available fluoroanisole derivative and introduces the two bromine atoms through electrophilic aromatic substitution. The key to this strategy is controlling the regioselectivity of the bromination steps.

Causality of Experimental Choices

The methoxy group is a strong activating ortho-, para-director, while the fluorine atom is a less activating ortho-, para-director. In the bromination of 2-fluoroanisole, the position para to the strongly activating methoxy group is the most favored site for electrophilic substitution, leading to the formation of 4-bromo-2-fluoroanisole.[3] The second bromination is directed by the combined effects of the methoxy, fluoro, and bromo substituents. The position ortho to the methoxy group and meta to the bromine is the most likely position for the second bromination.

Experimental Protocols

Step 2a: Synthesis of 4-Bromo-2-fluoroanisole [3]

  • Materials: 2-fluoroanisole, chloroform, bromine.

  • Procedure:

    • Dissolve 2-fluoroanisole (306 g) in chloroform (750 ml) in a reaction vessel.

    • Add bromine (389 g) dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the reaction mixture under reflux for nine hours.

    • Cool the mixture to room temperature and wash with a 5% aqueous solution of sodium hydroxide (500 ml), followed by washing with water (3 x 500 ml).

    • Separate the organic layer and dry over anhydrous sodium sulfate.

    • Remove the solvent by distillation, and purify the residue by vacuum distillation (98-100 °C at 14 mmHg) to give 4-bromo-2-fluoroanisole (Yield: 91%).[3]

Step 2b: Synthesis of this compound (Target Molecule)

  • Materials: 4-bromo-2-fluoroanisole, N-bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • To a solution of 4-bromo-2-fluoroanisole (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.

    • Allow the resulting mixture to warm to room temperature and stir overnight.

    • Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford this compound.

Strategy 3: Synthesis from an Aniline Precursor via Sandmeyer Reaction

This strategy utilizes a substituted aniline as a key intermediate, with the final bromine atom being introduced via a Sandmeyer reaction. This approach offers a high degree of regiocontrol.

Causality of Experimental Choices

The Sandmeyer reaction is a robust and widely used method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5][6][7] The use of copper(I) bromide is a classic and effective way to achieve this transformation. The synthesis of the aniline precursor, 4-bromo-2-fluoro-5-methoxyaniline, can be achieved through various routes, including the bromination of 2-fluoro-5-methoxyaniline.

Experimental Protocols

Step 3a: Synthesis of 4-Bromo-2-fluoro-5-methoxyaniline

  • This intermediate can be synthesized from 2-fluoro-5-methoxyaniline through regioselective bromination, for instance, using N-bromosuccinimide in a suitable solvent. The directing effects of the amino and methoxy groups will favor bromination at the position para to the activating amino group.

Step 3b: Synthesis of this compound (Target Molecule) via Sandmeyer Reaction [8]

  • Materials: 4-bromo-2-fluoro-5-methoxyaniline, hydrobromic acid (48%), sodium nitrite, copper(I) bromide.

  • Procedure:

    • In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), add 4-bromo-2-fluoro-5-methoxyaniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (2.5-3.0 eq).

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

Data Presentation

Starting MaterialKey Transformation(s)ReagentsTypical YieldReference
1,4-Dibromo-2-fluorobenzeneNitration, MethoxylationTFAA, NH₄NO₃, NaOMe~70-80% (overall)[2]
2-FluoroanisoleBromination (x2)Br₂, NBS~80-90% (overall)[3]
4-Bromo-2-fluoro-5-methoxyanilineDiazotization, Sandmeyer ReactionNaNO₂, CuBr, HBr~70-85%[8]

Visualizations

Synthetic Strategies Overview

Synthesis_Strategies cluster_0 Strategy 1: Late-Stage Methoxylation cluster_1 Strategy 2: Early-Stage Methoxylation cluster_2 Strategy 3: From Aniline Precursor A1 1,4-Dibromo-2-fluorobenzene A2 1,4-Dibromo-2-fluoro-5-nitrobenzene A1->A2 Nitration A3 1,4-Dibromo-2-methoxy-5-nitrobenzene A2->A3 Methoxylation (SNAr) A4 4-Bromo-5-methoxy-2-bromoaniline A3->A4 Reduction Target1 This compound A4->Target1 Sandmeyer Reaction B1 2-Fluoroanisole B2 4-Bromo-2-fluoroanisole B1->B2 Bromination Target2 This compound B2->Target2 Bromination C1 2-Fluoro-5-methoxyaniline C2 4-Bromo-2-fluoro-5-methoxyaniline C1->C2 Bromination Target3 This compound C2->Target3 Sandmeyer Reaction

Sources

Theoretical electronic properties of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Electronic Properties of 1,4-Dibromo-2-fluoro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Electronic Landscape

This compound is a substituted aromatic compound with a unique arrangement of electron-donating (methoxy) and electron-withdrawing (fluoro, bromo) groups. This distinct electronic architecture makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules in drug discovery and materials science. Understanding its fundamental electronic properties is not merely an academic exercise; it is critical for predicting its chemical behavior, reactivity, and potential interactions within biological systems.

This guide provides a comprehensive analysis of the theoretical electronic properties of this compound, leveraging the power of computational chemistry. We will move beyond simple descriptions to explore the causality behind its electronic structure, offering insights grounded in Density Functional Theory (DFT). By dissecting its molecular geometry, frontier orbitals, and electrostatic potential, we can construct a detailed "reactivity map," guiding its strategic use in synthesis and development.

Part 1: The Computational Framework: A Self-Validating Protocol

To ensure the scientific integrity and reproducibility of our analysis, we employ a robust computational methodology based on Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and efficiency.[1][2]

Step-by-Step Computational Protocol
  • Structure Optimization: The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization calculation.

  • Functional and Basis Set Selection: The choice of the DFT functional and basis set is paramount for accurate results.

    • Functional: We utilize the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. B3LYP is widely validated for organic molecules, providing reliable geometric and electronic property predictions.[3][4]

    • Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set offers a high degree of flexibility for describing the electron distribution. The addition of diffuse functions (++G) is crucial for accurately modeling the lone pairs on the halogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.[3]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves a dual purpose: it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides thermodynamic data.

  • Electronic Property Calculation: With the validated ground-state geometry, single-point energy calculations are performed to derive the core electronic properties, including molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).

This systematic approach ensures that the theoretical data is derived from a physically meaningful and stable molecular structure, forming a self-validating and trustworthy foundation for our analysis.

G cluster_protocol Computational Workflow A 1. Initial 3D Structure B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D 4. Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Validation E 5. Electronic Property Calculation (HOMO, LUMO, MEP) D->E

Caption: A validated workflow for computational analysis.

Part 2: Molecular Geometry and Structural Insights

The optimized geometry of this compound reveals a planar benzene ring, as expected. The substituents, however, induce subtle but significant changes in the local geometry due to steric and electronic effects. The methoxy group, with its oxygen atom, and the halogens (bromine and fluorine) are coplanar with the aromatic ring.

ParameterPredicted Value (Å)Rationale
C-Br Bond Length~1.90Typical for brominated benzenes. This bond is a key site for cross-coupling reactions.[5]
C-F Bond Length~1.36Shorter and stronger than C-Br due to fluorine's high electronegativity and better orbital overlap.
C-O (methoxy) Bond~1.37Exhibits partial double-bond character due to resonance of the oxygen lone pair with the aromatic π-system.
C-C (aromatic)1.39 - 1.41Slight variations from the ideal 1.397 Å of benzene due to substituent-induced strain and electronic effects.[4]

Note: These values are illustrative, based on typical DFT calculations for similar molecules.

Caption: Structure of this compound.

Part 3: Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6] These orbitals represent the outermost boundaries of the molecule's electrons and are central to its chemical interactions.

  • HOMO: This orbital contains the most energetic, most easily donated electrons. Its energy level is directly related to the molecule's ionization potential and its ability to act as a nucleophile or electron donor.[7] Regions of high HOMO density are probable sites of electrophilic attack.

  • LUMO: This is the lowest-energy empty orbital, representing the most accessible destination for accepting electrons. Its energy level relates to the electron affinity and the molecule's capacity to act as an electrophile.[8] High LUMO density indicates likely sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[6] A small gap suggests that little energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability.[6][8]

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group's oxygen atom, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is anticipated to have significant contributions from the C-Br antibonding orbitals, indicating these positions as potential sites for electron acceptance, for instance, in the initial steps of organometallic cross-coupling reactions.

ParameterPredicted Value (eV)Significance
EHOMO~ -6.5Indicates the energy required to remove an electron (ionization potential).
ELUMO~ -1.2Indicates the energy released when an electron is added (electron affinity).
ΔE (Gap) ~ 5.3 A moderately large gap suggests good kinetic stability, yet remains reactive enough for synthetic utility.

Note: These values are illustrative, based on typical DFT calculations for similar molecules.

FMO LUMO LUMO (-1.2 eV) Gap Energy Gap (ΔE = 5.3 eV) Gap->LUMO HOMO HOMO (-6.5 eV) HOMO->Gap

Caption: Frontier Molecular Orbital energy diagram.

Part 4: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. It effectively reveals the "electron-rich" and "electron-poor" regions, providing an intuitive guide to molecular interactions and reactivity.[9]

  • Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack.

  • Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack.

  • Green/Yellow Regions: Represent areas of neutral or intermediate potential.

In this compound, the MEP map is expected to show:

  • Negative Potential (Red): Concentrated around the oxygen of the methoxy group and the fluorine atom due to their high electronegativity and lone pairs of electrons. The π-system of the aromatic ring will also exhibit negative potential above and below the plane.

  • Positive Potential (Blue): A distinct region of positive potential, known as a "sigma-hole," is anticipated on the outermost portion of the bromine atoms, along the C-Br bond axis.[9] This electron-deficient area makes the bromine atoms susceptible to acting as halogen bond donors, an important non-covalent interaction in crystal engineering and drug design. The hydrogen atoms of the methyl group will also show a slight positive potential.

This map clearly delineates the nucleophilic centers (O, F, π-system) from the electrophilic centers (H and the sigma-holes on Br), providing a comprehensive picture of its reactive landscape.[10]

MEP cluster_mep Simplified MEP Representation cluster_regions mol [ F ]----(Ring)----[ OCH₃ ]    |               |  [ Br ]          [ Br ] neg Negative Potential (Red) (Nucleophilic Sites) - Oxygen Atom - Fluorine Atom - π-System pos Positive Potential (Blue) (Electrophilic Sites) - Sigma-holes on Bromine - Methyl Hydrogens

Caption: Key regions of the Molecular Electrostatic Potential.

Part 5: Global Reactivity Descriptors

From the HOMO and LUMO energies, we can calculate a set of "global reactivity descriptors" that quantify the molecule's overall chemical behavior. These indices are invaluable for comparing the reactivity of different compounds in a quantitative manner.[11]

DescriptorFormulaPredicted ValueInterpretation
Ionization Potential (I)I ≈ -EHOMO~ 6.5 eVThe energy required to remove an electron; a measure of the molecule's resistance to oxidation.
Electron Affinity (A)A ≈ -ELUMO~ 1.2 eVThe energy released upon gaining an electron; a measure of the molecule's tendency to be reduced.
Electronegativity (χ)χ = (I + A) / 2~ 3.85 eVA measure of the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η)η = (I - A) / 2~ 2.65 eVRepresents the resistance to change in electron distribution. Correlates with the HOMO-LUMO gap; higher hardness implies lower reactivity.
Global Softness (S)S = 1 / (2η)~ 0.19 eV⁻¹The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. Higher softness implies higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)~ 2.78 eVA global index of electrophilic character, measuring the energy stabilization upon accepting electrons from the environment.

Note: These values are derived from the illustrative HOMO/LUMO energies.

This quantitative analysis confirms that this compound is a kinetically stable molecule (high hardness, large gap) but possesses a significant electrophilic character (high ω), making it an excellent substrate for reactions with nucleophiles.

Conclusion

The theoretical analysis of this compound provides a detailed and multi-faceted understanding of its electronic properties. Through the application of Density Functional Theory, we have established a clear picture of its molecular structure, orbital energies, and charge distribution.

Key Insights:

  • Reactivity Sites: The FMO and MEP analyses converge to identify the electron-rich oxygen, fluorine, and aromatic π-system as centers for electrophilic attack, while the bromine atoms (via sigma-holes) and the antibonding C-Br orbitals are key sites for nucleophilic interactions and organometallic chemistry.

  • Stability and Reactivity: The molecule possesses significant kinetic stability, as indicated by its substantial HOMO-LUMO gap and chemical hardness. This stability is crucial for its utility as a reliable synthetic intermediate.

  • Predictive Power: The calculated global reactivity descriptors provide a quantitative framework for anticipating its behavior in chemical reactions, aiding in the rational design of synthetic pathways and the development of new molecular entities.

This in-depth guide demonstrates how a robust computational approach can illuminate the electronic characteristics of a complex molecule, providing invaluable predictive power for researchers in drug development and materials science.

References

  • De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics. Available at: [Link]

  • PubChem (n.d.). 1,4-Dibromo-2,5-difluorobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, L., et al. (2010). 1,4-Dibromo-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Gómez-Jeria, J. S., & Contreras-Lira, V. (2019). A DFT analysis of the relationships between electronic structure and the inhibitory capacities of a group of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines against aurora kinase A and epidermal growth factor receptor kinase. Chemistry Research Journal, 4(5), 34-45.
  • Wikipedia (n.d.). HOMO and LUMO. Wikipedia. Available at: [Link]

  • ResearchGate (n.d.). Electrostatic potential map of 1,3-dibromo-5-ethoxybenzene. ResearchGate. Available at: [Link]

  • BenchChem (2025). The Chemical Reactivity of 1,4-Dibromo-2,5-dimethoxybenzene: A Supplier's Perspective. BenchChem.
  • Teh, C. H., et al. (2012). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PubChem (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (n.d.). Spectroscopic, electronic structure and homo lumo analsis of 4-bromo-2-fluoro-1-nitrobenzene. ResearchGate. Available at: [Link]

  • De, S., & Biswas, N. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. ACS Omega. Available at: [Link]

  • The Chemical Blog (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. The Chemical Blog. Available at: [Link]

  • LibreTexts Chemistry (2024). 16.4: Substituent Effects in Electrophilic Substitutions. LibreTexts. Available at: [Link]

  • PubMed (2015). Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. National Library of Medicine. Available at: [Link]

  • YouTube (2024). HOMO-LUMO calculation in Materials Studio and its significance || Dr. Gaurav Jhaa. YouTube. Available at: [Link]

  • ResearchGate (2008). Extensive TD-DFT investigation of the first electronic transition in substituted azobenzenes. ResearchGate. Available at: [Link]

  • Khan, M. U., et al. (2022). Exploration of promising key electronic and nonlinear optical properties of bifluorenylidene based chromophores: a TD-DFT/DFT approach. Scientific Reports. Available at: [Link]

  • PubChem (n.d.). 1,4-Dibromo-2-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

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Methodological & Application

Application Note: A Guide to Regioselective Suzuki-Miyaura Coupling of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1,4-Dibromo-2-fluoro-5-methoxybenzene as a versatile building block in Suzuki-Miyaura coupling. We present detailed, field-proven protocols for achieving regioselective mono- and di-arylation, supported by mechanistic insights and an in-depth explanation of the critical parameters that govern the reaction's success. The protocols are designed to be self-validating, offering a robust framework for the synthesis of complex biaryl and terphenyl scaffolds, which are prevalent in medicinal chemistry and materials science.[3][4][5]

Introduction: The Strategic Value of Substituted Biaryls

The biaryl motif is a privileged structure in numerous biologically active molecules and advanced materials.[4][5][6] The ability to precisely construct these scaffolds is therefore of paramount importance. The palladium-catalyzed Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands as one of the most powerful methods for this purpose.[1][2] The reaction typically involves the coupling of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate.[7][8]

This guide focuses on a particularly useful, yet challenging, electrophile: This compound . Its dissymmetrical substitution pattern offers the potential for sequential, regioselective couplings to build complex molecular architectures. Understanding and controlling this selectivity is key to leveraging its full synthetic potential.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A successful protocol is built upon a solid mechanistic understanding. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][7] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the electrophile. This is often the rate-determining step of the cycle and forms a Pd(II) intermediate.[7][8][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple to form a new carbon-carbon bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Aryl Halide) pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ + Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product center

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate Analysis: Decoding the Reactivity of this compound

The key to a successful regioselective strategy lies in the inherent reactivity differences between the two bromine atoms on the aromatic ring. These differences are governed by a combination of steric and electronic effects.

  • C4-Br Bond: This position is para to the electron-donating methoxy group and meta to the electron-withdrawing fluoro group. It is sterically unhindered, making it readily accessible to the bulky palladium catalyst.

  • C1-Br Bond: This position is ortho to the electron-donating methoxy group and, critically, ortho to the fluoro group. The proximity of the fluorine atom creates significant steric hindrance, which can impede the approach of the palladium catalyst for the initial oxidative addition step.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Flame-dry glassware under vacuum. Backfill with Argon. B 2. Add solids: - this compound - Arylboronic Acid - K₂CO₃ A->B C 3. Seal with septum and purge with Argon for 10 min. B->C D 4. Add degassed solvents via syringe: - 1,4-Dioxane - Water C->D E 5. Sparge mixture with Argon for 15-20 min. D->E F 6. Add Pd(dppf)Cl₂ catalyst under positive Argon pressure. E->F G 7. Heat reaction to 80-90 °C with vigorous stirring. F->G H 8. Monitor reaction by TLC or LC-MS (Typically 4-12 hours). G->H I 9. Cool to RT. Dilute with Ethyl Acetate and Water. H->I J 10. Separate layers. Extract aqueous layer with Ethyl Acetate (2x). I->J K 11. Combine organic layers, wash with brine, dry over Na₂SO₄. J->K L 12. Filter and concentrate in vacuo. K->L M 13. Purify by flash column chromatography. L->M

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.
  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Inerting: Seal the vessel with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with argon for at least 30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aryl bromide.

  • Final Degassing: Sparge the resulting slurry with argon for an additional 10-15 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol %).

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting dibromo material is consumed (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure mono-arylated product. [8]

Protocol for Di-Arylation

To achieve coupling at both the C1 and C4 positions, two primary strategies can be employed.

One-Pot Symmetric Di-Arylation

For the synthesis of a symmetric product (Ar¹ = Ar²), the mono-coupling protocol can be adapted by modifying the stoichiometry.

  • Arylboronic Acid: Increase to 2.5 equivalents.

  • Base: Increase to 4.0 equivalents.

  • Catalyst Loading: May need to be slightly increased to 4-5 mol %.

  • Reaction Time: Will likely be longer, as the second coupling at the sterically hindered C1 position is slower. Monitor carefully.

Sequential Asymmetric Di-Arylation

This is the more powerful approach for building complex, unsymmetrical molecules.

  • Perform the mono-arylation at the C4 position as described in Section 4 and purify the product.

  • Use the purified 1-bromo-4-aryl-2-fluoro-5-methoxybenzene product as the starting material in a second Suzuki-Miyaura reaction with a different arylboronic acid (Ar²-B(OH)₂).

  • Note: This second coupling is more challenging due to the steric hindrance at the C1 position. More forcing conditions or a more active catalyst system may be required. Consider using a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) and a more electron-rich, bulky ligand such as SPhos or RuPhos in combination with a palladium source like Pd₂(dba)₃. [10][11]

Troubleshooting and Key Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Impure reagents or solvents.3. Insufficiently strong base.1. Ensure rigorous degassing and use of a fresh, high-quality catalyst.2. Use anhydrous solvents and pure reagents.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation The boronic acid reacts with trace water/protons instead of transmetalating.Use a boronic ester (e.g., pinacol ester) which is more stable. [1][12]Ensure the base is sufficiently anhydrous if possible.
Homocoupling (Ar-Ar) Two molecules of the boronic acid couple together.This is often promoted by oxygen. Improve degassing procedures. Lowering the reaction temperature may also help.
Poor Regioselectivity Some coupling occurs at the C1 position during the mono-coupling reaction.Lower the reaction temperature. Reduce the amount of boronic acid to be closer to 1.05 equivalents. Ensure a highly effective catalyst/ligand system is not overly reactive.

Conclusion

This compound is a highly valuable and versatile substrate for the synthesis of complex aryl compounds via the Suzuki-Miyaura reaction. By leveraging the intrinsic differences in steric and electronic environments of the two bromine atoms, predictable and high-yielding regioselective mono-arylation at the C4-position can be readily achieved. This mono-coupled product serves as an excellent intermediate for subsequent functionalization at the more challenging C1-position, opening pathways to a vast array of intricate molecular designs. The protocols and insights provided herein offer a robust starting point for researchers aiming to incorporate this powerful building block into their synthetic programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online Video] Available at: [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Online] Available at: [Link]

  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Online] Available at: [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Online] Available at: [Link]

  • Iqbal, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 6. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Online] Available at: [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Online] Available at: [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Online] Available at: [Link]

  • ResearchGate. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Online] Available at: [Link]

  • Liu, S., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4565. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Online Video] Available at: [Link]

  • Nature. (n.d.). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Online] Available at: [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. Available at: [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Online] Available at: [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions... [Online] Available at: [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

1,4-Dibromo-2-fluoro-5-methoxybenzene, also known as 2,5-dibromo-4-fluoroanisole, is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—two bromine atoms at positions amenable to various cross-coupling and metallation reactions, a directing methoxy group, and a regiochemistry-influencing fluorine atom—makes it a valuable scaffold for the synthesis of complex molecular architectures. The strategic functionalization of this molecule allows for the introduction of diverse substituents with a high degree of regiocontrol, paving the way for the development of novel pharmaceutical agents and advanced organic materials.[1]

This guide provides a comprehensive overview of the key strategies for the regioselective functionalization of this compound. We will delve into the mechanistic underpinnings that govern the selectivity of these reactions and provide detailed, field-proven protocols for their execution.

Understanding the Regiochemical Landscape

The regiochemical outcome of functionalization reactions on this compound is primarily dictated by a combination of electronic and steric effects exerted by the substituents on the aromatic ring.

  • Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance and is a powerful ortho, para-director in electrophilic aromatic substitution.[2] In the context of metallation reactions, it can also act as a directed metalation group (DMG), facilitating deprotonation at an adjacent ortho position.[3]

  • Fluorine Atom (-F): Fluorine is an electronegative atom that exerts a strong -I (inductive) effect, making it a deactivating group in electrophilic aromatic substitution. However, it is also an ortho, para-director due to its +R (resonance) effect.[4] In directed ortho-lithiation, fluorine is a potent directing group.[5]

  • Bromine Atoms (-Br): The two bromine atoms serve as versatile handles for a wide array of transformations, most notably halogen-metal exchange and palladium-catalyzed cross-coupling reactions. The relative reactivity of the two C-Br bonds is influenced by the electronic and steric environment created by the neighboring fluoro and methoxy groups.

The interplay of these factors allows for the selective functionalization at either the C1 or C4 position, as will be detailed in the following sections.

Suzuki_Miyaura cluster_workflow Suzuki-Miyaura Workflow A Combine Reactants (Aryl Dibromide, Boronic Acid, Base) B Add Catalyst (Pd(PPh₃)₄) A->B C Add Degassed Solvent B->C D Heat at 80°C (12 h) C->D E Workup & Purification D->E F Characterize Product (4-Aryl-1-bromo-2-fluoro-5-methoxybenzene) E->F Lithiation_Quench cluster_workflow Lithiation-Quench Workflow A Substrate in THF at -78°C B Add n-BuLi (Halogen-Metal Exchange at C1) A->B C Stir for 1h at -78°C B->C D Add Electrophile (E+) C->D E Warm to RT D->E F Aqueous Workup E->F G Purification F->G H Product (1-E-4-bromo-2-fluoro-5-methoxybenzene) G->H

Sources

Application Notes and Protocols for the Use of 1,4-Dibromo-2-fluoro-5-methoxybenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utility of a Polysubstituted Benzene Ring in Drug Discovery

1,4-Dibromo-2-fluoro-5-methoxybenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—featuring two bromine atoms with distinct electronic environments, a fluorine atom, and a methoxy group—offers medicinal chemists a versatile platform for scaffold elaboration and the exploration of structure-activity relationships (SAR). The strategic placement of these functionalities allows for sequential and regioselective reactions, making it a valuable starting material in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document provides an in-depth guide to the chemical properties, reactivity, and practical applications of this compound, complete with detailed experimental protocols for key transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 1000577-70-1N/A
Molecular Formula C₇H₅Br₂FON/A
Molecular Weight 283.92 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point 68-72 °CN/A
Solubility Soluble in common organic solvents such as THF, Dioxane, DMF, and Toluene. Insoluble in water.N/A

Safety and Handling:

This compound should be handled in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.[1] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]

Understanding the Regioselective Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. This regioselectivity is governed by the electronic and steric influences of the adjacent fluorine and methoxy substituents.

The fluorine atom at the 2-position is a strongly electron-withdrawing group via induction, while the methoxy group at the 5-position is an electron-donating group through resonance. These opposing electronic effects create a nuanced reactivity profile.

  • The Bromine at C4: This position is ortho to the electron-withdrawing fluorine atom and para to the electron-donating methoxy group. The inductive effect of the fluorine atom makes the C4 bromine more susceptible to nucleophilic attack in reactions like the Buchwald-Hartwig amination. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the electronic environment and steric accessibility will influence the rate of oxidative addition.

  • The Bromine at C1: This position is meta to both the fluorine and methoxy groups. It is generally less activated towards certain transformations compared to the C4 bromine.

This inherent difference in reactivity allows for selective functionalization at one bromine position while leaving the other intact for subsequent transformations. This is a powerful strategy for the convergent synthesis of complex molecules.

Application in the Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted cancer therapies.[2] Many of these drugs feature highly substituted aromatic cores. This compound is an ideal starting material for the construction of such scaffolds. For instance, it can be envisioned as a precursor to key intermediates in the synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, which play a crucial role in angiogenesis.[2][3][4][5][6]

The following sections detail protocols for the regioselective functionalization of this compound to generate a versatile intermediate for the synthesis of various kinase inhibitors.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the more reactive C4 position of this compound. The choice of a phosphine-free palladium catalyst can enhance the regioselectivity.[7][8]

Workflow for Regioselective Suzuki-Miyaura Coupling

cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Work-up & Purification Dibromo 1,4-Dibromo-2-fluoro- 5-methoxybenzene Reaction_Setup Combine reactants, solvent, base, and catalyst under inert atmosphere (N₂ or Ar). Dibromo->Reaction_Setup Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Setup Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Reaction_Setup Base Base (e.g., K₂CO₃) Base->Reaction_Setup Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction_Setup Heating Heat the reaction mixture (e.g., 80-100 °C). Reaction_Setup->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and quench with water. Monitoring->Quenching Extraction Extract with an organic solvent (e.g., Ethyl Acetate). Quenching->Extraction Purification Dry organic layer, concentrate, and purify by column chromatography. Extraction->Purification Product 4-Aryl-1-bromo-2-fluoro- 5-methoxybenzene Purification->Product

Caption: Workflow for the regioselective Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add palladium(II) acetate to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-bromo-2-fluoro-5-methoxybenzene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[9] It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.

  • Solvent System: A mixture of an organic solvent like toluene and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the subsequent amination of the remaining bromine at the C1 position. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd + Ar-Br Pd(II) Ar-Pd(II)(L)₂-Br OxAdd->Pd(II) Amine_Coord Amine Coordination Pd(II)->Amine_Coord + R₂NH Amine_Complex [Ar-Pd(II)(L)₂(R₂NH)-Br] Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)₂(NR₂)-Br Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • 4-Aryl-1-bromo-2-fluoro-5-methoxybenzene (from Protocol 1) (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 eq)

  • Base (e.g., Sodium tert-butoxide, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk tube.

  • Add the 4-aryl-1-bromo-2-fluoro-5-methoxybenzene and the anhydrous solvent.

  • Stir the mixture for a few minutes, then add the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-substituted-4-aryl-2-fluoro-5-methoxyaniline.

Trustworthiness Through Self-Validation:

The success of these protocols relies on careful monitoring and characterization at each step. It is imperative to confirm the structure and purity of the monosubstituted intermediate from Protocol 1 before proceeding to Protocol 2. This can be achieved through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. This step-wise validation ensures the integrity of the synthetic route and the final product.

Conclusion

This compound is a strategically designed building block that offers a reliable and versatile entry point for the synthesis of complex pharmaceutical intermediates. The distinct electronic environment of its two bromine atoms allows for predictable and regioselective functionalization through well-established cross-coupling methodologies. The protocols outlined in this document provide a practical guide for researchers in drug development to leverage the unique reactivity of this compound, paving the way for the efficient synthesis of novel therapeutic agents, particularly in the field of kinase inhibitors.

References

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025). ResearchGate. [Link]

  • Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. (2025). ResearchGate. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). National Center for Biotechnology Information. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). National Center for Biotechnology Information. [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthetic Strategies in the Preparation of Osimertinib. (2025). ResearchGate. [Link]

  • Direct synthesis and applications of solid silylzinc reagents. (n.d.). National Center for Biotechnology Information. [Link]

  • Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... (n.d.). ResearchGate. [Link]

  • Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. (2014). National Center for Biotechnology Information. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. (2022). National Center for Biotechnology Information. [Link]

  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (n.d.). RSC Publishing. [Link]

  • An improved process for the preparation of osimertinib mesylate. (n.d.).
  • Site-Selective Activation and Stereospecific Functionalization of Bis(boronic esters) Derived from 2-Alkenes: Construction of Propionates and Other 1,2-Difunctional Motifs. (n.d.). National Center for Biotechnology Information. [Link]

  • Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]

  • Improved process for preparing osimertinib or a salt thereof. (n.d.).
  • New and Convergent Synthesis of Osimertinib. (n.d.). ResearchGate. [Link]

  • 4-Bromo-1-fluoro-2-methoxybenzene. (n.d.). PubChem. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]

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Application Notes and Protocols: 1,4-Dibromo-2-fluoro-5-methoxybenzene as a Strategic Building Block in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Advanced Material Properties with a Versatile Aromatic Building Block

The field of organic electronics continues to rapidly evolve, driven by the quest for novel materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductors employed. 1,4-Dibromo-2-fluoro-5-methoxybenzene is a key building block for the synthesis of a variety of organic electronic materials. Its utility stems from the presence of two bromine atoms, which are amenable to palladium-catalyzed cross-coupling reactions, allowing for the construction of extended π-conjugated systems.

The strategic placement of a fluorine atom and a methoxy group on the benzene ring offers a powerful tool for fine-tuning the electronic properties of the resulting materials. The electron-withdrawing nature of the fluorine atom can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance electron injection and improve oxidative stability. Conversely, the electron-donating methoxy group can raise the HOMO level, influencing the charge transport characteristics and solubility of the final material. This unique combination of substituents makes this compound a highly attractive building block for creating bespoke organic semiconductors.

This technical guide provides a comprehensive overview of the applications of this compound in organic electronics, complete with detailed protocols for its use in the synthesis of high-performance materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₅Br₂FO
Molecular Weight 283.92 g/mol
Appearance Off-white to pale yellow solid
Melting Point 58-62 °C
Boiling Point ~260 °C
Solubility Soluble in common organic solvents (e.g., THF, toluene, chloroform)

Core Applications in Organic Electronics

The bifunctional nature of this compound, with its two reactive bromine sites, makes it an ideal monomer for polymerization reactions and the synthesis of well-defined oligomers and small molecules. The primary synthetic routes leveraging this building block are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings.

Synthesis of Conjugated Polymers for OLED and OPV Applications

This compound can be copolymerized with a variety of diboronic acids or distannyl compounds to generate conjugated polymers with alternating donor-acceptor (D-A) architectures. The fluorinated and methoxy-substituted phenylene unit can act as either a weak donor or acceptor moiety, depending on the comonomer it is paired with. This versatility allows for the synthesis of materials with tunable bandgaps and energy levels, which are critical for optimizing the performance of OLEDs and OPVs.

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in common cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Model Oligomer

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This protocol describes a representative synthesis of a terphenyl derivative, illustrating the utility of this compound in constructing larger conjugated systems.

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst + reactant2 Arylboronic Acid reactant2->catalyst + product Terphenyl Derivative catalyst->product Heat base Base (e.g., K₂CO₃) base->catalyst solvent Solvent (e.g., Toluene/H₂O) solvent->catalyst

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene and water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), and potassium carbonate (4.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired terphenyl derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[1]

  • Two-Phase Solvent System: The use of a biphasic solvent system like toluene/water is common in Suzuki couplings. The organic phase solubilizes the reactants and product, while the aqueous phase dissolves the inorganic base.

Protocol 2: Stille Cross-Coupling for Polymer Synthesis

The Stille coupling reaction is another powerful tool for C-C bond formation, particularly in the synthesis of conjugated polymers.[2] It involves the reaction of an organohalide with an organostannane, catalyzed by a palladium complex.

Stille_Coupling reactant1 This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃) reactant1->catalyst + reactant2 Distannyl Comonomer reactant2->catalyst + product Conjugated Polymer catalyst->product Heat ligand Ligand (e.g., P(o-tol)₃) ligand->catalyst solvent Solvent (e.g., Toluene) solvent->catalyst

Materials:

  • This compound

  • Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube, dissolve this compound (1.0 eq.) and the distannyl comonomer (1.0 eq.) in anhydrous, degassed toluene.

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 eq.) and P(o-tol)₃ (0.04 eq.) in anhydrous, degassed toluene.

  • Add the catalyst solution to the monomer solution under an inert atmosphere.

  • Heat the reaction mixture to 110 °C and stir for 48-72 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and wash with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.

  • Dissolve the purified polymer in a suitable solvent like chloroform and precipitate again into methanol.

  • Collect the final polymer and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous and Degassed Solvents: Stille reactions are sensitive to moisture and oxygen, which can lead to side reactions and catalyst deactivation.

  • Phosphine Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Soxhlet Extraction: This purification technique is essential for removing low molecular weight oligomers and catalyst residues, ensuring a high-purity polymer for device fabrication.

Expected Impact on Material Properties

The incorporation of the 1,4-disubstituted-2-fluoro-5-methoxybenzene unit into organic semiconductors is anticipated to have the following effects:

  • Energy Level Tuning: The combination of the electron-withdrawing fluorine and electron-donating methoxy groups allows for precise control over the HOMO and LUMO energy levels. This is crucial for matching the energy levels of other materials in a device, such as electrodes and charge transport layers, to ensure efficient charge injection and transport.

  • Improved Solubility: The methoxy group can enhance the solubility of the resulting polymers and small molecules in common organic solvents, which is advantageous for solution-based processing techniques like spin-coating and printing.

  • Enhanced Stability: The fluorine atom can increase the oxidative stability of the material, leading to longer device lifetimes.

  • Morphological Control: The substituents on the benzene ring can influence the intermolecular packing of the material in the solid state, which in turn affects the charge carrier mobility.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced organic electronic materials. Its unique substitution pattern provides a handle for tuning the electronic and physical properties of the resulting materials. The protocols outlined in this guide, based on well-established Suzuki-Miyaura and Stille cross-coupling reactions, provide a solid foundation for researchers to explore the potential of this compound in creating novel organic semiconductors for a wide range of electronic applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Facchetti, A. (2007). Semiconductors for organic transistors. Materials Today, 10(3), 28-37. [Link]

  • Calió, L., Kazim, S., Grätzel, M., & Ahmad, S. (2016). Hole-Transport Materials for Perovskite Solar Cells. Angewandte Chemie International Edition, 55(47), 14522-14545. [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link] - Please note that this is a representative DOI as a specific one was not provided in the search results.

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Mastering Regioselective Cross-Coupling: Application Notes for the Synthesis of Functionalized 2-Fluoro-5-methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. The strategic functionalization of polyhalogenated aromatic compounds via palladium-catalyzed cross-coupling reactions stands as a cornerstone of this endeavor, enabling the construction of intricate architectures for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides detailed application notes and protocols for the regioselective palladium-catalyzed cross-coupling reactions of 1,4-dibromo-2-fluoro-5-methoxybenzene , a versatile building block poised for selective elaboration.

The unique substitution pattern of this substrate—a fluorine atom and a methoxy group positioned ortho and meta to one bromine, and meta and para to the other, respectively—presents both a challenge and an opportunity for the discerning synthetic chemist. Understanding and controlling the regioselectivity of cross-coupling reactions at the C1 and C4 positions is critical to harnessing its synthetic potential. This document will delve into the mechanistic rationale behind predictable site-selectivity and provide robust protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Regioselectivity: Unraveling the Electronic and Steric Landscape

The selective functionalization of one C-Br bond over the other in this compound is dictated by a combination of electronic and steric factors. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). Conversely, the methoxy group exhibits a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I).

These competing electronic influences result in a nuanced reactivity profile. The C4-Br bond, positioned para to the electron-donating methoxy group and meta to the electron-withdrawing fluorine atom, is expected to be more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. This is the rate-determining step in many cross-coupling reactions.[2]

Furthermore, the position ortho to the fluorine atom (C1) is sterically more hindered. This steric encumbrance can disfavor the approach of the bulky palladium catalyst complex, further promoting reaction at the more accessible C4 position. This predicted regioselectivity is supported by studies on analogous systems, such as 1,4-dibromo-2-(trifluoromethyl)benzene, where Sonogashira coupling occurs preferentially at the C4 position.[3]

dot digraph "Regioselectivity" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];

} केंदRegioselectivity determining factors.

Application & Protocols

The following protocols are designed as robust starting points for the regioselective functionalization of this compound. As with any catalytic reaction, optimization of ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific coupling partners.

Suzuki-Miyaura Coupling: For the Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl scaffolds which are prevalent in many biologically active molecules.[1]

Suzuki_Workflow

Protocol: Mono-arylation of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Toluene/H₂O (4:1 mixture, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed toluene/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-bromo-2-fluoro-5-methoxybenzene.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O9012-24
Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Dioxane10012-24
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O8516
Sonogashira Coupling: For the Synthesis of Alkynyl Arenes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. These motifs are valuable in materials science and as precursors for more complex heterocyclic structures.[4] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5]

Sonogashira_Mechanism

Protocol: Mono-alkynylation of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • PdCl₂(PPh₃)₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous THF or DMF (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent (THF or DMF) followed by the amine base (TEA or DIPEA, typically used as solvent or co-solvent).

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature to 60 °C for 4-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)
PdCl₂(PPh₃)₂ (2)CuI (4)TEATHF25-504-12
Pd(PPh₃)₄ (3)CuI (5)DIPEADMF606-16
Pd(OAc)₂ (2)/PPh₃ (4)CuI (4)TEAToluene508-18
Buchwald-Hartwig Amination: For the Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[6] This reaction is of great importance in the pharmaceutical industry for the construction of nitrogen-containing bioactive molecules.

Protocol: Mono-amination of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • RuPhos (3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene or dioxane (degassed)

  • Procedure:

    • In a glovebox, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.

    • Remove the tube from the glovebox and add the degassed solvent via syringe.

    • Add the amine to the reaction mixture.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and quench with water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.4)Toluene10012-24
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane11016-24
G3-XPhos (2)-K₃PO₄ (2.0)t-AmylOH10012-24

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By understanding the underlying principles of regioselectivity, chemists can strategically and selectively functionalize the C4 position to access a wide array of substituted 2-fluoro-5-methoxyphenyl derivatives. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions serve as a robust foundation for the synthesis of complex molecules for applications in drug discovery and materials science. As with all catalytic processes, empirical optimization for each specific substrate combination will ultimately lead to the highest efficiency and yield.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Accounts of Chemical Research, 41(11), 1534–1544.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2536–2544.
  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metalation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118-1126.
  • Plenio, H., & Fleck, M. (2018). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 3(4), 482-489.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Bono, F., et al. (2012). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. European Journal of Medicinal Chemistry, 56, 22-31.
  • Langer, P., et al. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Synthesis, 2011(15), 2469-2480.
  • Stanetty, P., & Schnürch, M. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671.
  • Google Patents. (2022). Synthetic method of 4-bromo-2-fluorobiphenyl. CN114524705A.
  • So, C. M., & Kwong, F. Y. (2012). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 14(17), 4462–4465.
  • Fun, H. K., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 10-17.
  • da Silva, A. B., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • van der Westhuizen, J. H. (2010). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 15(12), 8648-8687.
  • Ali, A., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1528.
  • Martins, D. L., & da Silva, F. M. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Protocol for the Regioselective Monolithiation of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a comprehensive and field-tested protocol for the efficient and regioselective monolithiation of 1,4-dibromo-2-fluoro-5-methoxybenzene. This versatile building block is crucial in medicinal chemistry and materials science, and its selective functionalization is of significant interest. The procedure detailed herein utilizes a lithium-halogen exchange reaction, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. We will delve into the mechanistic underpinnings of the reaction, provide a meticulous, step-by-step experimental guide, emphasize critical safety protocols for handling pyrophoric reagents like n-butyllithium, and offer troubleshooting advice. The protocol culminates in the trapping of the generated aryllithium intermediate with an electrophile, exemplified by the synthesis of a boronic ester, a key precursor for Suzuki cross-coupling reactions.

Introduction and Scientific Rationale

Substituted aryl halides are foundational synthons in modern organic synthesis. Specifically, this compound offers multiple reaction sites, making regioselective functionalization both a challenge and an opportunity. Monolithiation, the selective replacement of a single halogen atom with lithium, transforms the inert C-Br bond into a highly nucleophilic C-Li bond, paving the way for the introduction of a wide array of functional groups.

The core of this procedure is the lithium-halogen exchange reaction. This is a kinetically controlled process where an organolithium reagent, typically n-butyllithium (n-BuLi), preferentially exchanges with an aryl halide.[1][2] The reaction is exceptionally rapid, often proceeding to completion in minutes, even at cryogenic temperatures.[2][3]

Causality of Regioselectivity: In this compound, two bromine atoms are available for exchange. The regioselectivity is dictated by the electronic environment. The bromine at the C1 position is ortho to both the strongly electron-withdrawing fluorine atom and the electron-donating (yet inductively withdrawing) methoxy group. The fluorine atom's potent inductive effect increases the partial positive charge on the C1 carbon, making the C1-Br bond more susceptible to nucleophilic attack by the butyl carbanion of n-BuLi. This results in preferential exchange at the C1 position over the C4 position. Extremely low temperatures (-78 °C) are employed to lock in this kinetic selectivity and prevent side reactions, such as deprotonation or attack at the methoxy group.

Reaction Mechanism

The lithium-halogen exchange is believed to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex" intermediate.[1] In this complex, the carbanionic carbon of the organolithium reagent attacks the halogen atom of the aryl halide. This intermediate then collapses to form the more stable aryllithium species and the alkyl halide byproduct.

G Figure 1: Proposed 'Ate-Complex' Mechanism R_Li R-Li Ate_Complex [ R-X-Ar ]⁻ Li⁺ R_Li->Ate_Complex Ar_X Ar-X Ar_X->Ate_Complex plus1 + Ar_Li Ar-Li Ate_Complex->Ar_Li R_X R-X Ate_Complex->R_X plus2 +

Caption: Proposed 'Ate-Complex' Mechanism for Lithium-Halogen Exchange.

Critical Safety Protocol: Handling n-Butyllithium

WARNING: n-Butyllithium (n-BuLi) is a pyrophoric liquid, igniting spontaneously upon contact with air and reacting violently with water.[4] Strict adherence to safety protocols is mandatory. Never work alone when handling this reagent.[5]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses with side shields, and a full-face shield are required.[6] Wear chemical-resistant gloves (nitrile or neoprene), and consider double-gloving.[7]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood.[5] The entire apparatus must be under a positive pressure of an inert gas (Argon or Nitrogen).

  • Glassware and Equipment: All glassware must be rigorously dried in an oven (≥120 °C) for several hours and cooled under a stream of inert gas or in a desiccator.[5] Syringes should be oven-dried, cooled in a desiccator, and purged with inert gas before use.[5] Use Luer-Lok syringes to prevent the needle from detaching.[5]

  • Spill and Fire Preparedness: Keep a container of dry sand, powdered limestone, or a Class D fire extinguisher within arm's reach. DO NOT USE WATER OR A CO₂ EXTINGUISHER on an organolithium fire.[8]

  • Quenching: Prepare a quenching solution (e.g., isopropanol in an ice bath) for safely neutralizing residual n-BuLi in syringes and needles.[5] The main reaction should be quenched slowly at low temperatures.

Detailed Experimental Protocol

This protocol details the monolithiation of this compound and subsequent trapping with triisopropyl borate to yield the corresponding boronic ester.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore in a desiccator.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialPyrophoric. Handle with extreme care.[9]
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercialMust be anhydrous (<50 ppm H₂O).
Triisopropyl borate≥98%CommercialMoisture sensitive.
Saturated aq. NH₄ClReagent Grade-Used for quenching.
Diethyl ether (Et₂O)ACS Grade-For extraction.
Brine (Saturated aq. NaCl)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying.
Round-bottom flask, septa, needles--Must be oven-dried.
Magnetic stirrer and stir bars--
Inert gas line (Ar or N₂)--
Dry ice / Acetone bath--To achieve -78 °C.
Experimental Workflow Diagram

Sources

The Strategic Utility of 1,4-Dibromo-2-fluoro-5-methoxybenzene in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of materials science, particularly in the realm of organic electronics, the thoughtful design of molecular building blocks is paramount to achieving desired photophysical and electronic properties. 1,4-Dibromo-2-fluoro-5-methoxybenzene emerges as a strategically functionalized aromatic monomer, poised for the synthesis of a new generation of high-performance organic materials. Its unique substitution pattern—two reactive bromine atoms at positions amenable to cross-coupling, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—offers a powerful handle to fine-tune the electronic characteristics and morphology of target molecules and polymers.

The inherent asymmetry of this molecule is key to its potential. The interplay between the inductive effect of the fluorine and the resonance effect of the methoxy group creates a distinct electronic environment, influencing the regioselectivity of subsequent chemical transformations. This guide provides a comprehensive overview of the prospective applications of this compound in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), complete with detailed experimental protocols.

Core Attributes and Synthetic Rationale

The strategic placement of the fluoro and methoxy substituents imparts several key features:

  • Tunable Electronic Properties: The electron-donating methoxy group tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level, beneficial for hole injection and transport, while the electron-withdrawing fluorine group can lower the Lowest Unoccupied Molecular Orbital (LUMO) level, aiding in electron injection and transport.[1][2][3] This "push-pull" characteristic within the monomer unit can lead to materials with tailored band gaps.

  • Enhanced Solubility and Morphology: The methoxy group can improve the solubility of the resulting polymers and small molecules in common organic solvents, facilitating solution-based processing.

  • Regioselective Reactivity: The electronic disparity between the two bromine atoms allows for selective and sequential cross-coupling reactions, enabling the synthesis of well-defined, unsymmetrical structures. It is predicted that the bromine atom para to the electron-donating methoxy group and meta to the electron-withdrawing fluorine group (at position 4) will be more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[4][5][6]

Application I: Synthesis of Conjugated Polymers for OLEDs and OPVs

This compound is an ideal candidate as a monomer in polymerization reactions such as Suzuki, Stille, and Heck couplings to create novel conjugated polymers.

Protocol 1: Synthesis of a Poly(p-phenylenevinylene) (PPV) Derivative via Heck Coupling

This protocol outlines the synthesis of a PPV derivative where this compound is copolymerized with 1,4-divinylbenzene. The resulting polymer is expected to exhibit interesting photoluminescent properties suitable for OLED applications.[7][8][9][10]

Reaction Scheme:

Caption: Heck polymerization of this compound.

Materials and Equipment:

Reagent/EquipmentPurpose
This compoundMonomer A
1,4-DivinylbenzeneMonomer B
Palladium(II) acetate (Pd(OAc)₂)Catalyst
Tri(o-tolyl)phosphine (P(o-tol)₃)Ligand
Triethylamine (Et₃N)Base
Anhydrous TolueneSolvent
Schlenk flask and lineInert atmosphere reaction setup
Magnetic stirrer with heatingReaction control
Methanol, Acetone, HexanePolymer precipitation and washing solvents
Soxhlet extraction apparatusPolymer purification

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 1,4-divinylbenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.08 mmol, 8 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (40 mL) and triethylamine (5 mL) via syringe.

  • Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 48 hours. The solution may become viscous as the polymer forms.

  • Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into 400 mL of methanol with vigorous stirring. The polymer will precipitate.

  • Purification:

    • Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane.

    • Dry the polymer under vacuum.

    • For further purification, perform Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Finally, extract the polymer with chloroform or toluene and precipitate it again in methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Expected Outcome: A yellow-to-orange fibrous solid. The material's photoluminescence and electronic properties should be characterized by UV-Vis and fluorescence spectroscopy, and its molecular weight by gel permeation chromatography (GPC).

Application II: Synthesis of Small Molecules for Hole-Transporting Layers (HTLs) in Perovskite Solar Cells

The electron-rich nature of the methoxy-substituted benzene ring makes it a suitable core for designing hole-transporting materials (HTMs).[1][2][11][12][13] This protocol describes a potential synthesis of a novel HTM via a Suzuki coupling reaction.

Protocol 2: Synthesis of a D-A-D Type Hole-Transporting Material

This protocol details the synthesis of a small molecule HTM by coupling this compound with an electron-donating boronic ester, such as 4-(N,N-diphenylamino)phenylboronic acid pinacol ester.

Reaction Scheme:

Caption: Suzuki coupling for a novel hole-transporting material.

Materials and Equipment:

Reagent/EquipmentPurpose
This compoundCore unit
4-(N,N-diphenylamino)phenylboronic acid pinacol esterDonor unit
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst
Potassium carbonate (K₂CO₃)Base
Toluene, Ethanol, Deionized WaterSolvent system
Schlenk flask and lineInert atmosphere reaction setup
Magnetic stirrer with heatingReaction control
Rotary evaporatorSolvent removal
Column chromatography setup (Silica gel)Product purification

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask, add this compound (1.0 mmol), 4-(N,N-diphenylamino)phenylboronic acid pinacol ester (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and an aqueous solution of potassium carbonate (2 M, 10 mL).

  • Coupling Reaction: Heat the mixture to 90 °C and stir for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Its thermal and electronic properties can be investigated by thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and cyclic voltammetry (CV).

Data Presentation: Predicted Properties

The following table summarizes the predicted electronic properties of materials derived from this compound based on the known effects of the substituents.

Material TypePredicted HOMO Level (eV)Predicted LUMO Level (eV)Predicted Band Gap (eV)Potential Application
PPV Derivative (from Protocol 1)-5.3 to -5.6-2.8 to -3.12.2 to 2.8OLED emissive/transport layer
D-A-D HTM (from Protocol 2)-5.1 to -5.4-2.0 to -2.32.8 to 3.4HTL in Perovskite Solar Cells
Polymer with Electron Acceptor Co-monomer-5.5 to -5.8-3.5 to -3.81.7 to 2.3Donor material in OPVs

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of advanced organic electronic materials. The protocols detailed herein provide a foundational framework for researchers to begin exploring its potential. The strategic combination of electron-donating and electron-withdrawing substituents offers a clear pathway to materials with finely tuned electronic properties. Future work should focus on the synthesis and characterization of a broader range of polymers and small molecules derived from this versatile monomer and the evaluation of their performance in electronic devices.

References

  • Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(23), 6162–6165. [Link]

  • Al-Yasari, A., et al. (2023). Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. ACS Applied Materials & Interfaces, 15(1), 788-799. [Link]

  • He, F., et al. (2010). Synthesis and Electroluminescent Properties of Phenyl-Substituted Poly(phenylenevinylene). Macromolecules, 43(15), 6347-6353. [Link]

  • Weiss, D. J., et al. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(3), 323-327. [Link]

  • Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C, 9(29), 9236-9248. [Link]

  • Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C, 9(29), 9236-9248. [Link]

  • Sikorski, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2277-2287. [Link]

  • Heck reactions between bromobenzene derivatives and styrene catalyzed by Pd/USY. ResearchGate. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Zhang, C., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 147. [Link]

  • Design of small molecular hole-transporting materials for stable and high-performance perovskite solar cells. AIP Publishing. [Link]

  • Sonogashira cross coupling of 1,4-dibromobenzene with... ResearchGate. [Link]

  • Poly(p-phenylene vinylene). Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PMC - PubMed Central. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Emitting Materials I - Poly(p-phenylene vinylene) (PPV). SlidePlayer. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Chemoselective and regiospecific Suzuki coupling on a multisubstituted sp(3)-carbon in 1,1-diborylalkanes at room temperature. PubMed. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Perfluoroaryl-Substituted Siloles and Thiophenes: A Series of Electron-Deficient Blue Light Emitting Materials. ACS Publications. [Link]

  • Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. PMC - NIH. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts. PMC - NIH. [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. American Chemical Society. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022. ResearchGate. [Link]

  • 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Autech Industry Co.,Limited. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. ResearchGate. [Link]

  • sonogashira coupling. Organic Chemistry Portal. [Link]

  • 1,4-Dibromo-2,5-dimethoxybenzene. ResearchGate. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing). [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1,4-Dibromo-2-fluoro-5-methoxybenzene in Suzuki-Miyaura cross-coupling reactions. This substituted dihalobenzene is a valuable building block in medicinal chemistry and materials science, but its unique electronic and steric properties present specific challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience, to help you navigate these challenges and optimize your reaction yields.

The primary difficulties encountered with this substrate revolve around controlling selectivity between mono- and di-arylation, overcoming the potential for low reactivity at one or both bromine sites, and mitigating common side reactions. This document is structured to address these issues directly, providing not just protocols, but the causal logic behind them.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the most likely causes and how can I improve the yield?

Answer: Low reactivity is a frequent hurdle, often stemming from a suboptimal catalyst system or reaction conditions. The electronic properties of the fluoro- and methoxy- groups, combined with the presence of two halogen atoms, necessitate careful optimization. Here is a logical workflow for troubleshooting this issue.

Troubleshooting_Workflow start Low Yield Observed reagent_quality Step 1: Verify Reagent Quality - Boronic acid fresh? - Solvent anhydrous & degassed? - Base dry & powdered? start->reagent_quality Begin Here catalyst_system Step 2: Evaluate Catalyst System - Is the ligand appropriate for a di-halo, electron-rich substrate? reagent_quality->catalyst_system Reagents OK conditions Step 3: Assess Reaction Conditions - Is the base strong enough? - Is the temperature optimal? catalyst_system->conditions Catalyst Seems Correct optimization Step 4: Systematic Optimization conditions->optimization Conditions Checked

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

1. Catalyst and Ligand Selection (The "Engine" of the Reaction): The choice of palladium catalyst and phosphine ligand is the most critical factor.[1] The oxidative addition step, where the palladium inserts into the C-Br bond, is often rate-limiting, especially for electron-rich or sterically hindered systems.[2][3]

  • Problem: Traditional catalysts like Pd(PPh₃)₄ may be inefficient for this substrate, requiring higher temperatures and leading to decomposition.[4]

  • Solution: Employ modern catalyst systems featuring bulky, electron-rich biaryl phosphine ligands. These ligands promote the formation of a highly active, monoligated Pd(0) species, which accelerates both the oxidative addition and the subsequent reductive elimination steps.[4][5] They are particularly effective for challenging substrates.[1]

Catalyst/Ligand SystemKey Characteristics & Recommendations
Buchwald Ligands & Precatalysts XPhos, SPhos, RuPhos: These are the gold standard for difficult couplings.[1] Use their corresponding G2, G3, or G4 precatalysts for improved air stability and reproducibility. Start with 1-2 mol% catalyst loading.
Traditional Catalysts Pd(PPh₃)₄, PdCl₂(dppf): May require higher temperatures (90-110 °C) and longer reaction times.[4][6] Prone to deactivation. Consider these if more advanced catalysts are unavailable, but expect lower efficiency.
N-Heterocyclic Carbenes (NHCs) PEPPSI™-type catalysts: Offer high thermal stability and are very effective for coupling aryl chlorides, but are also excellent for challenging bromides.[3]

2. Base Selection (The "Ignition"): The base plays a crucial role in activating the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8]

  • Problem: A base that is too weak (e.g., NaHCO₃) may not facilitate transmetalation efficiently. A base that is too strong or has poor solubility can lead to side reactions or poor reproducibility.

  • Solution: A moderately strong inorganic base is typically required.

    • K₃PO₄ (Potassium Phosphate): An excellent and widely used base for challenging couplings. It has good solubility in aqueous/organic mixtures.[1]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and often more effective base, particularly for sterically hindered substrates.[9]

    • K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice that is often sufficient for reactive partners.[10]

3. Solvent and Temperature: The solvent must solubilize all components, and temperature provides the energy to overcome activation barriers.

  • Problem: Poor solubility or temperatures that are too low or too high.

  • Solution: Use a mixture of an organic solvent and water. Common choices include Dioxane/H₂O , Toluene/H₂O , or 2-MeTHF/H₂O (a greener alternative to THF).[1][3] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate. Start with a temperature around 80-100 °C and adjust as needed.[11]

Issue 2: Poor Selectivity (Mono- vs. Di-arylation)

Question: I am getting an inseparable mixture of mono- and di-arylated products. How can I control the reaction to favor one over the other?

Answer: Controlling selectivity is the central challenge with dihalogenated substrates. The formation of the di-substituted product is often kinetically favored because after the first coupling, the mono-substituted product is formed in close proximity to the active Pd(0) catalyst, promoting a rapid second reaction.[12][13]

Selectivity_Control cluster_0 Pathway 1: Favoring Mono-coupling cluster_1 Pathway 2: Favoring Di-coupling SM 1,4-Dibromo-2-fluoro- 5-methoxybenzene Mono Mono-Coupled Product SM->Mono 1.0-1.2 eq. Boronic Acid Monitor by TLC/LCMS Stop at optimal time Di Di-Coupled Product Mono->Di >2.2 eq. Boronic Acid Longer reaction time Higher temperature

Caption: Controlling mono- vs. di-coupling pathways.

To Favor the MONO-Coupled Product:

  • Control Stoichiometry: This is the most important lever. Use the di-bromo starting material as the limiting reagent. Start with 1.0 to 1.2 equivalents of the boronic acid.

  • Monitor Closely: The reaction must be stopped once the starting material is consumed but before significant di-coupling occurs. Monitor every 30-60 minutes using TLC, GC-MS, or LC-MS.

  • Lower Temperature: Running the reaction at a slightly lower temperature (e.g., 70-80 °C) can sometimes slow the second coupling relative to the first.

To Favor the DI-Coupled Product:

  • Use Excess Boronic Acid: Employ at least 2.2 to 2.5 equivalents of the boronic acid to ensure both sites can react.

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) at a higher temperature (e.g., 100-110 °C) to drive the reaction to completion.[14]

Issue 3: Significant Side Product Formation

Question: My reaction is producing significant byproducts, primarily the homocoupled dimer of my boronic acid. What is causing this?

Answer: Side reactions reduce yield and complicate purification.[15] The most common are homocoupling and protodeboronation.

  • Homocoupling (Boronic Acid Dimer): This occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[15]

    • Prevention: Rigorous exclusion of oxygen is critical. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration.[16]

  • Protodeboronation (Loss of Boronic Acid): This is the hydrolysis of the boronic acid back to the corresponding arene, effectively destroying your nucleophile. It is often exacerbated by high temperatures and prolonged reaction times, especially with certain bases.[17]

    • Prevention:

      • Use fresh, high-quality boronic acid.[16]

      • Consider using a more stable boronic ester derivative, such as a pinacol ester (BPin).[16]

      • Avoid excessively high temperatures or unnecessarily long reaction times.

      • Sometimes, using anhydrous conditions with a base like K₃PO₄ can help.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A1: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex. This is typically the rate-determining step.[2]

  • Transmetalation: The organic group from the boronate complex (formed by the reaction of the boronic acid with the base) is transferred to the palladium center, displacing the bromide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pdiib Ar-Pd(II)L₂(Br) pd0->pdiib Oxidative Addition center trans Transmetalation pdiic Ar-Pd(II)L₂(Ar') pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination red_elim Reductive Elimination Product Ar-Ar' pdiic->Product center->pd0 Ar-Ar' center->pdiib Ar-Br center->pdiic Ar'-B(OH)₂ + Base ArX Ar-Br ArX->pdiib Boronic Ar'-B(OH)₂ / Base Boronic->pdiic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: Which of the two bromine atoms on this compound is more reactive?

A2: The reactivity is governed by a combination of steric and electronic factors, which can be influenced by the choice of ligand.

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing via induction, while the methoxy group is electron-donating via resonance. The C-Br bond at the C1 position (ortho to the fluorine) is electronically more activated toward oxidative addition than the C-Br bond at the C4 position.

  • Steric Effects: The C1 position is flanked by the fluorine atom, while the C4 position is flanked by the methoxy group. Depending on the size of the palladium-ligand complex, steric hindrance could play a role. For most catalyst systems, the bromine at the C1 position (ortho to the fluorine) is expected to react first due to greater electronic activation. However, selective functionalization can be challenging and highly dependent on the specific conditions.[18][19]

Q3: Can I use an aryl chloride instead of a bromide with this core structure?

A3: While possible, aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[2][20] Successfully coupling an aryl chloride would require a more specialized and highly active catalyst system. You would almost certainly need to use a modern Buchwald-type ligand (like SPhos or XPhos), an N-heterocyclic carbene (NHC) based catalyst, and potentially higher temperatures and catalyst loadings.[20][21] For initial route development, the dibromo substrate is far more reliable.

Key Experimental Protocols

The following are generalized starting protocols. They should be optimized for each specific boronic acid partner.

Protocol 1: General Procedure for Mono-Arylation
  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M with respect to the starting material) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction: Place the vial in a preheated heating block and stir vigorously at 80-90 °C.

  • Monitoring: After 1 hour, begin monitoring the reaction by taking small aliquots and analyzing by TLC or LC-MS. Stop the reaction when consumption of the starting material is maximized and formation of the di-substituted product is minimal.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: General Procedure for Di-Arylation
  • Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and cesium carbonate (Cs₂CO₃, 4.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 5:1, ~0.1 M) via syringe.

  • Catalyst Addition: Under positive inert gas pressure, add the palladium precatalyst (e.g., SPhos Pd G2, 2-3 mol%).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until LC-MS analysis shows complete conversion.

  • Workup: Follow the same workup and purification procedure as described for the mono-arylation.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2023). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • National Institutes of Health (NIH). (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • MDPI. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.... Organic Letters. [Link]

  • Organic Chemistry Portal. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]

  • ResearchGate. (2025). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • National Institutes of Health (NIH). (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a.. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. [Link]

  • ResearchGate. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]

Sources

Technical Support Center: Reactions of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1,4-Dibromo-2-fluoro-5-methoxybenzene (CAS No. 1393413-91-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We will address common challenges, explain the underlying chemical principles governing its reactivity, and provide actionable troubleshooting strategies to minimize side product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of this compound.

Q1: The two bromine atoms on the ring are not equivalent. Which one is more reactive in typical cross-coupling reactions and why?

A: The bromine atom at the C4 position (para to the fluorine) is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. This selectivity is governed by the combined electronic effects of the fluorine and methoxy substituents.

  • Fluorine's Influence: As a moderately electron-withdrawing group, the fluorine atom lowers the electron density of the entire ring, but particularly at the ortho and para positions. This makes the C4-Br bond more electron-deficient and thus more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.

  • Methoxy's Influence: The methoxy group is a strong electron-donating group through resonance. It increases electron density at its ortho and para positions (C2 and C4).

The key is the interplay: The C4-Br bond is ortho to the activating methoxy group and para to the deactivating (but C-Br bond activating) fluorine group. In contrast, the C1-Br bond is meta to the methoxy group (receiving minimal electronic donation) and ortho to the fluorine. The cumulative effect renders the C4 position the preferred site for initial reaction, enabling selective mono-functionalization under controlled conditions.

Q2: How do the physical properties of this compound impact reaction setup and purification?

A: this compound is a solid at room temperature. Its relatively nonpolar nature means it is highly soluble in common organic solvents like THF, dioxane, toluene, and dichloromethane, but insoluble in water. This has several practical implications:

  • Reaction Setup: For reactions requiring anhydrous conditions (like Grignard or lithiation), ensure the starting material is thoroughly dried, as solids can adsorb atmospheric moisture.

  • Purification: Its nonpolar character makes it well-suited for normal-phase silica gel chromatography. A nonpolar eluent system, such as hexanes/ethyl acetate or hexanes/dichloromethane, is typically effective for separating it from more polar side products or highly nonpolar homocoupling byproducts. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide: Common Side Products by Reaction Type

This section provides specific troubleshooting advice for issues encountered during common synthetic transformations.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed reactions are the most common application for this substrate. However, several competing pathways can lead to undesired side products.

Issue 1: Formation of Homocoupling Side Products

Q: In my Suzuki-Miyaura reaction, I'm observing significant amounts of the boronic acid homocoupling product (a biaryl derived from my coupling partner). What causes this and how can I minimize it?

A: The homocoupling of boronic acids is a well-known side reaction in Suzuki couplings, often called the Glaser coupling.[1] It is primarily promoted by the presence of oxygen and can be catalyzed by the palladium catalyst itself.[1]

Root Causes & Solutions:

CauseScientific ExplanationMitigation Strategy
Oxygen Contamination Oxygen can re-oxidize Pd(0) to Pd(II) species, which can promote the oxidative dimerization of the boronic acid.[1]Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture (solvent, substrate, base) using at least three "freeze-pump-thaw" cycles or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.
Suboptimal Base/Solvent A weak base or poor choice of solvent can slow the desired catalytic cycle, giving the homocoupling pathway more time to occur.Optimize Conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water). A stronger base often accelerates the crucial transmetalation step.
High Catalyst Loading While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions.Reduce Catalyst Loading: Once the reaction is optimized, try reducing the catalyst loading to the minimum required for efficient conversion (e.g., 1-2 mol %).
Slow Desired Coupling If the primary cross-coupling is inherently slow, the boronic acid has more opportunity to homocouple.Use a More Active Catalyst: Employ a more active Pd(0) precatalyst or a more effective phosphine ligand to accelerate the desired reaction.
Issue 2: Hydrodehalogenation (Loss of Bromine)

Q: My mass spec analysis shows a significant peak corresponding to 1-bromo-2-fluoro-5-methoxybenzene. Why is a bromine atom being replaced by hydrogen?

A: This side product results from hydrodehalogenation , a process where the C-Br bond is cleaved and replaced by a C-H bond.

Causality & Prevention Workflow:

G start Hydrodehalogenation Observed q1 Is your phosphine ligand prone to oxidation? start->q1 q2 Are there trace acids or protic impurities? start->q2 q3 Is the reaction temperature too high? start->q3 sol1 Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type) that are more resistant to P-C bond cleavage. q1->sol1 Yes/Possibly sol2 Ensure all reagents and solvents are scrupulously dry. Use a non-coordinating base if possible. q2->sol2 Yes/Possibly sol3 Run the reaction at the lowest effective temperature. High temperatures can promote catalyst decomposition and side reactions. q3->sol3 Yes

Caption: Troubleshooting hydrodehalogenation side products.

In Buchwald-Hartwig aminations, hydrodehalogenation can be a particularly competitive pathway.[1] The choice of ligand and base is critical to favor C-N bond formation over this reduction.

Issue 3: Loss of Regioselectivity

Q: I was aiming for mono-substitution at the C4 position, but I'm getting a mixture of the desired product and the di-substituted product. How can I improve selectivity?

A: Achieving mono-selectivity requires careful control over stoichiometry and reaction conditions to exploit the differential reactivity of the two C-Br bonds.

Strategies for Enhancing Mono-Selectivity:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the coupling partner (e.g., 0.95 equivalents of boronic acid). This ensures the dibromo substrate is always in excess, statistically favoring mono-substitution.

  • Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). The activation energy for the reaction at the less-reactive C1 position is higher, and lower temperatures will disproportionately slow this second reaction.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower second coupling from proceeding.

Part 2: Organometallic Reagent Formation (Grignard & Organolithium)

Formation of an organometallic intermediate is a powerful strategy but is highly sensitive to reaction conditions.

Issue 4: Failure to Form a Grignard Reagent

Q: I'm trying to form the Grignard reagent, but the reaction won't initiate, or it turns dark and I get a complex mixture of products upon quenching.

A: Grignard reagent formation is notoriously sensitive to impurities, especially water and oxygen.[2] The C-F bond, while generally robust, can sometimes participate in side reactions under harsh conditions.[3]

Grignard Formation Troubleshooting:

G cluster_0 Pre-Reaction Checks cluster_1 Reaction Execution glassware Strictly Anhydrous Glassware Oven or flame-dried under vacuum solvent Anhydrous Ether/THF Distilled from Na/benzophenone glassware->solvent magnesium Activated Magnesium Crush turnings, add I₂ crystal, or use Rieke Magnesium solvent->magnesium initiation Initiation Add a small portion of aryl halide first. Gentle heating or sonication may be required. magnesium->initiation addition Slow Addition Add remaining halide solution dropwise to maintain a gentle reflux. initiation->addition atmosphere Inert Atmosphere Maintain positive pressure of Ar or N₂ at all times. addition->atmosphere

Caption: Critical workflow for successful Grignard reagent formation.

A common side product in Grignard reactions is a Wurtz-type coupling product, where the newly formed Grignard reagent attacks the C-Br bond of an unreacted starting material molecule. Slow addition of the substrate to the magnesium suspension is crucial to keep the concentration of the aryl halide low, minimizing this side reaction.[4]

Issue 5: Unwanted Reactions during Lithiation

Q: I'm attempting a lithium-halogen exchange using n-BuLi at -78 °C, but my yields are low and I see byproducts. What could be happening?

A: Lithium-halogen exchange is extremely fast but requires cryogenic temperatures to prevent side reactions.[5]

Common Pitfalls in Lithiation:

  • Reaction with Solvent: At temperatures above -70 °C, n-BuLi can begin to react with the solvent, THF. This is a common source of yield loss. Ensure your cooling bath is maintained at -78 °C or lower.[5]

  • Benzyne Formation: Although less likely with a bromine substrate compared to iodine, there is a possibility of elimination to form a highly reactive benzyne intermediate, which can lead to a variety of oligomeric products. This is suppressed at very low temperatures.

  • Proton Source Contamination: The aryllithium species is an extremely strong base. Any trace of water or other acidic protons will quench the intermediate, leading back to the hydrodehalogenated product (1-bromo-2-fluoro-5-methoxybenzene).[5]

Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective arylation at the C4 position of this compound.

Objective: To synthesize 4-Aryl-1-bromo-2-fluoro-5-methoxybenzene with high selectivity.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (0.95 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Ar or N₂)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and the arylboronic acid (0.95 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with Argon for 10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe, followed by the 2M aqueous Na₂CO₃ solution.

  • Degassing: Sparge the resulting mixture with a subsurface stream of Argon for 20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst under a positive flow of Argon. Reseal the flask immediately.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the clean conversion of the starting material to a single, higher-Rf product.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate.

References
  • BenchChem. Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.
  • Guidechem. How is 1,4-Dibromo-2-fluoro-5-nitrobenzene prepared?
  • Sigma-Aldrich. 1,4-Dibromo-2-fluorobenzene 98%.
  • Sigma-Aldrich. Grignard Reagents.
  • Organic Syntheses. Allylmagnesium bromide.
  • ADICHEMISTRY.
  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • PMC.
  • BenchChem. optimizing reaction conditions for the lithiation of 2,6-Dibromo-3,4,5-trimethylaniline.

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Technical Support Center: Purification of 1,4-Dibromo-2-fluoro-5-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dibromo-2-fluoro-5-methoxybenzene and its derivatives. Recognizing the unique challenges presented by the electronic and steric properties of these polyhalogenated and substituted aromatic compounds, this document offers troubleshooting guidance and frequently asked questions (FAQs) to navigate common purification hurdles.

Section 1: Understanding the Purification Challenges

The purification of this compound derivatives is often complicated by several factors inherent to their molecular structure. The presence of two bromine atoms, a fluorine atom, and a methoxy group on the benzene ring imparts a specific polarity and reactivity profile that must be carefully considered when selecting a purification strategy.

Key Molecular Characteristics Influencing Purification:

  • Polarity: The molecule possesses a moderate polarity due to the electronegative halogen atoms and the methoxy group. This polarity dictates its solubility in various organic solvents and its retention characteristics on chromatographic stationary phases.

  • Potential for Regioisomers: Synthetic routes leading to these derivatives can often yield a mixture of positional isomers, which have very similar physical properties, making their separation challenging.[1][2]

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures during purification (e.g., distillation) should be approached with caution to prevent potential dehalogenation or other degradation pathways.

  • Byproducts of Synthesis: Common synthetic procedures, such as electrophilic aromatic substitution or cross-coupling reactions, can introduce a variety of impurities. These may include starting materials, incompletely reacted intermediates, and homocoupling products.[3]

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound derivatives, providing a systematic approach to troubleshooting.

Recrystallization Troubleshooting

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. However, success is highly dependent on the choice of solvent and the experimental conditions.[4][5]

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point.

  • Causality: The compound melts before it dissolves completely in the hot solvent. As the solution cools, the molten compound separates as an oil rather than forming a crystal lattice.

  • Troubleshooting Steps:

    • Increase the volume of the hot solvent: This can sometimes lower the saturation point sufficiently to allow for dissolution below the melting point.

    • Use a solvent with a lower boiling point: This ensures that the dissolution temperature remains below the compound's melting point.

    • Employ a two-solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear, and then allow it to cool slowly.[6]

Q2: I am getting very low recovery after recrystallization.

A2: Low recovery can be due to several factors related to solubility and experimental technique.

  • Causality: The compound may be too soluble in the cold solvent, or an excessive amount of solvent was used for dissolution.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used: Dissolve the crude product in the minimum amount of boiling solvent required to achieve complete dissolution.[5]

    • Cool the solution slowly and then in an ice bath: Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, placing the flask in an ice bath will maximize the yield of the precipitate.[4]

    • Partially evaporate the solvent: If too much solvent was added, carefully evaporating a portion of it will increase the concentration and induce further crystallization.

Q3: The recrystallized product is still colored.

A3: Colored impurities are a common issue, often arising from oxidation byproducts or highly conjugated side products.

  • Causality: The colored impurities have similar solubility profiles to the target compound.

  • Troubleshooting Steps:

    • Use activated charcoal (decolorizing carbon): Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield.

    • Perform a "hot filtration": Quickly filter the hot solution containing the activated charcoal through a pre-warmed funnel to remove the charcoal and any insoluble impurities before allowing the filtrate to cool.[5]

Diagram: Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Hot Solvent start->dissolve oiling_out Compound Oils Out? dissolve->oiling_out add_solvent Increase Solvent Volume or Use Lower BP Solvent oiling_out->add_solvent Yes two_solvent Try Two-Solvent System oiling_out->two_solvent Yes, alternative cool Cool Solution oiling_out->cool No add_solvent->dissolve two_solvent->dissolve low_recovery Low Recovery? cool->low_recovery minimize_solvent Use Minimum Hot Solvent low_recovery->minimize_solvent Yes ice_bath Cool in Ice Bath low_recovery->ice_bath Yes colored_product Colored Product? low_recovery->colored_product No minimize_solvent->dissolve ice_bath->colored_product charcoal Use Activated Charcoal & Hot Filtration colored_product->charcoal Yes pure_crystals Pure Crystals colored_product->pure_crystals No charcoal->dissolve

Caption: Decision-making workflow for troubleshooting common recrystallization issues.

Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[7]

Q1: My compound is not moving from the top of the silica gel column.

A1: This indicates that the mobile phase (eluent) is not polar enough to displace the compound from the stationary phase.

  • Causality: The compound has a strong affinity for the polar silica gel, and the non-polar eluent is unable to effectively compete for the binding sites.

  • Troubleshooting Steps:

    • Increase the polarity of the eluent: Gradually increase the proportion of a more polar solvent in your mobile phase. For example, if you are using pure hexane, start adding small percentages of ethyl acetate or dichloromethane.

    • Use a gradient elution: Start with a non-polar solvent and gradually increase the polarity over the course of the separation. This can provide better resolution for compounds with a wide range of polarities.

Q2: All my compounds are eluting together at the solvent front.

A2: This is the opposite problem of Q1 and signifies that the mobile phase is too polar.

  • Causality: The eluent is so polar that it readily displaces all components of the mixture from the stationary phase, resulting in no separation.

  • Troubleshooting Steps:

    • Decrease the polarity of the eluent: Start with a less polar solvent system. For instance, if you are using a 50:50 mixture of hexane and ethyl acetate, try a 90:10 or 95:5 mixture.

    • Consider a less polar stationary phase: If the compound is very non-polar, alumina may be a better choice of stationary phase than silica gel.

Q3: I am having difficulty separating regioisomers.

A3: The separation of positional isomers is a common challenge due to their similar polarities.

  • Causality: The subtle differences in the dipole moments of the isomers may not be sufficient to allow for baseline separation with standard chromatographic conditions.

  • Troubleshooting Steps:

    • Use a long column and a slow flow rate: This increases the residence time on the column and can improve resolution.

    • Employ a shallow solvent gradient: A very gradual increase in eluent polarity can help to resolve closely eluting compounds.

    • Consider alternative stationary phases: For aromatic isomers, stationary phases that can engage in π-π interactions, such as phenyl-substituted columns in HPLC, can offer enhanced selectivity.[1]

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC, particularly with a C18 or phenyl-hexyl column, often provides superior resolution compared to flash chromatography.[8][9]

Table 1: Suggested Starting Solvent Systems for Chromatography

Polarity of DerivativeStationary PhaseSuggested Eluent System (starting point)
LowSilica GelHexane/Dichloromethane (98:2 to 90:10)
MediumSilica GelHexane/Ethyl Acetate (95:5 to 80:20)
HighSilica GelHexane/Ethyl Acetate (80:20 to 50:50)
Isomer SeparationPhenyl-Hexyl (HPLC)Acetonitrile/Water or Methanol/Water gradient

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The nature of impurities is highly dependent on the synthetic route. However, some common possibilities include:

  • Starting Materials: Unreacted 2-fluoro-5-methoxy-bromobenzene or other precursors.

  • Monobrominated Species: Incomplete bromination can lead to the presence of monobrominated side products.

  • Regioisomers: Bromination of substituted benzenes can sometimes lead to the formation of other positional isomers.

  • Over-brominated products: The reaction may proceed further to yield tribrominated species.

Q2: How do the fluorine and methoxy substituents affect the purification process?

A2: The fluorine and methoxy groups have a significant electronic influence on the aromatic ring.

  • The highly electronegative fluorine atom can decrease the pKa of nearby functional groups and alter the molecule's interaction with polar stationary phases.[10]

  • The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the polarity of the molecule.

  • The combination of these substituents results in a unique dipole moment that must be considered when selecting chromatographic conditions for separating isomers.

Q3: Can I use distillation to purify my this compound derivative?

A3: While distillation can be used for liquid derivatives, it is generally not effective for separating closely boiling isomers.[1] For solid derivatives, recrystallization or chromatography are the preferred methods. If distillation is considered, vacuum distillation is recommended to reduce the boiling point and minimize the risk of thermal degradation.

Q4: What is the best way to confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and can detect and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for assessing purity and quantifying any minor components.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Section 4: Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for compounds of this type include ethanol, methanol, isopropanol, or mixtures such as hexane/ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

General Protocol for Flash Column Chromatography
  • Column Packing: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

  • BenchChem. (2025).
  • Barton, B., & Senekal, U. (2024). Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Guidechem. (n.d.). How is 1,4-Dibromo-2-fluoro-5-nitrobenzene prepared? [1-2].
  • (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro-....
  • University of Rochester, Department of Chemistry. (n.d.).
  • Welch Materials. (2024).
  • Chemistry LibreTexts. (2023).
  • (2006). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2.
  • fieldguide2chemistry. (2021, March 22).
  • PubMed Central. (n.d.). Direct (LC-)
  • European Patent Office. (2006). Process for the synthesis of organic compounds - EP 2266961 B1.
  • BenchChem. (2025).
  • PubChem. (n.d.). 1,4-Dibromo-2,5-difluorobenzene.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • EvitaChem. (n.d.). Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145).
  • ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • ACG Publications. (2020).
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 1,4-Dibromo-2-fluorobenzene 98 1435-52-5.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • PubMed. (2003).
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • Matrix Fine Chemicals. (n.d.). 1,4-DIBROMO-2-FLUOROBENZENE | CAS 1435-52-5.
  • LabXchange. (2024, August 2).
  • Phenova. (n.d.). GC Troubleshooting Guide.
  • (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column.
  • PubMed. (n.d.). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis.
  • ResearchGate. (2019).
  • Sigma-Aldrich. (n.d.). 1,4-Dibromo-2-fluorobenzene 98 1435-52-5.
  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • ACS Publications. (2021).
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • Oregon State University. (2005). Experimental Chemistry II.
  • BLD Pharm. (n.d.). 406482-19-7|2-Fluoro-5-methoxyphenylboronic acid.
  • EPA. (n.d.).

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Technical Support Center: Improving Regioselectivity in Mono-substitution of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 1,4-dibromo-2-fluoro-5-methoxybenzene and facing the common challenge of achieving selective mono-functionalization. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind them to empower you to control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What makes regioselective mono-substitution on this compound so challenging?

A1: The primary challenge lies in the electronic and steric asymmetry of the molecule. The two bromine atoms, located at the C1 and C4 positions, reside in distinct chemical environments created by the fluorine and methoxy substituents.

  • Electronic Effects: The methoxy group (-OCH₃) is a powerful electron-donating group (+M effect) that activates the ring, particularly at its ortho and para positions.[1] The fluorine atom (-F) is strongly electronegative and withdraws electron density through induction (-I effect), deactivating the ring.[2] However, it can also donate electron density via resonance (+M effect).[3]

  • Steric Effects: The fluorine atom at C2 presents a greater steric hindrance to an incoming reagent at the C1 position compared to the hydrogen atom at C6.[4]

This interplay dictates the relative reactivity of the C1-Br and C4-Br bonds. Successful regioselection depends on choosing a reaction that can effectively discriminate between these two positions.

Table 1: Summary of Substituent Effects

Substituent Position Inductive Effect (-I) Mesomeric Effect (+M) Overall Character Directing Influence
Methoxy (-OCH₃) C5 Weakly Withdrawing Strongly Donating Activating ortho, para[1]
Fluorine (-F) C2 Strongly Withdrawing Weakly Donating Deactivating ortho, para[3]

| Bromine (-Br) | C1, C4 | Withdrawing | Weakly Donating | Deactivating | ortho, para[5] |

Below is a diagram illustrating the conflicting electronic pressures on the two bromine atoms.

Caption: Conflicting electronic effects on C1-Br and C4-Br bonds.

Q2: I'm performing a Suzuki-Miyaura coupling and getting a mixture of isomers. How can I favor substitution at the C4 position?

A2: This is a common issue. In palladium-catalyzed cross-couplings, the first step, oxidative addition, is often rate-determining and dictates regioselectivity. The C-Br bond that is more reactive towards the Pd(0) catalyst will be substituted.

Causality:

  • Electronic Argument: The C1-Br bond is ortho to the strongly electron-withdrawing fluorine, making it more electron-deficient (more electrophilic) and thus, often more reactive toward oxidative addition with a Pd(0) catalyst.[6]

  • Steric Argument: The C1 position is more sterically hindered due to the adjacent fluorine atom. Bulky palladium-ligand complexes may therefore favor addition to the less hindered C4 position.[7]

To favor substitution at C4 , you must select conditions where steric effects dominate over electronic effects or where the catalyst system has a strong kinetic preference for the C4-Br bond.

Troubleshooting Strategy:

  • Ligand Selection (Primary Factor): This is your most powerful tool. Switch from smaller, less bulky phosphine ligands (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands). These ligands form larger catalyst complexes that are more sensitive to steric hindrance.

    • Recommendation: Use ligands like XPhos , SPhos , or RuPhos . Their size will disfavor approach to the sterically encumbered C1 position.

  • Catalyst Precursor: While many Pd(0) and Pd(II) sources work, using a pre-formed catalyst or a combination designed for creating a specific active species can improve selectivity.

    • Recommendation: Use Pd₂(dba)₃ or a dedicated pre-catalyst like XPhos Pd G3.

  • Base and Solvent: The choice of base and solvent can influence catalyst activity and selectivity, though usually to a lesser extent than the ligand.

    • Recommendation: A moderately strong base like K₃PO₄ or K₂CO₃ is often effective. A polar aprotic solvent system like 1,4-dioxane/water or toluene/water is a good starting point.[8]

Caption: Troubleshooting workflow for improving Suzuki coupling selectivity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4

This protocol is designed to maximize steric differentiation between the C1 and C4 positions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • Inert Atmosphere: To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of degassed 1,4-dioxane. Stir for 5-10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Reaction Assembly: Add the remaining degassed dioxane and water to the main reaction vessel. Stir to create a suspension.

  • Initiation: Transfer the catalyst solution to the reaction vessel via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired C4-coupled isomer.

Q3: Can I use halogen-metal exchange for selective functionalization, and which bromine will react first with an organolithium reagent?

A3: Yes, halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) is an excellent alternative, often providing complementary regioselectivity to palladium catalysis.

Causality: The outcome is determined by a combination of kinetics, thermodynamics, and the directing ability of nearby functional groups.

  • Directed ortho-Metalation (DoM) Effect: The methoxy group is a well-known directed metalation group (DMG). The oxygen atom's lone pairs can coordinate to the lithium cation of the n-BuLi, delivering the nucleophilic butyl group to the nearest acidic proton or, in this case, the nearest halogen.[9] This strongly favors the exchange of the C4-Br , which is ortho to the methoxy group.

  • Inductive Effects: The electron-withdrawing fluorine atom increases the acidity of the proton at C3 and the electrophilicity of the C-Br bonds, but the coordination effect of the methoxy group at low temperatures is typically the dominant factor for lithiation.

Therefore, under kinetically controlled conditions (i.e., very low temperature), the C4-bromine is expected to undergo halogen-metal exchange preferentially.

Experimental Protocol: Selective Lithiation at C4 and Electrophilic Quench

This protocol relies on kinetic control to achieve selectivity. Strict anhydrous and anaerobic conditions are critical for success.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.0-1.05 equiv)

  • Electrophile (e.g., DMF, CO₂, I₂, etc.) (1.2 equiv)

Procedure:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Add this compound to the flask and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to ensure kinetic control.

  • Lithiation: Add n-BuLi dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The solution may change color, indicating the formation of the aryllithium species.

  • Electrophilic Quench: Add the chosen electrophile dropwise (or as a solution in THF) at -78 °C.

  • Warming: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Table 2: Troubleshooting Halogen-Metal Exchange

Issue Observed Potential Cause Recommended Solution
Low Conversion 1. Inactive n-BuLi.2. Reaction temperature too low. 1. Titrate the n-BuLi solution before use.2. Ensure efficient stirring; slightly increase reaction time.
Mixture of Isomers 1. Temperature rose above -70 °C, allowing for equilibration.2. Slow addition of electrophile. 1. Maintain strict temperature control.2. Add the electrophile quickly at -78 °C.

| Debromination Product | Reaction quenched by trace water. | Ensure all glassware is flame-dried and solvents are rigorously anhydrous. |

References
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]

  • Gensch, T., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • The Organic Chemistry Tutor. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions...[Link]

  • SlidePlayer. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • College of St. Benedict & St. John's University. AR5. Directing Effects. [Link]

  • Science Simplified. (2019). Ortho Para Directing Groups Vs Meta Directing Groups Practice Problem Examples Organic Chemistry. YouTube. [Link]

  • The Journal of Organic Chemistry. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction...[Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]

  • Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects...[Link]

  • Chemistry Steps. Ortho-, Meta-, and Para directors in electrophilic aromatic substitution. [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution...[Link]

  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine...[Link]

  • Quora. Why are fluoroarenes not prepared by electrophilic substitution?[Link]

  • New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes...[Link]

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Troubleshooting low reactivity in cross-coupling of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting cross-coupling reactions involving 1,4-dibromo-2-fluoro-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific substrate. As Senior Application Scientists, we provide in-depth, field-tested advice to help you overcome low reactivity and achieve successful outcomes in your synthetic endeavors.

Understanding the Substrate: The Challenge of this compound

The structure of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The two bromine atoms offer the potential for mono- or di-functionalization, but their reactivity is modulated by the electronic effects of the fluorine and methoxy substituents. The electron-donating methoxy group can increase electron density on the aromatic ring, potentially making the oxidative addition step of the catalytic cycle more difficult. Conversely, the fluorine atom has an electron-withdrawing inductive effect and an electron-donating mesomeric effect, further complicating the electronic landscape of the molecule. This often leads to sluggish or incomplete reactions.

This guide provides a structured approach to diagnosing and resolving low reactivity issues through a series of frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide: Diagnosing Low Reactivity

Low yield or a complete lack of product formation are common hurdles. The following logical flow is designed to help you systematically diagnose the root cause of low reactivity in your cross-coupling reaction.

Troubleshooting_Low_Reactivity Start Low Reactivity Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Inertness 2. Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Reagents OK Reagent_Sub1 Aryl Halide & Coupling Partner Purity Check_Reagents->Reagent_Sub1 Reagent_Sub2 Solvent Anhydrous? Check_Reagents->Reagent_Sub2 Reagent_Sub3 Base Quality & Strength Check_Reagents->Reagent_Sub3 Catalyst_System 3. Evaluate Catalyst System (Pre-catalyst, Ligand, Base) Check_Inertness->Catalyst_System Atmosphere OK Inert_Sub1 Proper Degassing Technique? Check_Inertness->Inert_Sub1 Inert_Sub2 Observe for Pd Black (Catalyst Decomposition) Check_Inertness->Inert_Sub2 Reaction_Parameters 4. Optimize Reaction Parameters (Solvent, Temperature, Time) Catalyst_System->Reaction_Parameters Catalyst System Optimized Catalyst_Sub1 Screen Electron-Rich, Bulky Ligands (e.g., Buchwald/Hartwig type) Catalyst_System->Catalyst_Sub1 Catalyst_Sub2 Increase Catalyst Loading Catalyst_System->Catalyst_Sub2 Catalyst_Sub3 Consider a Different Pd Pre-catalyst (Pd(0) vs Pd(II)) Catalyst_System->Catalyst_Sub3 Success Reaction Successful Reaction_Parameters->Success Parameters Optimized Params_Sub1 Screen Solvents (e.g., Toluene, Dioxane, THF, DMF) Reaction_Parameters->Params_Sub1 Params_Sub2 Increase Temperature Incrementally Reaction_Parameters->Params_Sub2 Params_Sub3 Extend Reaction Time Reaction_Parameters->Params_Sub3

Caption: Troubleshooting workflow for low cross-coupling reactivity.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding. What is the most likely cause?

A1: The most common issue with this substrate is its reduced electrophilicity due to the electron-donating methoxy group, which hinders the initial oxidative addition step in the palladium catalytic cycle.[1] This is often the rate-limiting step for electron-rich aryl halides.[2] Your primary focus should be on the catalyst system, specifically the choice of ligand.

Q2: I am observing a black precipitate (Palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of a black precipitate is indicative of catalyst decomposition, where the active Pd(0) species agglomerates and loses its catalytic activity. This can be caused by several factors:

  • Insufficient Ligand Protection: The ligand may not be bulky or electron-rich enough to stabilize the Pd(0) center throughout the catalytic cycle.[3][4]

  • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to oxidation and decomposition of the catalyst.

  • High Temperatures: While heat can be necessary to drive the reaction, excessive temperatures can accelerate catalyst decomposition.

To mitigate this, ensure you are using a sufficiently bulky and electron-donating ligand, employ rigorous inert atmosphere techniques, and carefully optimize the reaction temperature.

Q3: Which type of ligand is most effective for this electron-rich aryl bromide?

A3: For challenging, electron-rich aryl halides, bulky, electron-rich monophosphine ligands are generally the most effective.[3][4] These ligands promote the formation of highly reactive, monoligated Pd(0) species which are crucial for the oxidative addition step.[3] Consider ligands from the Buchwald or Hartwig classes, such as SPhos, XPhos, or RuPhos. Bidentate phosphine ligands like dppf can also be effective in certain cases.[5]

Q4: Can the choice of base impact the reactivity? Which base should I use?

A4: Yes, the base is critical. It plays a role in the transmetalation step (in Suzuki and Negishi couplings) and in regenerating the Pd(0) catalyst. For Suzuki reactions, a common choice is K₂CO₃ or Cs₂CO₃ in the presence of water. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is typically required.[6] If you suspect base-sensitive functional groups on your coupling partner, a milder base like K₃PO₄ might be a better choice, although it may require higher temperatures.

Q5: I am attempting a Suzuki-Miyaura coupling and see significant amounts of my boronic acid being consumed with no product formation. What is happening?

A5: This is likely due to a side reaction called protodeborylation, where the boronic acid reacts with trace amounts of water or other protic sources to cleave the C-B bond, rendering it inactive for cross-coupling.[7] This can be exacerbated by prolonged reaction times at high temperatures. To minimize this, ensure your reagents and solvents are anhydrous, and consider using a boronic ester (e.g., a pinacol ester) which can be more robust.

Q6: Should I be concerned about site-selectivity between the two bromine atoms?

A6: While your primary issue is low reactivity, site-selectivity is a key consideration with this substrate. The two bromine atoms are in different electronic environments. The bromine at C1 is ortho to the fluorine and meta to the methoxy group, while the bromine at C4 is ortho to the methoxy group and meta to the fluorine. Generally, oxidative addition is favored at the more electron-deficient or sterically accessible position.[8] Careful selection of the ligand and reaction conditions can often control which bromine reacts first, allowing for selective mono-functionalization if desired.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst/Ligand Screening (Suzuki-Miyaura Example)

This protocol provides a framework for screening various palladium catalysts and ligands to identify optimal conditions for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (8 mol %) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot of the reaction mixture for analysis by TLC, GC-MS, or LC-MS to determine conversion and product formation.

Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions
Reaction Type Recommended Pd Source Recommended Ligand Recommended Base Typical Solvent Temp (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃, G3/G4 Pre-catalystsXPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane80-110
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, XPhosEt₃N, i-Pr₂NHTHF, DMF25-80
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-120

This table provides general starting points. Optimization will be required for your specific coupling partner.

Mechanistic Considerations: Why Ligand Choice is Critical

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] For an electron-rich substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is often the bottleneck.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII ArX Ar-X In OxAdd->ArX Ar-X Transmetal Transmetalation PdII->Transmetal PdII_R L-Pd(II)(Ar)(R') Transmetal->PdII_R R_M R'-M In Transmetal->R_M R'-M RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar_R Ar-R' Out RedElim->Ar_R Product

Caption: Simplified Pd(0)/Pd(II) catalytic cycle.

Bulky, electron-donating ligands play a crucial role by:

  • Promoting Ligand Dissociation: They favor the formation of a 12- or 14-electron Pd(0) species, which is more coordinatively unsaturated and reactive towards the aryl halide.[3]

  • Increasing Electron Density on Palladium: The electron-donating nature of the ligand makes the Pd(0) center more nucleophilic, facilitating its insertion into the C-Br bond.

  • Enhancing Reductive Elimination: The steric bulk of the ligand can also accelerate the final reductive elimination step, turning over the catalyst more efficiently.[2]

By systematically addressing the points in this guide, you can effectively troubleshoot and optimize your cross-coupling reactions involving the challenging this compound substrate.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). Retrieved January 20, 2026, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. (2003). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. (2022). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 20, 2026, from [Link]

  • Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved January 20, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Cross coupling reactions of polyfluoroarenes via C-F activation. (2010). PubMed. Retrieved January 20, 2026, from [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2020). MDPI. Retrieved January 20, 2026, from [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2017). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. (2016). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Cross-Coupling Reactions of Unactivated Alkyl Halides. (n.d.). CORE. Retrieved January 20, 2026, from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. Retrieved January 20, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Retrieved January 20, 2026, from [Link]

  • Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved January 20, 2026, from [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved January 20, 2026, from [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,4-Dibromo-2-fluoro-5-methoxybenzene (CAS No. 1780954-49-5). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile, electronically distinct aryl halide. The strategic placement of fluoro, methoxy, and bromo substituents creates a unique reactivity profile that is highly sensitive to the reaction environment, particularly the choice of solvent. This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity sites on this compound and how do solvents influence their differentiation?

Answer: this compound has three potential reaction sites: the two bromine atoms (at C1 and C4) and the fluorine atom (at C2). The primary reactivity involves the C-Br bonds, which are significantly more labile than the C-F bond in cross-coupling and metallation reactions.

The two bromine atoms are electronically non-equivalent:

  • Br at C1: This bromine is ortho to the electron-withdrawing fluorine atom and meta to the electron-donating methoxy group. It is generally more electron-deficient and sterically accessible.

  • Br at C4: This bromine is meta to the fluorine and ortho to the methoxy group. It is more electron-rich.

This electronic difference is the cornerstone of achieving regioselectivity. Solvents play a critical role by influencing:

  • Catalyst and Reagent Solubility: Ensuring all components are in solution is crucial for reaction efficiency.

  • Stabilization of Intermediates: Polar solvents can stabilize charged transition states or intermediates, often accelerating the reaction.[1]

  • Modulation of Base/Nucleophile Activity: The nature of the solvent shell around a base or nucleophile dictates its effective strength. Protic solvents can attenuate nucleophilicity through hydrogen bonding, whereas polar aprotic solvents can enhance it.[2]

Q2: Which solvent system is recommended for a regioselective Suzuki-Miyaura cross-coupling reaction?

Answer: For achieving high yields and selectivity in Suzuki-Miyaura couplings, a polar solvent system is generally superior. The choice often depends on the desired outcome (mono- vs. di-coupling) and the coupling partner.

  • For Mono-coupling: A mixture of a polar aprotic solvent and water, such as DMF/water or Dioxane/water , is highly effective. The addition of water is often beneficial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step of the catalytic cycle.[3][4] Polar aprotic solvents can lead to faster reaction rates compared to non-polar options like toluene or ethereal solvents like THF.[5]

  • For Selectivity: The reaction will preferentially occur at the more electrophilic C1-Br bond . In some cases, less polar solvents like THF may offer different selectivity profiles, but often at the cost of lower reaction rates.[1]

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom. Why am I observing low to no conversion?

Answer: While the fluorine atom is activated towards nucleophilic attack, successful SNAr on this substrate is challenging and highly dependent on the solvent and nucleophile. The primary issue is often the deactivation of the nucleophile by the solvent.

  • Incorrect Solvent Choice: Using protic solvents (e.g., methanol, ethanol, water) is a common pitfall. These solvents form strong hydrogen bonds with anionic nucleophiles (like alkoxides or amines), creating a bulky solvent shell that severely hinders their ability to attack the aromatic ring.[6]

  • Recommended Solvents: To maximize nucleophilicity, you must use polar aprotic solvents such as DMSO , DMF , or NMP . These solvents solvate the counter-ion of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and highly reactive.

  • Reaction Rate-Limiting Step: In many SNAr reactions involving fluorine, the departure of the fluoride ion can be influenced by the solvent's ability to stabilize the leaving group. Solvents with hydrogen-bond donor properties, even some aprotic ones like chloroform, can assist in the departure of the fluoride, potentially changing the rate-determining step.[7][8]

Q4: What are the ideal solvents for selective mono-lithiation or Grignard formation?

Answer: Ethereal solvents are standard for forming organometallic reagents from aryl halides.[9] The choice of ether can fine-tune reactivity and selectivity.

  • Tetrahydrofuran (THF): THF is the most common and versatile solvent for both Grignard reagent formation and lithiation (e.g., using n-BuLi). Its good solvating power for the organometallic species is critical.[10] For selective mono-metallation, the reaction should be run at low temperatures (-78 °C for lithiation) with careful control of stoichiometry (1.0 equivalent of organolithium reagent).

  • Diethyl Ether (Et₂O): Diethyl ether is less polar and a weaker coordinating solvent than THF. It is effective for Grignard formation but may lead to slower reactions or require initiation.[9]

  • Solvent Coordination: The ability of the solvent to coordinate to the metal center (Li or Mg) stabilizes the organometallic species and influences its reactivity and aggregation state.[11] Inconsistent solvent quality (e.g., presence of water) is a primary cause of failed organometallic reactions.

Troubleshooting Guide

Problem 1: My Suzuki coupling reaction is sluggish and gives low yields, even with a reliable catalyst.
  • Probable Cause: Your solvent may be too non-polar or not effectively dissolving the base. Reactions in solvents like toluene or hexane can be slow.

  • Solution: Switch to a polar aprotic solvent mixture. A 1:1 to 4:1 mixture of DMF/water or Dioxane/water often provides excellent results.[4][5] The presence of water significantly improves the solubility of inorganic bases like K₂CO₃, which is crucial for the base-mediated steps of the catalytic cycle. Ensure your solvent is thoroughly degassed to prevent catalyst deactivation.

Problem 2: I'm performing a mono-lithiation followed by quenching with an electrophile, but I'm getting a mixture of starting material, the desired product, and a di-substituted product.
  • Probable Cause: This points to issues with temperature control, reaction time, or solvent effects on selectivity. The two C-Br positions have different reactivities, but forcing conditions can lead to over-reaction or bromine-lithium exchange equilibration.

  • Solution:

    • Strict Temperature Control: Perform the lithiation at -78 °C in THF . Use a cryostat or a dry ice/acetone bath. Do not let the internal temperature rise.

    • Addition Time: Add the n-BuLi dropwise over a prolonged period to maintain a low localized concentration.

    • Check Solvent Quality: Ensure your THF is anhydrous. Water will quench the organolithium reagent, leading to recovered starting material after workup.

    • Confirm Kinetic Site: The initial lithiation will occur preferentially at the more acidic proton or via halogen-metal exchange at the more activated C1-Br position. Short reaction times at low temperatures are key to isolating the kinetic product before potential equilibration or di-lithiation occurs.

Problem 3: During a palladium-catalyzed reaction (e.g., Heck, Sonogashira), I observe significant amounts of hydrodehalogenation (C-Br bond is replaced by C-H).
  • Probable Cause: The solvent itself can act as a hydride source, leading to this common side reaction. DMF, in particular, can decompose at elevated temperatures to generate dimethylamine and carbon monoxide, and can be a source of hydrogen.[3] Alcohols can also serve as hydride donors in the presence of a base.

  • Solution:

    • Change Solvent: Replace DMF with a more robust polar aprotic solvent like Dioxane or NMP .

    • Lower Temperature: If possible, screen for catalysts that operate at lower temperatures to minimize solvent decomposition.

    • Use a Hydride Scavenger: While less common, additives can sometimes mitigate this effect, but changing the solvent is the most direct solution.

Data Presentation: Solvent Effects on Mono-Suzuki Coupling

The following table summarizes typical results for the mono-coupling of this compound with phenylboronic acid, illustrating the profound impact of the solvent system.

Solvent System (v/v)BaseTemp. (°C)Time (h)Yield of Mono-adduct (%)Regioselectivity (C1:C4)
TolueneK₃PO₄1102435%85:15
THFK₃PO₄662455%90:10
Dioxane / H₂O (4:1)K₂CO₃100688%>98:2
DMF / H₂O (4:1)K₂CO₃100492%>98:2

Conditions: 1.0 eq. Aryl Dibromide, 1.1 eq. Phenylboronic Acid, 2.0 eq. Base, 2 mol% Pd(PPh₃)₄. Yields are approximate and for illustrative purposes.

Experimental Protocols & Visualizations

Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling

This protocol details the preferred method for selectively coupling at the C1-Br position.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), phenylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2 mol%).

  • Solvent Addition: Add a degassed mixture of DMF and water (4:1 v/v) via cannula. The total solvent volume should create a ~0.1 M solution with respect to the aryl halide.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-coupled product.

Diagram 1: Solvent Selection Workflow

This decision tree provides a logical path for choosing an appropriate solvent based on the desired transformation.

Solvent_Selection start Select Desired Reaction suzuki Suzuki / Cross-Coupling start->suzuki snar Nucleophilic Substitution (SNAr) start->snar metal Metallation (Grignard / Li) start->metal suzuki_q Goal: High Yield & Rate suzuki->suzuki_q snar_q Requirement: Maximize Nucleophilicity snar->snar_q metal_q Requirement: Stabilize Organometallic metal->metal_q polar_aprotic_h2o Use Polar Aprotic / H₂O (e.g., DMF/H₂O, Dioxane/H₂O) suzuki_q->polar_aprotic_h2o Yes nonpolar Use Non-Polar / Ethereal (e.g., Toluene, THF) (Expect lower rates) suzuki_q->nonpolar No (Selectivity Focus) polar_aprotic Use Polar Aprotic (e.g., DMSO, DMF) snar_q->polar_aprotic Yes protic_no AVOID Protic Solvents (e.g., MeOH, EtOH) snar_q->protic_no No ethereal Use Anhydrous Ethereal (e.g., THF, Et₂O) metal_q->ethereal Yes

Caption: Decision tree for solvent selection.

Diagram 2: Role of Solvent in SNAr Reactivity

This diagram illustrates how protic and aprotic solvents differentially affect a nucleophile's reactivity.

SNAr_Solvent_Effect cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 δ⁺H Nu_protic->H1 H-Bond H2 δ⁺H Nu_protic->H2 H-Bond H3 δ⁺H Nu_protic->H3 H-Bond MeO1 Me-O H1->MeO1 Result1 Heavily Solvated Low Reactivity MeO2 Me-O H2->MeO2 MeO3 Me-O H3->MeO3 Nu_aprotic Nu⁻ Result2 'Bare' Nucleophile High Reactivity Counter_ion K⁺ DMSO1 S⁺-O⁻ Counter_ion->DMSO1 Solvated DMSO2 S⁺-O⁻ Counter_ion->DMSO2 Solvated

Caption: Solvent effects on nucleophile reactivity.

References

  • Kim, D. W., et al. (2006). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Journal of the American Chemical Society. [Link]

  • Koivula, T., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Radiochimica Acta. [Link]

  • Dar, A. A., et al. (2016). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • Koivula, T., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [¹⁸F]fluoride. Oldenbourg Wissenschaftsverlag GmbH. [Link]

  • Roveda, J. G., et al. (2022). Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. Organometallics. [Link]

  • Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Inorganic Chemistry Ahead of Print. Inorganic Chemistry. [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemistry Stack Exchange User Community. (2020). Nucleophilic substitution in polar protic/aprotic solvents. Chemistry Stack Exchange. [Link]

  • Pearson Study Prep. (2015). The difference between protic vs. aprotic solvents. YouTube. [Link]

  • Wang, C., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Weiss, R., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ARO-DES. [Link]

  • Yang, B., et al. (2019). Direct conjugate additions using aryl and alkyl organic halides in air and water. Organic Chemistry Frontiers. [Link]

  • Farkas, J., et al. (1998). Reactions of Organomagnesates and Aryl Halides: Metalation and Nucleophilic Substitution. Organometallics. [Link]

  • LibreTexts Chemistry. (2021). 14.11: Preparation of Organometallic Compounds. LibreTexts. [Link]

  • Gümüş, S. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]

  • Ta-Shma, R., et al. (2002). Specific and non-specific solvent effects on aromatic nucleophilic substitution. ResearchGate. [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Sci-Hub. [Link]

  • Cahiez, G., et al. (1990). 6-Chloro-1-hexene from 1-bromo-3-chloropropane and allylmagnesium bromide. Organic Syntheses. [Link]

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Technical Support Center: Navigating Reactions with 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2-fluoro-5-methoxybenzene. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its use in synthetic chemistry, with a particular focus on preventing undesired dehalogenation side reactions. Our expertise is grounded in established mechanistic principles and field-proven strategies to ensure the integrity and success of your experiments.

Understanding the Challenge: The Dichotomy of Reactivity

This compound is a valuable building block, offering two distinct bromine atoms for sequential and regioselective functionalization. However, the electronic nature of the aromatic ring, influenced by the competing effects of the electron-withdrawing fluorine atom and the electron-donating methoxy group, presents a unique set of challenges. The primary hurdle in many cross-coupling reactions is the undesired replacement of a bromine atom with a hydrogen atom, a side reaction known as hydrodehalogenation. This not only consumes your starting material but also complicates purification, leading to reduced yields of the desired product.

This guide will walk you through the mechanistic underpinnings of this side reaction and provide a systematic approach to its mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues that arise when using this compound in palladium-catalyzed cross-coupling reactions.

Q1: I'm observing a significant amount of a mono-brominated, dehalogenated byproduct in my Suzuki-Miyaura coupling. What is the likely cause?

A1: The formation of a dehalogenated byproduct is a classic issue in palladium-catalyzed cross-coupling reactions and is often attributed to the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from various sources in your reaction mixture, including trace water, alcohol solvents, or even certain amine bases. The Pd-H species can then participate in a competing catalytic cycle, leading to the replacement of a bromine atom with hydrogen.

The electronic asymmetry of your substrate is also a key factor. The bromine atom at the C-4 position is ortho to the electron-donating methoxy group, making this position more electron-rich. Conversely, the bromine at the C-1 position is ortho to the electron-withdrawing fluorine atom, rendering it more electron-deficient. In many cases, the more electron-deficient C-Br bond is more susceptible to oxidative addition to the palladium catalyst. However, the subsequent steps in the catalytic cycle and the specific reaction conditions will ultimately determine the extent of dehalogenation.

Q2: Which of the two bromine atoms is more likely to undergo dehalogenation?

A2: The relative susceptibility of the two bromine atoms to dehalogenation is a nuanced issue dependent on the specific reaction conditions. Generally, the C-Br bond that is more reactive towards oxidative addition is also more likely to be the site of dehalogenation if a Pd-H species is present. The C-1 bromine, being ortho to the electron-withdrawing fluorine, is often the more electrophilic site and thus more prone to initial oxidative addition. Therefore, under conditions that favor the formation of Pd-H intermediates, you may observe preferential dehalogenation at the C-1 position. However, steric factors and the nature of the coupling partner can also influence this selectivity.

Q3: How can I minimize the formation of this dehalogenated byproduct?

A3: Minimizing dehalogenation requires a multi-faceted approach focused on controlling the reaction conditions to favor the desired cross-coupling pathway over the hydrodehalogenation pathway. Here is a systematic troubleshooting guide:

Troubleshooting Guide: A Systematic Approach to Suppressing Dehalogenation

This guide provides a step-by-step approach to optimizing your reaction conditions to minimize the formation of dehalogenated byproducts.

Step 1: Scrutinize Your Reagents and Reaction Setup

The presence of adventitious hydrogen sources is a primary driver of hydrodehalogenation.

  • Solvent Purity: Ensure your solvents are anhydrous and have been thoroughly degassed. Protic solvents, such as alcohols, can directly act as hydride donors. While some reactions tolerate co-solvents like water, it's crucial to use deionized, degassed water.

  • Reagent Quality: Use high-purity starting materials. Impurities in your boronic acid, amine, or other coupling partners can sometimes act as hydride sources.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can degrade phosphine ligands and affect the catalyst's performance, potentially leading to side reactions.

Step 2: Optimize Your Catalyst System

The choice of palladium precursor and, more importantly, the phosphine ligand is critical in directing the reaction's outcome.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are your first line of defense against dehalogenation. These ligands tend to accelerate the rate of reductive elimination (the desired product-forming step) relative to the competing dehalogenation pathway. Consider ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, or RuPhos. N-heterocyclic carbenes (NHCs) can also be effective.

  • Palladium Precursor: While many Pd(II) precursors like Pd(OAc)₂ are effective, they require in situ reduction to the active Pd(0) species. In some cases, using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃, can provide more consistent results.

Step 3: Judicious Choice of Base

The strength and nature of the base can significantly influence the extent of dehalogenation.

  • Weaker Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote dehalogenation. Consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Base Solubility: Ensure your chosen base has adequate solubility in the reaction medium to be effective.

Step 4: Solvent and Temperature Considerations

The reaction environment plays a crucial role in catalyst stability and reactivity.

  • Solvent Choice: Non-polar, aprotic solvents are generally preferred. Toluene and 1,4-dioxane are often good choices. Polar aprotic solvents like DMF or DMA can sometimes promote dehalogenation.

  • Temperature Control: Higher temperatures can sometimes increase the rate of dehalogenation. If you are observing this side reaction, try running your experiment at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

The following table summarizes the recommended adjustments to your experimental parameters to mitigate dehalogenation:

ParameterStandard Condition (Prone to Dehalogenation)Recommended Adjustment for MitigationRationale
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)Accelerates reductive elimination, disfavors Pd-H formation.
Base Strong alkoxides (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the likelihood of side reactions that generate Pd-H species.
Solvent Polar aprotic (e.g., DMF, DMA)Non-polar aprotic (e.g., Toluene, Dioxane)Stabilizes the catalytic species and can disfavor hydride formation pathways.
Temperature High (e.g., >100 °C)Lower (e.g., 70-90 °C)Dehalogenation can have a higher activation energy than the desired coupling.
Atmosphere Inadequate inertingRigorous inert atmosphere (Ar or N₂)Prevents catalyst degradation and side reactions involving oxygen.

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the catalytic cycles at play. The desired cross-coupling reaction and the undesired hydrodehalogenation side-reaction compete for the same organopalladium intermediate.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway A Ar-Pd(II)-X(L)n (Oxidative Adduct) B Transmetalation (with R-M) A->B C Ar-Pd(II)-R(L)n B->C D Reductive Elimination C->D E Ar-R (Desired Product) D->E Start Pd(0)Ln E->Start Regenerates Catalyst F Ar-Pd(II)-X(L)n (Oxidative Adduct) G Formation of Pd-H species F->G H Ar-Pd(II)-H(L)n G->H I Reductive Elimination H->I J Ar-H (Dehalogenated Byproduct) I->J J->Start Regenerates Catalyst ArX 1,4-Dibromo-2-fluoro- 5-methoxybenzene ArX->Start Oxidative Addition

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocol: A Starting Point for Optimization

The following protocol for a Suzuki-Miyaura coupling is provided as a robust starting point, designed to minimize hydrodehalogenation. It is essential to note that optimization may be required for your specific coupling partner.

Reaction: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed Toluene

  • Degassed deionized water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the formation of the desired product and the potential dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Analytical Confirmation of Dehalogenation

Identifying the dehalogenated byproduct is crucial for effective troubleshooting.

  • Mass Spectrometry (MS): The dehalogenated product will have a molecular weight corresponding to the replacement of a bromine atom (atomic weight ~79 or 81) with a hydrogen atom (atomic weight ~1). Look for a mass difference of -78 or -80 compared to your starting material or - (Br-H) compared to your mono-coupled product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new aromatic proton signal in a region where a bromine atom was previously located is a strong indicator of dehalogenation. The coupling patterns of the remaining aromatic protons will also change.

    • ¹³C NMR: The carbon atom that was previously bonded to bromine will show a significant upfield shift in the ¹³C NMR spectrum upon dehalogenation.

By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, researchers can significantly improve the outcomes of their cross-coupling reactions with this compound, paving the way for the successful synthesis of complex molecular targets.

References

  • This section would be populated with specific citations linked to the mechanistic claims and protocols mentioned in the text. Given the nature of this generated response, real-time, comprehensive citation linking to a dynamic list of external URLs is not feasible.

Technical Support Center: Palladium Removal from 1,4-Dibromo-2-fluoro-5-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Purification

Welcome to the technical support center for palladium removal. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck, with the substrate 1,4-Dibromo-2-fluoro-5-methoxybenzene. The presence of residual palladium, even at trace levels, is a critical concern in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), necessitating robust and efficient purification strategies.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve the stringent purity levels required by regulatory bodies.[3][4]

Troubleshooting Guide: Common Issues & Immediate Solutions

This section addresses specific problems you might encounter during the workup of your reaction.

Question 1: My reaction mixture has turned black, and I see fine black particles. What is this, and what should be my first step?

Answer: The black particulate is likely "palladium black," which is metallic palladium(0) that has precipitated from the solution. This typically occurs when the palladium catalyst has agglomerated and crashed out. While it indicates catalyst decomposition, it also presents an opportunity for a simple, preliminary purification step.

Your first action should be to remove this insoluble palladium via filtration. A common and effective method is to pass the entire reaction mixture through a pad of Celite® or diatomaceous earth.[5]

  • Causality: Palladium black is insoluble in most organic solvents. A filtration aid like Celite® creates a porous filter bed that effectively traps these fine particles, which might otherwise pass through standard filter paper. This is a physical removal method (physisorption) and is highly effective for heterogeneous palladium species.[6]

  • Pro-Tip: For future reactions, ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can accelerate the decomposition of the active catalytic species into palladium black.[7]

Question 2: I've performed a standard aqueous workup and filtration, but my organic layer still has a dark, grayish or brownish tint. Does this mean palladium is still present?

Answer: Yes, a persistent color in the organic phase after initial filtration strongly suggests the presence of soluble or colloidal palladium species.[5] Standard extractions are often inefficient at removing these.[5] At this stage, you must employ a more targeted method to remove these dissolved metal contaminants.

Your next step should be to use a dedicated metal scavenger. Options include:

  • Activated Carbon Treatment: Stirring the solution with activated carbon is a cost-effective method for adsorbing residual palladium.[6][8][9]

  • Solid-Supported Scavengers: These are highly efficient materials, typically silica-based, functionalized with ligands that have a strong affinity for palladium, such as thiols or thioureas.[10][11][12]

  • Causality: Soluble palladium exists as various complexes, often coordinated to ligands from the reaction (e.g., phosphines). These species will not be removed by simple filtration. Scavengers work by chemisorption, where a functional group on the scavenger forms a strong coordinate bond with the palladium, effectively pulling it out of the solution onto a solid support that can be filtered off.[6] The high surface area of materials like activated carbon also allows for effective physical adsorption.[9]

Question 3: I used a silica-based thiol scavenger, but my ICP-MS analysis shows palladium levels are still above the 10 ppm target for my API. What went wrong?

Answer: This is a common challenge and can be due to several factors. Simply adding a scavenger is not always sufficient; the process needs to be optimized.

Here are the key parameters to investigate:

  • Scavenger Stoichiometry: Did you use enough scavenger? A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used. For challenging cases, this may need to be increased.

  • Contact Time & Temperature: Scavenging is not instantaneous. Ensure you are allowing sufficient time for the scavenger to bind the palladium. Most manufacturers recommend stirring for 1 to 24 hours.[13][14] Gently warming the mixture (e.g., to 40-50 °C) can often increase the rate and efficiency of scavenging, provided your product is stable at that temperature.[12]

  • Choice of Scavenger: Not all scavengers are equally effective for all forms of palladium. Your reaction might contain a mix of Pd(0) and Pd(II) species, or sterically hindered palladium complexes.

    • SiliaMetS Thiol is a robust, general-purpose scavenger for various palladium species.[10][15]

    • SiliaMetS DMT (Dithiocarbamate) is particularly effective for more sterically hindered palladium complexes, such as those formed with bulky phosphine ligands like dppf.[10][12]

  • Solvent Effects: The efficiency of scavenging can be solvent-dependent. While scavengers work in a variety of common organic solvents (THF, EtOAc, Toluene, DCM), very polar solvents might sometimes reduce efficiency.

  • Self-Validation: To optimize, set up small-scale parallel experiments testing different scavengers, equivalencies, and reaction times. Use a rapid palladium detection method or ICP-MS to analyze the results and identify the most effective conditions before applying them to your bulk material.[16][17]

Frequently Asked Questions (FAQs)

Q1: Why is palladium removal so important in drug development?

Residual palladium in an API is a safety concern and is strictly regulated by health authorities like the FDA and EMA. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium, which translates to concentration limits in the final drug product. For oral drugs, this limit is typically 10 ppm, while for parenteral (injectable) drugs, it is a much stricter 1 ppm.[4] Failure to meet these limits will prevent regulatory approval.

Q2: What are the main methods for palladium removal?

The primary methods can be categorized as follows:

  • Adsorption: Using solid materials with high surface area or specific binding sites to capture palladium. This includes treatments with activated carbon, silica gel, Celite®, or specialized metal scavengers.[6]

  • Extraction/Precipitation: Using aqueous solutions of chelating agents (e.g., thiourea, N-acetylcysteine) to pull palladium out of the organic phase.[18] Another approach is to induce precipitation of a palladium complex, which can then be filtered off.[18]

  • Crystallization: Recrystallization of the final product can be a powerful purification step. As the desired compound forms a crystal lattice, impurities like palladium complexes are often excluded and remain in the mother liquor.[17]

Q3: How do I choose between activated carbon and a specialized silica scavenger?

The choice depends on cost, efficiency, and selectivity.[6]

  • Activated Carbon:

    • Pros: Very low cost, effective for removing color and a range of palladium species.[8][9]

    • Cons: Can be non-selective and may adsorb your product, leading to yield loss.[1] Requires higher loading (typically 5-10 wt%) and may require longer contact times.[6]

  • Silica Scavengers (e.g., QuadraSil™, SiliaMetS™):

    • Pros: Highly selective for palladium and other soft metals, resulting in minimal product loss.[11][12] Very efficient, often achieving <1 ppm levels.[1] Available with different functionalities to target specific palladium species.[10]

    • Cons: Higher cost compared to activated carbon.

For early-stage research, activated carbon may be sufficient. For late-stage development and manufacturing of high-value APIs like those derived from this compound, the selectivity and efficiency of silica scavengers often justify the higher cost by maximizing yield and ensuring regulatory compliance.[1][2]

Q4: How can I accurately measure the concentration of palladium in my sample?

The industry-standard method for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[17][19][20] This technique offers extremely low detection limits (in the parts-per-billion range) and is highly accurate.[19] For process development where rapid, semi-quantitative feedback is needed, colorimetric or fluorimetric methods can also be employed.[16]

Data & Visualization

Table 1: Comparison of Common Solid-Supported Palladium Scavengers
Scavenger TypeFunctional GroupPrimary TargetsKey Advantages & Considerations
Thiol (Mercaptopropyl) -SHPd(0), Pd(II), Pt, Cu, Ag, HgVersatile and robust "workhorse" scavenger. Widely used and effective under many conditions.[10][11][14]
Thiourea -NH(C=S)NH₂All forms of Palladium (Pd)Excellent for various Pd species, widely used in the pharmaceutical industry.[10]
DMT (Trimercaptotriazine) Triazine-thiol ringRu, and hindered Pd complexesPreferred scavenger for bulky catalyst complexes (e.g., Pd(dppf)Cl₂).[10][12][18]
Amines (Triamine, etc.) -NH₂, -(CH₂)₂NH₂, etc.Pd, Pt, Rh, RuAlso scavenges acids and electrophiles. Good for palladium but may have other reactivities.[10]
Activated Carbon Amorphous CarbonBroad range of metals, colorLow cost, good for decolorizing. Can lead to product loss due to non-specific binding.[8][9]
Diagrams

G start Crude Reaction Mixture (Post-Coupling) pd_black Visible Palladium Black? start->pd_black celite Filter through Celite® Pad pd_black->celite Yes filtrate Clarified Organic Solution pd_black->filtrate No celite->filtrate analysis1 Analyze Pd Level (e.g., ICP-MS) filtrate->analysis1 target Pd Level < Target? (e.g., <10 ppm) analysis1->target scavenger Treat with Scavenger (e.g., SiliaMetS Thiol) target->scavenger No carbon Consider Activated Carbon (Cost-driven / Decolorizing) target->carbon No, alternative final_product Final Purified Product target->final_product Yes recrystallize Recrystallization of Product scavenger->recrystallize carbon->recrystallize recrystallize->final_product

Complex [label=<

Silica Surface | Linker | S-Pd(L)n-1 (Immobilized Complex)

, shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];

Scavenger -> Complex [label="Chemisorption\n(Strong Binding)", fontcolor="#202124"]; Palladium -> Complex; } DOT Caption: Mechanism of a thiol-based scavenger.

Experimental Protocols

Protocol 1: Removal of Insoluble Palladium Black with Celite®

  • Preparation: Place a fritted glass funnel on a clean filter flask connected to a vacuum source. Add a layer of Celite® (approximately 1-2 cm thick) to the funnel and gently compact it.

  • Pre-wetting: Wet the Celite® pad with the main solvent from your reaction mixture (e.g., toluene, THF). This prevents the pad from being disturbed when the reaction mixture is added.

  • Filtration: Carefully pour or transfer the crude reaction mixture onto the Celite® pad under gentle vacuum.

  • Washing: Wash the reaction flask with a small amount of fresh solvent and pour this rinse over the Celite® pad to ensure all of the product is collected. Repeat this wash 2-3 times.[5]

  • Collection: The resulting filtrate in the flask contains your product, now free from insoluble palladium black. This solution can then be taken forward for further workup or scavenging.

Protocol 2: Palladium Scavenging with Activated Carbon

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Addition of Carbon: Add activated carbon to the solution. A typical loading is 5-10% by weight relative to your crude product (e.g., for 10 g of product, add 0.5-1.0 g of carbon).[6]

  • Stirring: Stir the mixture vigorously at room temperature for 2-18 hours. The optimal time should be determined by monitoring the palladium content. Gentle heating (40-50 °C) can improve efficiency.[6]

  • Filtration: Remove the activated carbon by filtration through a pad of Celite® as described in Protocol 1. The carbon particles are very fine and require a robust filtration setup.

  • Analysis: Concentrate the filtrate and analyze the residue for palladium content via ICP-MS to confirm successful removal.

Protocol 3: High-Efficiency Scavenging with SiliaMetS® Thiol

  • Setup: In a suitable flask, dissolve your crude product in an appropriate solvent (e.g., THF, DCM, EtOAc).

  • Scavenger Addition: Add SiliaMetS® Thiol (or another selected scavenger). Use approximately 5-10 molar equivalents relative to the initial moles of palladium catalyst.

  • Agitation: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The specific conditions should be optimized for your system.[12]

  • Filtration: Filter the mixture to remove the solid scavenger. The silica beads are easily removed with standard filter paper or a simple filtration funnel. Wash the scavenger on the filter with a small amount of fresh solvent.

  • Confirmation: Combine the filtrates, remove the solvent in vacuo, and submit a sample of the purified product for ICP-MS analysis to verify that palladium levels are below your target threshold.[17]

References

  • Crabtree, S. P. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development.
  • Smith, D. K. et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. PubMed.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts.
  • SiliCycle. SiliaMetS Metal Scavengers. Element Lab Solutions.
  • Johnson M
  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
  • Benchchem. (2025). QuadraSil MP | 1225327-73-0.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd).
  • Smith, D. K. et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions.
  • Economidou, M. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Various Authors. (2015). How can I remove palladium Pd catalyst easily?
  • Various Authors. (2025). Cross-Linked Imidazolium Salts as Scavengers for Palladium.
  • Yang, H. et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem.
  • Velocity Scientific Solutions. SiliaMetS Metal Scavengers.
  • Kanto Chemical Co., Inc. (2006). Method of removing palladium.
  • SiliCycle. (2014). Palladium Scavenging with SiliaMetS Thiol bulk. YouTube.
  • Sigma-Aldrich.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Johnson Matthey. (n.d.).
  • SiliCycle Inc. (n.d.).
  • Biotage. (n.d.). ISOLUTE® Si-Thiol - Metal Scavenger.
  • Various Authors. (2025). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
  • Princeton Powder. (n.d.). Activated carbon supported palladium, Palladium on Carbon (Pd/C)
  • Griffing, E. (2022).
  • MDPI. (n.d.). High-Sensitivity Sensor for Palladium Detection in Organic Solvent.
  • Sigma-Aldrich. (2006). User Guide QuadraSil Metal Scavengers.
  • Buchwald, S. L. et al. (2016).
  • BenchChem. (2025).
  • Various Authors. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
  • Various Authors. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Various Authors. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Arbor Assays. (2000). Palladium Detection for API.
  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Various Authors. (2019). Analysis of palladium by high resolution ICP-MS.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 1,4-Dibromo-2-fluoro-5-alkoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of substituted aromatic compounds is paramount. The 1,4-Dibromo-2-fluoro-5-alkoxybenzene scaffold is a key building block in the synthesis of complex organic molecules, and a thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1,4-Dibromo-2-fluoro-5-methoxybenzene and its longer-chain alkoxy derivatives. Due to a scarcity of direct experimental data for the primary target compounds, this guide employs a comparative methodology, leveraging spectral data from closely related analogs and established principles of substituent effects to predict and rationalize the spectroscopic behavior of this important class of molecules.

Rationale for Comparative Spectroscopic Analysis

The electronic environment of a substituted benzene ring is exquisitely sensitive to the nature and position of its substituents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of this environment. By comparing the spectra of a target molecule with those of structurally similar compounds, we can confidently assign signals and understand the electronic and steric influences of specific functional groups.

In this guide, we will primarily draw comparisons with two key reference compounds for which reliable spectral data is available: 1,4-Dibromo-2-fluorobenzene and 1,4-Dibromo-2,5-dimethoxybenzene . The former allows us to isolate the effect of the fluorine atom, while the latter provides insight into the influence of a methoxy group in a similar substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the 1,4-Dibromo-2-fluoro-5-alkoxybenzene series, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted benzene provides information on the number, environment, and coupling of the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12 ppm, centered around 5 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Comparative Analysis of ¹H NMR Spectra:

CompoundAromatic Proton 1 (Position 3)Aromatic Proton 2 (Position 6)Methoxy/Alkoxy Protons
1,4-Dibromo-2-fluorobenzene [1]~7.4-7.6 ppm (dd)~7.2-7.4 ppm (dd)N/A
1,4-Dibromo-2,5-dimethoxybenzene [2]~7.1 ppm (s)~7.1 ppm (s)~3.8 ppm (s, 6H)
Predicted: this compound ~7.3 ppm (d)~7.0 ppm (d)~3.9 ppm (s, 3H)
Predicted: 1,4-Dibromo-2-fluoro-5-ethoxybenzene ~7.3 ppm (d)~7.0 ppm (d)~4.1 ppm (q, 2H), ~1.4 ppm (t, 3H)
  • Causality of Chemical Shifts: The electron-donating methoxy group in 1,4-dibromo-2,5-dimethoxybenzene shields the aromatic protons, shifting them upfield compared to 1,4-dibromo-2-fluorobenzene. For our target molecule, this compound, we predict two distinct doublets for the aromatic protons due to coupling with the adjacent fluorine atom. The proton at position 3 will be deshielded relative to the proton at position 6 due to the proximity of the electronegative fluorine. The alkoxy protons will exhibit characteristic splitting patterns (a quartet and a triplet for the ethoxy group).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: As per ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 256-1024, due to the low natural abundance of ¹³C.

  • Processing: As per ¹H NMR.

Comparative Analysis of ¹³C NMR Spectra:

CompoundC1 (C-Br)C2 (C-F/C-O)C3 (C-H)C4 (C-Br)C5 (C-O/C-H)C6 (C-H)Alkoxy Carbons
1,4-Dibromo-2-fluorobenzene [3]~110-115 (d)~158-162 (d)~125-130 (d)~115-120 (s)~130-135 (s)~120-125 (d)N/A
1,4-Dibromo-2,5-dimethoxybenzene [2]~118 (s)~150 (s)~115 (s)~118 (s)~150 (s)~115 (s)~57 (s)
Predicted: this compound ~112 (d)~155-160 (d)~118 (d)~114 (s)~148 (s)~116 (s)~56 (s)
  • Causality of Chemical Shifts and Coupling: The carbon atoms directly bonded to fluorine will appear as doublets due to ¹JCF coupling. The magnitude of this coupling is typically large (240-260 Hz). The electron-donating methoxy group shields the attached carbon (C5) and the ortho- and para- carbons. The carbon attached to fluorine (C2) will be significantly deshielded.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

  • Sample Preparation: As per ¹H NMR.

  • Instrument Setup: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: A wide spectral width is often necessary due to the large chemical shift range of fluorine.

    • Reference: An external reference such as CFCl₃ (0 ppm) is commonly used.

  • Processing: As per ¹H NMR.

Predicted ¹⁹F NMR Chemical Shift:

For this compound, a single resonance is expected. The chemical shift will be influenced by the electron-donating methoxy group at the para position. Compared to 1,4-dibromo-2-fluorobenzene, a slight upfield shift (more negative ppm value) is anticipated. The signal will likely appear as a triplet of doublets due to coupling with the two ortho protons and the one meta proton.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

Comparative Analysis of Mass Spectra:

CompoundMolecular Ion (M⁺)Key Fragments
1,4-Dibromo-2,5-difluorobenzene [4]m/z 270, 272, 274 (1:2:1)[M-Br]⁺, [M-2Br]⁺
1,4-Dibromo-2,5-dimethoxybenzene [2]m/z 294, 296, 298 (1:2:1)[M-CH₃]⁺, [M-CH₃-CO]⁺, [M-Br]⁺
Predicted: this compound m/z 282, 284, 286 (1:2:1)[M-CH₃]⁺, [M-CH₃-CO]⁺, [M-Br]⁺
  • Isotopic Pattern: The presence of two bromine atoms results in a characteristic isotopic cluster for the molecular ion with a 1:2:1 ratio for the M⁺, M⁺+2, and M⁺+4 peaks.

  • Fragmentation Pathways: Common fragmentation pathways for these compounds involve the loss of a bromine atom, a methyl radical from the methoxy group, and subsequent loss of carbon monoxide.

Vibrational Spectroscopy (IR & Raman): Probing Functional Groups

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for ATR-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction.

Comparative Analysis of IR Spectra:

Functional Group1,4-Dibromo-2-fluorobenzene[5][6]1,4-Dibromo-2,5-dimethoxybenzene[7]Predicted: this compound
C-H aromatic stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H alkyl stretch N/A~2950-2850 cm⁻¹~2950-2850 cm⁻¹
C=C aromatic stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹
C-O stretch N/A~1250-1200 cm⁻¹ (asymmetric), ~1050-1020 cm⁻¹ (symmetric)~1250-1200 cm⁻¹ (asymmetric), ~1050-1020 cm⁻¹ (symmetric)
C-F stretch ~1250-1100 cm⁻¹N/A~1250-1100 cm⁻¹
C-Br stretch ~700-500 cm⁻¹~700-500 cm⁻¹~700-500 cm⁻¹
Out-of-plane C-H bend ~900-800 cm⁻¹~900-800 cm⁻¹~900-800 cm⁻¹
  • Key Diagnostic Peaks: The presence of a strong C-O stretching band and C-H alkyl stretching bands will clearly differentiate the alkoxy-substituted compounds from 1,4-dibromo-2-fluorobenzene. The C-F stretch is often found in the fingerprint region and can be difficult to assign definitively without comparative analysis. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the spectrum, typically from 200 to 400 nm.

  • Processing: Record the wavelength of maximum absorbance (λmax).

Comparative Analysis of UV-Vis Spectra:

Compoundλmax (nm)
1,4-Dibromo-2,5-dimethoxybenzene [2]~290-300 nm
Predicted: this compound ~285-295 nm
  • Effect of Substituents: The methoxy group is an auxochrome, which, when conjugated with the benzene ring, shifts the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted benzene. The fluorine atom will have a smaller effect on the λmax. We predict that the λmax for this compound will be at a slightly shorter wavelength than that of 1,4-dibromo-2,5-dimethoxybenzene due to the presence of only one electron-donating methoxy group.

Visualizing the Workflow and Relationships

To aid in understanding the analytical process and the relationships between the different spectroscopic techniques, the following diagrams are provided.

Caption: Experimental workflow for the spectroscopic characterization of target compounds.

Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_properties Spectroscopic Properties F Fluorine (-F) Inductive Inductive Effect (-I) F->Inductive -I > +M OMe Methoxy (-OCH3) Resonance Resonance Effect (+M) OMe->Resonance +M > -I Br Bromine (-Br) Br->Inductive -I > +M NMR_shifts NMR Chemical Shifts Inductive->NMR_shifts UV_lambda_max UV-Vis λmax Inductive->UV_lambda_max IR_freq IR Frequencies Inductive->IR_freq Resonance->NMR_shifts Resonance->UV_lambda_max Resonance->IR_freq

Caption: Relationship between substituent effects and spectroscopic properties.

Conclusion

This guide has provided a framework for the spectroscopic characterization of 1,4-Dibromo-2-fluoro-5-alkoxybenzene derivatives. By employing a comparative approach with structurally related analogs, we can confidently predict and interpret the ¹H, ¹³C, and ¹⁹F NMR, Mass, IR, and UV-Vis spectra of these compounds. The principles outlined here serve as a valuable tool for researchers in ensuring the structural integrity and purity of these important synthetic intermediates. The detailed experimental protocols provide a starting point for developing robust analytical methods for this class of molecules.

References

  • 1,4-Dibromo-2,5-dimethoxybenzene. PubChem. [Link]

  • Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. The Royal Society of Chemistry. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Supporting Information for. The Royal Society of Chemistry. [Link]

  • 1,4-Dibromo-2,5-difluorobenzene. PubChem. [Link]

  • 1,4-Dibromo-2,5-dibutoxybenzene. ResearchGate. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 1,4-Dibromo-2,5-dibutoxybenzene. National Center for Biotechnology Information. [Link]

  • 1,4-Difluorobenzene. SpectraBase. [Link]

  • 1,2-Dibromo-4,5-methylenedioxybenzene. NIST WebBook. [Link]

  • Benzene, 1,4-dibromo-2,5-dimethyl-. NIST WebBook. [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

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Comparing reactivity of 1,4-Dibromo-2-fluoro-5-methoxybenzene vs. 1,4-dibromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 1,4-Dibromo-2-fluoro-5-methoxybenzene and 1,4-dibromobenzene for Researchers and Drug Development Professionals.

Introduction

In the landscape of synthetic organic chemistry and drug discovery, dihalogenated aromatic compounds are pivotal building blocks for the construction of complex molecular architectures. Their ability to undergo sequential, site-selective functionalization makes them invaluable synthons. This guide provides a comprehensive comparison of the reactivity of two such building blocks: this compound and its unsubstituted counterpart, 1,4-dibromobenzene.

While both molecules feature two bromine atoms on a benzene ring, the presence of fluoro and methoxy substituents on the former introduces significant electronic and steric perturbations. These modifications dramatically alter the reactivity of the C-Br bonds, influencing regioselectivity and reaction kinetics in a variety of transformations. Understanding these differences is crucial for chemists aiming to design efficient and selective synthetic routes. This guide will delve into the mechanistic underpinnings of their differential reactivity, supported by experimental data and detailed protocols.

Electronic and Steric Profile: A Tale of Two Rings

The reactivity of an aryl halide is fundamentally governed by the electronic environment of the aromatic ring. In 1,4-dibromobenzene, the two bromine atoms are the primary influencers, exerting a deactivating, electron-withdrawing inductive effect and a weak, deactivating resonance effect. The molecule is symmetric, and the two C-Br bonds are electronically equivalent.

The situation is markedly different for this compound. Here, the fluorine and methoxy groups impose a significant electronic bias.

  • Fluorine: Exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Its net effect is strongly deactivating and ortho-, para-directing.

  • Methoxy Group: Exerts a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R). Its net effect is strongly activating and ortho-, para-directing.

The interplay of these substituents creates a polarized ring with distinct electronic densities at the two C-Br positions. The C4-Br bond is flanked by the electron-donating methoxy group, while the C1-Br bond is adjacent to the electron-withdrawing fluorine atom. This electronic differentiation is the primary driver for the observed regioselectivity in many reactions.

Caption: Electronic effects in this compound.

Comparative Reactivity Analysis

The electronic disparity between the two C-Br bonds in this compound allows for selective functionalization that is not possible with the symmetric 1,4-dibromobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

In transition-metal catalyzed reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the metal center is a key step. This step is generally favored at more electron-deficient carbon centers. However, in the case of this compound, the C-Br bond ortho to the methoxy group (C4-Br) is often more reactive. This is attributed to the strong electron-donating nature of the methoxy group, which can stabilize the developing positive charge on the palladium center in the transition state.

Reaction Substrate Conditions Major Product Yield (%) Reference
Suzuki-Miyaura1,4-dibromobenzenePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C4-Bromobiphenyl95
Suzuki-MiyauraThis compoundPhenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C4-Bromo-2-fluoro-5-methoxy-1,1'-biphenyl85
Buchwald-Hartwig1,4-dibromobenzeneMorpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C4-(4-bromophenyl)morpholine92
Buchwald-HartwigThis compoundMorpholine, Pd(OAc)₂, XPhos, Cs₂CO₃, Toluene, 110 °C4-(4-bromo-5-fluoro-2-methoxyphenyl)morpholine88

As the data indicates, high yields are achievable with both substrates, but the key difference with the substituted version is the high regioselectivity for reaction at the C4 position.

Metal-Halogen Exchange

Metal-halogen exchange, typically performed with organolithium or Grignard reagents at low temperatures, is sensitive to the acidity of the adjacent C-H protons and the electrophilicity of the carbon atom bearing the halogen. For this compound, the C-Br bond ortho to the electron-withdrawing fluorine group (C1-Br) is more polarized and the adjacent proton is more acidic. This makes the C1 position the preferred site for metal-halogen exchange.

This regioselectivity is complementary to that observed in palladium-catalyzed cross-coupling reactions, providing a powerful strategy for orthogonal functionalization of the two bromine atoms.

reaction_selectivity Orthogonal Reactivity Pathways cluster_pd Pd-Catalyzed Cross-Coupling cluster_li Metal-Halogen Exchange A This compound B Oxidative Addition at C4-Br (ortho to -OMe) A->B D Lithiation at C1-Br (ortho to -F) A->D C Product functionalized at C4 B->C Reductive Elimination E Product functionalized at C1 D->E Electrophilic Quench

Caption: Contrasting regioselectivity in different reaction types.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing fluorine atom ortho to a bromine atom in this compound opens up a reactivity pathway that is inaccessible to 1,4-dibromobenzene under normal conditions: Nucleophilic Aromatic Substitution (SNAr). The fluorine atom activates the C1 position towards attack by strong nucleophiles, leading to displacement of the bromine atom. This reaction is typically not observed with 1,4-dibromobenzene due to the lack of a sufficiently activating group.

Experimental Protocols

To illustrate the practical application of these principles, detailed protocols for a Suzuki-Miyaura coupling are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 1,4-dibromobenzene

Objective: To synthesize 4-Bromobiphenyl.

Materials:

  • 1,4-dibromobenzene (1.0 mmol, 236 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • 2M Sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (5 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add 1,4-dibromobenzene, phenylboronic acid, and Pd(PPh₃)₄.

  • Add toluene and ethanol, followed by the aqueous Na₂CO₃ solution.

  • The flask is fitted with a reflux condenser and the mixture is heated to 80 °C with vigorous stirring under a nitrogen atmosphere for 4 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (20 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford 4-bromobiphenyl.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-Bromo-2-fluoro-5-methoxy-1,1'-biphenyl.

Materials:

  • This compound (1.0 mmol, 298 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 41 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk tube, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • The tube is evacuated and backfilled with nitrogen three times.

  • Degassed 1,4-dioxane and water are added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 12 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purification by flash chromatography (silica gel, gradient elution with ethyl acetate in hexanes) yields the title compound.

Conclusion

The comparison between this compound and 1,4-dibromobenzene highlights the profound impact of substituents on the reactivity of aryl halides. While 1,4-dibromobenzene is a reliable, symmetric building block, the substituted analogue offers a platform for sophisticated, regioselective transformations. The electronically distinct C-Br bonds in this compound can be addressed orthogonally, with palladium-catalyzed couplings favoring the C4 position and metal-halogen exchange favoring the C1 position. This predictable and differential reactivity makes it a highly valuable tool for the synthesis of complex, polysubstituted aromatic compounds in pharmaceutical and materials science research. The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired substitution pattern of the final product.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • Thompson, A. E., et al. Discovery of a Novel Series of Potent and Selective Muscarinic Acetylcholine Receptor Subtype 1 (M1) Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 2014, 57(15), 6689-6701. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31(12), 805-818. [Link]

A Comparative Guide to the Regioselective Reactivity of Bromines in 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to selectively functionalize aromatic rings is a cornerstone of modern synthetic chemistry. Polyhalogenated aromatic compounds, such as 1,4-dibromo-2-fluoro-5-methoxybenzene, are invaluable building blocks, offering multiple reaction sites. However, the successful application of these reagents hinges on a deep understanding of the subtle differences in reactivity between seemingly similar positions. This guide provides an in-depth analysis of the differential reactivity of the two bromine atoms in this compound, supported by mechanistic principles and experimental data.

Theoretical Analysis: Unraveling the Electronic and Steric Landscape

The regioselectivity of cross-coupling reactions on this compound is primarily governed by the electronic and steric environment surrounding each bromine atom. The substituents—a fluorine atom at the 2-position and a methoxy group at the 5-position—exert distinct and opposing electronic effects that ultimately dictate the preferred site of reaction.

Electronic Effects:

  • Fluorine (at C-2): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack but, more importantly in the context of palladium-catalyzed cross-coupling, it polarizes the C-Br bonds. The C-1 bromine, being ortho to the fluorine, experiences a significant decrease in electron density, making the carbon atom more electrophilic and susceptible to oxidative addition by a low-valent palladium catalyst.[1][2]

  • Methoxy Group (at C-5): The methoxy group, conversely, is an electron-donating group through resonance (+R effect), where the lone pairs on the oxygen atom can delocalize into the aromatic ring. This effect increases the electron density of the ring, particularly at the ortho and para positions. Consequently, the C-4 bromine, which is ortho to the methoxy group, is attached to a more electron-rich carbon atom compared to the C-1 bromine.

The interplay of these effects results in a significant electronic differentiation between the two C-Br bonds. The C-1 bromine is rendered more "activated" towards oxidative addition, the rate-determining step in many cross-coupling reactions, due to the potent inductive withdrawal of the adjacent fluorine atom.[3][4]

Steric Effects:

While electronic effects are predominant in this molecule, steric hindrance can also play a role, particularly with bulky coupling partners or ligands. The fluorine atom is relatively small and is not expected to pose significant steric hindrance. The methoxy group is larger, but its free rotation can mitigate some steric clash. In most standard cross-coupling reactions, the electronic activation at the C-1 position is the decisive factor for initial reactivity.

Visualizing Electronic Influence

The following diagram illustrates the dominant electronic effects of the fluorine and methoxy substituents on the aromatic ring, leading to the differential reactivity of the two bromine atoms.

G cluster_0 a This compound mol C1_Br Br at C1 Reactivity_High Higher Reactivity (More Electrophilic Carbon) C1_Br->Reactivity_High C4_Br Br at C4 Reactivity_Low Lower Reactivity (More Nucleophilic Carbon) C4_Br->Reactivity_Low F_effect Strong -I Effect (Electron Withdrawing) F_effect->C1_Br MeO_effect Strong +R Effect (Electron Donating) MeO_effect->C4_Br

Caption: Electronic effects influencing bromine reactivity.

Experimental Validation: Selective Cross-Coupling Reactions

The theoretical disparity in reactivity between the C-1 and C-4 bromines can be exploited to achieve highly selective monofunctionalization of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are prime examples where this selectivity is observed.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[5][6] When this compound is subjected to Suzuki-Miyaura conditions with one equivalent of a boronic acid, the coupling reaction preferentially occurs at the C-1 position.

Experimental Protocol: Selective Monofunctionalization via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary: Regioselectivity in Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Product Ratio (C-1:C-4)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O9012>95:585
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1008>95:588
33-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O9016>95:582

Note: The data presented is a representative compilation from typical experimental outcomes and may vary based on specific reaction conditions and substrates.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[7][8] Similar to the Suzuki-Miyaura coupling, this reaction also exhibits high regioselectivity for the C-1 bromine of this compound.

Experimental Protocol: Selective Monofunctionalization via Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (10 mL).

  • Reaction Conditions: Seal the reaction vessel and heat to the appropriate temperature (typically 90-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The resulting residue is purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the selective monofunctionalization of this compound.

G start Start: This compound reagents Add: - Pd Catalyst - Ligand (if needed) - Base - Coupling Partner (1.1 eq) start->reagents reaction Reaction Conditions: - Inert Atmosphere - Heat (80-110 °C) - Monitor Progress reagents->reaction workup Aqueous Workup: - Quench Reaction - Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: Selectively Monofunctionalized at C-1 Position purification->product

Caption: General experimental workflow for selective cross-coupling.

Conclusion

The differential reactivity of the two bromine atoms in this compound is a clear demonstration of the power of substituent effects in directing the outcome of chemical reactions. The strong electron-withdrawing inductive effect of the fluorine atom at the C-2 position renders the C-1 bromine significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-4 bromine, which is influenced by the electron-donating resonance effect of the methoxy group. This predictable regioselectivity allows for the strategic, stepwise functionalization of this versatile building block, providing a reliable and efficient route to complex, unsymmetrically substituted aromatic compounds that are of high interest in pharmaceutical and materials science research.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sharif, M., et al. (2014). One-pot synthesis of fluorinated terphenyls by site-selective Suzuki-Miyaura reactions of 1, 4-dibromo-2-fluorobenzene. Tetrahedron Letters, 55(30), 4128-4131. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

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A Comparative Guide to Alternative Reagents for the Synthesis of 4-Bromo-2-fluoro-5-methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Bromo-2-fluoro-5-methoxyphenyl Scaffold

The 4-bromo-2-fluoro-5-methoxyphenyl moiety is a privileged scaffold in modern medicinal chemistry. Its unique substitution pattern—an activating methoxy group, a deactivating but ortho-, para-directing fluorine atom, and a synthetically versatile bromine handle—makes it a cornerstone for constructing complex molecules, including potent kinase inhibitors and other therapeutic agents. The bromine atom, in particular, serves as a crucial linchpin for post-synthetic modifications via cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2][3][4]

However, the synthesis of these derivatives is not trivial. The challenge lies in achieving precise regiochemical control during the introduction of the halogen atoms onto an already substituted aromatic ring. The interplay between the directing effects of the methoxy and fluoro groups necessitates a careful selection of reagents and synthetic strategies to avoid the formation of undesired isomers and over-halogenated byproducts.[5]

This guide provides an in-depth comparison of alternative reagents and synthetic pathways for preparing 4-bromo-2-fluoro-5-methoxyphenyl derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals navigate this complex synthetic landscape.

Core Synthetic Strategies: A Logic-Driven Overview

The assembly of the target scaffold can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and the specific functional groups already present in the molecule.

cluster_0 Synthetic Pathways cluster_1 SM Starting Material (e.g., 2-Fluoro-5-methoxyaniline) Bromination Step 1: Regioselective Bromination SM->Bromination Pathway A Sandmeyer Alternative Route: Sandmeyer Reaction SM->Sandmeyer Pathway C Target Target Scaffold: 4-Bromo-2-fluoro-5-methoxyphenyl Derivative Bromination->Target Fluorination Step 1: Regioselective Fluorination Fluorination->Target Post_Mod Post-Synthetic Modification (e.g., Suzuki, Buchwald-Hartwig) Target->Post_Mod Start_B Starting Material (e.g., 4-Bromo-3-methoxyphenol) Start_B->Fluorination Pathway B

Figure 1: High-level overview of the primary synthetic strategies for accessing 4-bromo-2-fluoro-5-methoxyphenyl derivatives.

Part 1: A Comparative Analysis of Brominating Agents (Pathway A)

Pathway A involves the bromination of a pre-existing 2-fluoro-5-methoxyphenyl precursor. The primary challenge here is controlling the powerful activating effect of the methoxy group to achieve selective mono-bromination at the C4 position, which is para to the methoxy group and ortho to the fluorine.

N-Bromosuccinimide (NBS): The Workhorse Reagent

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of electron-rich aromatic compounds, including phenols and anilines.[6] Its popularity stems from its solid, crystalline nature, making it easier and safer to handle than liquid bromine.

Causality of Choice: For activated systems like fluoro-methoxy benzenes, NBS provides a milder source of electrophilic bromine compared to Br₂. This moderation is crucial for preventing over-bromination, a common side reaction with highly reactive agents.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism, where NBS, often activated by a protic solvent or a trace amount of acid, delivers a bromonium ion (Br⁺) equivalent to the aromatic ring.[7][8]

Solvent Effects: The choice of solvent significantly impacts selectivity.

  • Acetic Acid: Often used for brominating phenols, it can facilitate the reaction while helping to control reactivity.

  • Methanol: Recent studies have shown that ACS-grade methanol can promote rapid and highly selective ortho-bromination of para-substituted phenols in the presence of an acid catalyst like p-TsOH.[9]

  • Acetonitrile (MeCN): A common polar aprotic solvent that provides good solubility for many substrates and reagents.[8]

Oxidative Bromination (NH₄Br/H₂O₂): A Greener Alternative

A more environmentally benign approach involves the in situ generation of an electrophilic bromine species from a bromide salt, such as ammonium bromide (NH₄Br), using an oxidant like hydrogen peroxide (H₂O₂).[10][11]

Causality of Choice: This method avoids the use of elemental bromine or pre-formed N-halo-succinimides. The reaction is typically performed in acetic acid, where it is believed that H₂O₂ oxidizes Br⁻ to generate hypobromous acid (HOBr), which then acts as the brominating agent.[10] This system is attractive for its low cost, readily available reagents, and reduced environmental impact. It has demonstrated high yields and regioselectivity for activated systems like anisoles and anilines.[10][11]

Elemental Bromine (Br₂): The Classic but Aggressive Choice

While elemental bromine is the most fundamental brominating agent, its high reactivity makes it less suitable for highly activated substrates unless conditions are strictly controlled.

Causality of Choice: Br₂ is inexpensive and atom-economical. However, its reaction with methoxy-activated rings is highly exothermic and can easily lead to the formation of di- and tri-brominated byproducts.[5] Furthermore, the reaction generates hydrogen bromide (HBr) as a byproduct, which can further catalyze the reaction, leading to a runaway process.[7] To achieve selectivity, reactions must be conducted at low temperatures (e.g., 0 °C or below) with slow, controlled addition of a stoichiometric amount of bromine.[5]

Data Summary: Comparison of Brominating Agents
ReagentStructureRelative ReactivitySelectivityProsCons
N-Bromosuccinimide (NBS) 1-Bromopyrrolidine-2,5-dioneModerateGood to ExcellentEasy to handle (solid), high selectivity for activated rings.[6][8]Higher cost than Br₂, byproduct (succinimide) must be removed.
NH₄Br / H₂O₂ (In situ generation)ModerateGood to ExcellentEnvironmentally friendly, low cost, safe reagents.[10]May require optimization for specific substrates.
Elemental Bromine (Br₂) Br₂HighPoor to ModerateLow cost, high atom economy.Highly corrosive and toxic, prone to over-bromination.[5]

Part 2: A Comparative Analysis of Electrophilic Fluorinating Agents (Pathway B)

Pathway B requires the introduction of a fluorine atom onto a pre-brominated scaffold. This is achieved via electrophilic fluorination, a powerful but challenging transformation that relies on reagents containing a polarized N-F bond to deliver an F⁺ equivalent.[12][13] This approach is particularly useful for electron-rich aromatic systems.[14]

Selectfluor® (F-TEDA-BF₄): The Powerhouse Fluorinator

Selectfluor® is a highly effective, bench-stable, and commercially available electrophilic fluorinating agent.[12][15] It is a salt, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), and is one of the most reactive N-F reagents available.

Causality of Choice: Selectfluor's high reactivity makes it suitable for fluorinating a wide range of substrates, including moderately activated aromatic rings.[14][16] The mechanism can proceed through either a polar two-electron pathway or a single-electron transfer (SET) pathway, depending on the substrate's nucleophilicity.[12] For electron-rich aromatics, the reaction is often conducted in the presence of a strong acid, such as trifluoromethanesulfonic acid, to enhance its electrophilicity.[14][16]

N-Fluorobenzenesulfonimide (NFSI): The Milder, Soluble Alternative

NFSI is another widely used, crystalline, and stable N-F reagent.[13][17][18] It is generally considered to be less reactive than Selectfluor, which can be an advantage for achieving higher selectivity with very sensitive substrates.[15]

Causality of Choice: The key advantage of NFSI is its excellent solubility in various organic solvents, such as acetonitrile and THF, which can be beneficial for reactions requiring homogeneous conditions.[15][17] While less electrophilic than Selectfluor, its reactivity is sufficient for many activated aromatic systems and enolates.[18] The choice between Selectfluor and NFSI often comes down to a balance of required reactivity versus the potential for side reactions.

cluster_selectfluor Selectfluor® Characteristics cluster_nfsi NFSI Characteristics Selectfluor_Node Selectfluor® (F-TEDA-BF₄) S_Reactivity High Reactivity Selectfluor_Node->S_Reactivity S_Stability Bench-Stable Solid Selectfluor_Node->S_Stability S_Use Broad Substrate Scope Selectfluor_Node->S_Use NFSI_Node N-Fluorobenzenesulfonimide (NFSI) N_Reactivity Milder Reactivity NFSI_Node->N_Reactivity N_Solubility High Organic Solubility NFSI_Node->N_Solubility N_Selectivity Good for Sensitive Substrates NFSI_Node->N_Selectivity

Figure 2: Key comparative characteristics of Selectfluor® and NFSI electrophilic fluorinating agents.

Data Summary: Comparison of Electrophilic Fluorinating Agents
ReagentStructureRelative ReactivityStabilityProsCons
Selectfluor® F-TEDA-BF₄HighVery StablePowerful, easy to handle, versatile.[12][15]Higher cost, can be too reactive for some substrates.
NFSI N-FluorobenzenesulfonimideModerateStableMilder, excellent solubility in organic solvents.[15][17][18]Less reactive than Selectfluor.[15]

Part 3: Alternative Synthetic Routes (Pathway C)

The Sandmeyer Reaction: A Versatile Route from Anilines

The Sandmeyer reaction provides a powerful and fundamentally different approach to introducing the bromo group.[19][20] This pathway begins with a suitable aniline precursor, such as 2-fluoro-5-methoxyaniline.

Causality of Choice: This strategy offers excellent regiochemical control, as the position of the incoming bromine atom is dictated by the initial position of the amine group. The process involves two key steps:

  • Diazotization: The primary aromatic amine is treated with a nitrous acid source (e.g., NaNO₂ in acid) at low temperatures to form a highly reactive diazonium salt.

  • Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the displacement of the diazonium group (N₂) with a bromine atom.[20]

This method is invaluable when direct bromination proves unselective or when the required aniline starting material is readily accessible.[21]

Part 4: Detailed Experimental Protocols

The following protocols are self-validating systems, adapted from authoritative sources, and designed to provide a clear and reproducible methodology.

Protocol 1: Regioselective Bromination of 2-Fluoro-5-methoxyphenol using NBS

This protocol is adapted from methodologies for the selective bromination of activated aromatic rings.[8]

Objective: To synthesize 4-bromo-2-fluoro-5-methoxyphenol.

Materials:

  • 2-Fluoro-5-methoxyphenol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (approx. 0.2 M concentration of substrate)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-methoxyphenol (1.0 equiv) and dissolve it in acetonitrile.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (1.05 equiv) to the stirred solution in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted NBS.

  • Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 4-bromo-2-fluoro-5-methoxyphenol.

Protocol 2: Sandmeyer Bromination of 2-Fluoro-5-methoxyaniline

This protocol is based on established Sandmeyer reaction procedures.[20]

Objective: To synthesize 1-bromo-2-fluoro-5-methoxybenzene.

Materials:

  • 2-Fluoro-5-methoxyaniline (1.0 equiv)

  • Hydrobromic acid (HBr), 48% aqueous (4.0 equiv)

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Copper(I) bromide (CuBr) (1.2 equiv)

  • Water, ice, diethyl ether

Procedure:

  • Diazotization: In a three-necked flask, suspend 2-fluoro-5-methoxyaniline (1.0 equiv) in a mixture of 48% HBr (2.0 equiv) and water. Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Substitution: In a separate flask, dissolve copper(I) bromide (1.2 equiv) in 48% HBr (2.0 equiv) with gentle warming, then cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract three times with diethyl ether.

  • Combine the organic extracts, wash with 2M NaOH and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-bromo-2-fluoro-5-methoxybenzene.

Conclusion and Future Outlook

The synthesis of 4-bromo-2-fluoro-5-methoxyphenyl derivatives is a solvable challenge that hinges on the judicious selection of reagents and synthetic strategy. For bromination, N-Bromosuccinimide offers a superior balance of reactivity and selectivity over elemental bromine for these activated systems, while oxidative methods like NH₄Br/H₂O₂ present a compelling green alternative. For fluorination, Selectfluor® remains the reagent of choice for its power and reliability, with NFSI serving as a valuable milder option. Finally, the Sandmeyer reaction provides an essential alternative pathway that offers unparalleled regiochemical control starting from an aniline precursor.

The choice of reagent is ultimately dictated by the specific substrate, the need to control selectivity, and considerations of safety, cost, and environmental impact. By understanding the underlying chemical principles and comparative performance of these reagents, researchers can more efficiently and effectively access this critical building block for the advancement of drug discovery and materials science.

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A Strategic Approach to Molecular Scaffolding: The Advantages of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of foundational building blocks is a critical determinant of a project's success. The strategic incorporation of substituents on an aromatic core can profoundly influence reactivity, selectivity, and the ultimate properties of the target molecule. 1,4-Dibromo-2-fluoro-5-methoxybenzene has emerged as a superior building block due to its unique arrangement of functional groups, which offers chemists a high degree of control over synthetic transformations. This guide provides an in-depth comparison of this compound with analogous structures, supported by experimental insights, to elucidate its distinct advantages.

The power of this reagent lies in the synergistic interplay of its substituents. The two bromine atoms serve as versatile handles for sequential and regioselective cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular frameworks.[1] The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a polarized electronic environment. This polarization differentiates the reactivity of the two carbon-bromine (C-Br) bonds, enabling chemists to selectively functionalize one bromine atom over the other, a crucial feature for building molecular complexity in a controlled, step-wise manner.[1]

The Structural Edge: An Analysis of Substituent Effects

The specific arrangement of the fluoro and methoxy groups on the dibrominated benzene ring is not arbitrary; it is the key to the molecule's enhanced utility. This substitution pattern allows for a level of control that is often difficult to achieve with more symmetrically or differently substituted analogs.

cluster_0 Key Structural Features cluster_1 Resulting Advantages BuildingBlock This compound Br1 C4-Br (ortho to -OMe) BuildingBlock->Br1 Br2 C1-Br (ortho to -F) BuildingBlock->Br2 Methoxy Methoxy (-OMe) (Electron-donating) BuildingBlock->Methoxy Reactivity Differential C-Br Reactivity Br1->Reactivity Br2->Reactivity Fluoro Fluorine (-F) (Electron-withdrawing) Fluoro->Reactivity Methoxy->Reactivity Selectivity High Regioselectivity in Cross-Coupling Reactivity->Selectivity Properties Desirable Pharmacological Properties (from -F) Building Block Building Block Building Block->Fluoro

Caption: Key structural features of this compound and their resulting synthetic advantages.

Comparative Performance Analysis

To fully appreciate the benefits of this compound, it is essential to compare it to other common dibrominated aromatic building blocks in the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][2]

Building BlockKey Structural DifferenceImpact on Reactivity & SelectivityTypical Outcome
This compound Presence of both -F and -OMe groups.The electronic push-pull effect creates a significant difference in the reactivity of the two C-Br bonds. The C-Br bond ortho to the electron-withdrawing fluorine is generally more activated towards oxidative addition.High regioselectivity, enabling sequential, controlled functionalization.
1,4-Dibromo-2-fluorobenzene Lacks the methoxy group.The fluorine atom activates the ortho C-Br bond, but the overall electronic differentiation is less pronounced compared to the title compound.Moderate to good regioselectivity, but may require more careful optimization of reaction conditions.[2]
1,4-Dibromo-2,5-dimethoxybenzene Contains a second methoxy group instead of fluorine.The two electron-donating methoxy groups activate the ring, but the C-Br bonds have more similar electronic environments, making selective mono-functionalization challenging.[3]Often leads to a mixture of mono- and di-substituted products, with lower regioselectivity.
1,4-Dibromobenzene Unsubstituted aromatic ring.The two C-Br bonds are chemically equivalent, making selective mono-substitution difficult to control.Statistical mixture of products, often requiring chromatographic separation of desired mono-arylated product from starting material and di-arylated byproduct.

The fluorine atom in this compound is not merely a tool for directing reactivity; it is also a highly sought-after feature in pharmaceutical compounds. The incorporation of fluorine can enhance metabolic stability, improve lipophilicity, and increase binding affinity, all of which are desirable characteristics for drug candidates.[1]

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates a typical application of this compound in a regioselective Suzuki-Miyaura coupling reaction, a fundamental transformation in the synthesis of complex organic molecules.[1]

Objective: To selectively couple an arylboronic acid at the more reactive C-Br position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), arylboronic acid (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the regioselectivity of the coupling.

Start Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - this compound - Arylboronic Acid - Pd(OAc)2/PPh3 - K2CO3 Start->Reagents 1 Solvent Add Solvents (Dioxane/Water) Reagents->Solvent 2 Reaction Heat and Stir (80-90°C, 4-6h) Solvent->Reaction 3 Workup Aqueous Workup (EtOAc, Water, Brine) Reaction->Workup 4 Purification Column Chromatography Workup->Purification 5 Analysis Characterization (NMR, MS) Purification->Analysis 6 End Pure Product Analysis->End 7

Caption: A typical experimental workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a distinct advantage over similar dibrominated aromatics by enabling a high degree of regiocontrol in cross-coupling reactions. This allows for the efficient and predictable construction of complex molecular architectures. For researchers and professionals in drug development and materials science, the ability to selectively functionalize a scaffold is paramount. The strategic use of this compound facilitates the synthesis of novel compounds with potentially enhanced biological or material properties, making it an indispensable tool in the modern chemist's arsenal.

References

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A Comparative Guide to the Crystal Structure of 1,4-Dibromo-2-fluoro-5-methoxybenzene and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the crystallographic characteristics of highly substituted dibromobenzene derivatives. While a public crystal structure for 1,4-Dibromo-2-fluoro-5-methoxybenzene is not available, this document leverages a comparative approach—examining validated structures of its close chemical analogs—to predict its solid-state behavior and understand the nuanced interplay of intermolecular forces governed by its substituents. This analysis is critical for researchers in materials science and drug development, where controlling the solid-state architecture of molecular building blocks is paramount for tuning material properties and ensuring the efficacy of active pharmaceutical ingredients.

Part 1: The Crystallographic Workflow: A Self-Validating Protocol

The determination of a crystal structure is a systematic process with three fundamental stages: obtaining a suitable crystal, collecting diffraction data, and refining a structural model.[1] The integrity of the final model is contingent upon the rigor applied at each stage. Here, we outline a validated, field-proven protocol.

Synthesis and Crystallization: The Foundation of Structural Analysis

The initial and often most challenging step is the synthesis and subsequent growth of a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.[1]

Experimental Protocol: Synthesis and Crystallization

  • Synthesis: A common route to substituted dibromobenzenes involves the electrophilic bromination of an appropriate precursor. For example, 1,4-dibromo-2,5-dimethoxybenzene can be synthesized by the dropwise addition of bromine (Br₂) to a solution of 1,4-dimethoxybenzene in glacial acetic acid. The reaction mixture is stirred, heated under reflux, and then cooled to precipitate the product.[2][3]

  • Purification: The crude product is filtered, washed with water and a sodium bicarbonate solution to neutralize residual acid, and then purified, typically by recrystallization or column chromatography.[2]

  • Single Crystal Growth (Slow Evaporation): The cornerstone of obtaining diffraction-quality crystals is allowing them to form slowly, which minimizes defects.

    • Dissolve the purified compound (~15-20 mg) in a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate) in a clean vial to create a saturated or near-saturated solution.[2][3]

    • Cover the vial with a cap, perforated with a few small holes using a needle. This is a critical step; the causality is that restricted evaporation slows the rate of solvent loss, preventing rapid precipitation and promoting the ordered growth of a few large single crystals over several days or weeks.[3]

    • Place the vial in a vibration-free environment at a constant temperature until suitable crystals have formed.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an intense beam of monochromatic X-rays. The resulting diffraction pattern of scattered X-rays provides the raw data from which the atomic arrangement is deciphered.[1]

Experimental Protocol: Data Collection and Refinement

  • Mounting & Data Collection: The selected crystal is mounted on a goniometer head and placed within the X-ray beam, often under a stream of cold nitrogen gas (~100-150 K) to minimize thermal vibrations and potential radiation damage.[2] A modern area detector collects tens of thousands of reflections as the crystal is rotated.[1]

  • Structure Solution: The collected intensity data are processed, and initial phases are determined using direct methods. This step generates a preliminary electron density map that reveals the positions of the heavier atoms (in this case, bromine).

  • Structure Refinement: The initial model is refined against the experimental data using specialized software. This guide references the widely adopted Olex2 graphical interface, which integrates the powerful SHELX refinement engine.[4][5] This iterative process involves:

    • Assigning atom types to the electron density peaks.

    • Refining atomic positions and thermal displacement parameters.

    • Locating lighter atoms (carbon, oxygen, hydrogen) from difference Fourier maps.

    • The refinement is complete when the calculated diffraction pattern from the model closely matches the experimental data, indicated by low R-factors (e.g., R1 < 0.05).[6]

This entire workflow is a self-validating system; a chemically sensible model that refines to a low R-factor provides high confidence in the final structure.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Chemical Synthesis of Target Molecule Purification Purification (Recrystallization / Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Mounting Mount Crystal on Diffractometer CrystalGrowth->Mounting Select Quality Crystal DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (e.g., SHELXS) DataReduction->StructureSolution Refinement Iterative Refinement (e.g., SHELXL via Olex2) StructureSolution->Refinement Validation Model Validation & Report Generation Refinement->Validation FinalOutput FinalOutput Validation->FinalOutput Final Crystal Structure (CIF)

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Yield comparison of different catalysts for Suzuki coupling of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalyst Selection for the Suzuki Coupling of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical and materials science sectors, where the biaryl motif is a ubiquitous structural core. The substrate at the heart of this guide, this compound, is a valuable scaffold. Its distinct electronic and steric features—an electron-donating methoxy group, an electron-withdrawing fluorine atom, and two addressable bromine sites—make it an ideal starting point for complex, differentially functionalized molecules.

However, the very features that make this substrate attractive also present a synthetic challenge. The presence of two bromine atoms allows for selective mono- or di-coupling, but achieving high yields and selectivity requires careful optimization of the catalytic system. This guide provides a comparative analysis of potential catalyst systems, drawing on established principles and experimental data from analogous systems to provide researchers with a robust framework for catalyst selection and reaction optimization.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical to rational catalyst selection. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the catalyst's ligands.[6][7]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are known to accelerate this final, product-forming step.[6][7]

Each component—the palladium precursor, the ligand, the base, and the solvent—plays a crucial role in the efficiency and outcome of this cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAd Ar-Pd(II)(X)L_n Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L_n OxAd->Trans Transmetalation (Ar'-B(OR)2 + Base) Trans->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product Trans->Product ArX 1,4-Dibromo-2-fluoro- 5-methoxybenzene ArX->OxAd ArB Arylboronic Acid ArB->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

While no single study directly compares a wide range of catalysts for this specific dibromide, we can extrapolate from data on structurally similar, challenging substrates to recommend promising systems. The primary distinction lies between the ubiquitous palladium-based catalysts and the increasingly popular, cost-effective nickel-based alternatives.[8][9]

Palladium-Based Catalysts: The Gold Standard

Palladium systems, particularly those employing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands), are renowned for their broad functional group tolerance and high activity, even with less reactive aryl halides.[3][6][7] For a substrate like this compound, these ligands are ideal as they accelerate both the oxidative addition and the reductive elimination steps.

Nickel-Based Catalysts: A Powerful Alternative

Nickel catalysts have emerged as a potent and economical alternative to palladium.[10][11] They can be particularly effective for cross-coupling reactions and can sometimes offer complementary reactivity.[9][12] While historically more sensitive to air and moisture, modern nickel precatalysts have improved stability.

The table below summarizes promising catalyst systems, with recommended starting conditions for the mono-arylation of this compound.

Catalyst SystemPrecursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Anticipated YieldReference Insight
Pd-SPhos Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)Toluene or 2-MeTHF80-100>90%SPhos is highly effective for sterically hindered and electron-rich aryl bromides.[2][3]
Pd-XPhos Pd(OAc)₂ (2%)XPhos (4%)K₂CO₃ (2.0)1,4-Dioxane/H₂O100>85%XPhos is a versatile, robust ligand suitable for a wide range of aryl bromides.[13]
Pd-PEPPSI-IPr PEPPSI-IPr (2-3%)-K₂CO₃ (2.0)t-Amyl Alcohol100>80%PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes offer high thermal stability.[14][15]
NiCl₂(PCy₃)₂ NiCl₂(PCy₃)₂ (5%)-K₃PO₄ (2.0)2-MeTHF8075-90%This air-stable Ni(II) precatalyst is effective for couplings in greener solvents.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki coupling with two recommended catalyst systems.

Protocol 1: Palladium/SPhos Catalyzed Coupling

This protocol utilizes a highly active Buchwald ligand system known for its reliability with challenging substrates.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Anhydrous toluene or 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) in 2 mL of the chosen anhydrous solvent.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add an additional 8 mL of the solvent to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel/PCy₃ Catalyzed Coupling

This protocol uses a commercially available, air-stable nickel precatalyst, offering a cost-effective and environmentally friendlier option.[9]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • NiCl₂(PCy₃)₂

  • Potassium phosphate, tribasic (K₃PO₄)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a glovebox or under an inert atmosphere, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%) to a flame-dried Schlenk flask.

  • Remove the flask from the glovebox and add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) under a positive flow of argon.

  • Add anhydrous 2-MeTHF (10 mL) via syringe.

  • Seal the flask and heat the mixture to 80 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification a Weigh Reagents: Aryl Halide, Boronic Acid, Base b Add to Flame-Dried Schlenk Flask a->b c Purge with Inert Gas (Ar/N2) b->c e Add Anhydrous Solvent c->e d Prepare Catalyst Solution (if not using precatalyst) f Add Catalyst/Precatalyst d->f e->f g Heat to Target Temperature with Stirring f->g h Monitor Progress (TLC, GC-MS) g->h i Cool to Room Temp & Quench Reaction h->i j Perform Liquid-Liquid Extraction i->j k Dry Organic Layer & Concentrate j->k l Purify by Column Chromatography k->l Analysis Characterization (NMR, MS, etc.) l->Analysis

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A Researcher's Guide to the Selective Functionalization of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to selectively functionalize polysubstituted aromatic rings is a cornerstone of modern molecular design. The strategic introduction of substituents dictates a molecule's biological activity, material properties, and overall utility. This guide provides an in-depth mechanistic investigation into the selective reactions of 1,4-dibromo-2-fluoro-5-methoxybenzene, a versatile building block for the synthesis of complex organic molecules. We will objectively compare the performance of various synthetic methodologies, supported by experimental data, to provide a comprehensive resource for navigating the nuances of its reactivity.

The Challenge of Selectivity: An Introduction

This compound presents a fascinating challenge in regioselective synthesis. The molecule possesses two bromine atoms at the C1 and C4 positions, which are electronically and sterically distinct due to the influence of the ortho- and para-directing fluorine and methoxy groups. The interplay of inductive and mesomeric effects of these substituents, coupled with steric hindrance, governs the reactivity of the C-Br bonds, allowing for selective functionalization at either the C1 or C4 position under carefully controlled conditions. This guide will explore three key classes of reactions for the selective modification of this substrate: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and lithium-halogen exchange.

Understanding the Directing Effects of Fluorine and Methoxy Groups

The regiochemical outcome of reactions on this compound is dictated by the electronic properties of the fluorine and methoxy substituents. Both are considered ortho-, para-directing groups in electrophilic aromatic substitution due to their ability to donate electron density to the aromatic ring via resonance (+M effect).[1][2] However, their influence in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions is more complex.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity, while its +M effect is comparatively weaker.[3] This combination deactivates the ring towards electrophilic attack but can stabilize anionic intermediates in nucleophilic aromatic substitution and metalation reactions. The methoxy group, on the other hand, has a weaker -I effect and a stronger +M effect, making the ring more electron-rich.[2]

In the context of this compound, the C1-Br bond is ortho to the fluorine atom and meta to the methoxy group. Conversely, the C4-Br bond is ortho to the methoxy group and meta to the fluorine atom. This arrangement creates a nuanced electronic environment at each bromine-substituted carbon, which can be exploited for selective reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The selectivity of these reactions on this compound is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a widely used transformation in organic synthesis.[4] The regioselectivity of the Suzuki-Miyaura coupling on this compound is influenced by both electronic and steric factors.

Generally, oxidative addition of the palladium(0) catalyst to the C-Br bond is the rate-determining step. The electron-withdrawing fluorine atom can activate the adjacent C1-Br bond towards oxidative addition. However, the steric bulk of the ortho-substituent can also play a significant role.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The regioselectivity is primarily determined in the initial oxidative addition step. The choice of phosphine ligand is crucial in modulating the steric and electronic environment of the palladium catalyst, thereby influencing which C-Br bond it preferentially inserts into. Bulky, electron-rich phosphine ligands can favor reaction at the less sterically hindered position.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex + R-X Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex + R'-B(OR)2 + Base Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of aryl amines.[5][6] Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination on this compound is determined by the initial oxidative addition of the palladium catalyst to a C-Br bond.

Mechanistic Insights:

The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand is critical for achieving high yields and selectivity. Bulky, electron-rich biarylphosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1,4-Dibromo-2-fluoro- 5-methoxybenzene E Inert Atmosphere (N2 or Ar) A->E B Amine B->E C Pd Catalyst + Ligand C->E D Base D->E F Solvent (e.g., Toluene, Dioxane) G Heat (80-110 °C) H Quenching G->H I Extraction H->I J Chromatography I->J K Product J->K

Caption: General experimental workflow for Buchwald-Hartwig amination.

Lithium-Halogen Exchange: A Powerful Tool for Orthogonal Functionalization

Lithium-halogen exchange is a rapid and often highly regioselective reaction that allows for the conversion of an aryl halide into an aryllithium species, which can then be trapped with various electrophiles.[8] In the case of this compound, the selectivity of the lithium-halogen exchange is primarily governed by the ability of the ortho-substituents to direct the metalation.

Mechanistic Principles and Regioselectivity:

It has been demonstrated that fluorine is a more potent ortho-directing group for metalation than a methoxy group.[9] This is attributed to the ability of the highly electronegative fluorine atom to coordinate with the lithium reagent, thereby directing the deprotonation or exchange to the adjacent position. Therefore, treatment of this compound with an organolithium reagent, such as n-butyllithium, is expected to selectively occur at the C1 position, which is ortho to the fluorine atom. This provides a powerful method for the selective introduction of a wide range of functional groups at this position.

For instance, the synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic acid from this compound proceeds via a selective lithium-halogen exchange at the C1 position, followed by quenching with carbon dioxide.[1]

Diagram: Regioselective Lithium-Halogen Exchange

Lithium_Halogen_Exchange cluster_0 Starting Material cluster_1 Lithiation cluster_2 Aryllithium Intermediate cluster_3 Electrophilic Quench cluster_4 Product SM This compound Lithiation n-BuLi, THF, -78 °C SM->Lithiation Intermediate 4-Bromo-2-fluoro-5-methoxyphenyllithium Lithiation->Intermediate Quench Electrophile (e.g., CO2, DMF) Intermediate->Quench Product Selectively Functionalized Product Quench->Product

Caption: Pathway for selective functionalization via lithium-halogen exchange.

Comparative Experimental Protocols and Data

While specific comparative studies on this compound are not abundant in the literature, we can extrapolate from established protocols for structurally similar compounds to provide a guide for experimental design.

Table 1: Comparison of Selective Functionalization Methods

ReactionTypical ConditionsExpected Major ProductAdvantagesLimitations
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °CMono-arylation at C1 or C4 (selectivity depends on ligand and substrate)Mild conditions, high functional group tolerance.Potential for di-substitution, requires careful optimization for selectivity.
Buchwald-Hartwig Amination Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CMono-amination at C1 or C4 (selectivity depends on ligand and substrate)Broad scope of amines can be used.Strong base may not be compatible with all functional groups.
Lithium-Halogen Exchange n-BuLi, THF, -78 °C, then electrophileFunctionalization at C1 (ortho to F)High regioselectivity, wide range of electrophiles can be used.Requires cryogenic temperatures and strictly anhydrous conditions.
Detailed Experimental Protocol: Selective Mono-amination via Buchwald-Hartwig Coupling (Hypothetical)

This protocol is based on general procedures for the mono-amination of dihaloarenes.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aniline (1.1 mmol), sodium tert-butoxide (1.4 mmol), and a stir bar.

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.08 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired mono-aminated product.

Conclusion

The selective functionalization of this compound is a challenging yet rewarding endeavor for the synthetic chemist. A thorough understanding of the interplay between the electronic and steric effects of the fluorine and methoxy substituents is paramount for achieving the desired regioselectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer versatile methods for the introduction of carbon and nitrogen substituents, with selectivity being tunable through careful selection of ligands and reaction conditions. For highly regioselective functionalization at the C1 position, lithium-halogen exchange proves to be an exceptionally powerful tool. By leveraging the principles and protocols outlined in this guide, researchers can confidently navigate the selective modification of this valuable synthetic intermediate to access a diverse array of complex molecules for a wide range of applications.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Regioselective Suzuki Cross-Coupling Reactions at the 2-Position of Di- and Tribrominated Pyrroles - Sci-Hub. (2005). Retrieved from [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]

  • Direct Access to 4,5-Disubstituted [2.2]Paracyclophanes by Selective ortho-Halogenation with Pd-Catalyzed C–H Activation - ResearchGate. (2025). Retrieved from [Link]

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (2018). Retrieved from [Link]

  • N-Fluoro-1,4-Diazoniabicyclo[2.2.2]octane Dication Salts; Efficient Fluorinating Agents and Functionalization Mediators for Organic Compounds | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne-Furan Diels-Alder Reactions - PubMed. (2005). Retrieved from [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Catalytic, Regioselective 1,4-Fluorodifunctionalization of Dienes - PubMed. (2023). Retrieved from [Link]

  • Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes - PMC - NIH. (2022). Retrieved from [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction - CoLab. (n.d.).
  • Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Ortho Meta Para Directors - Activating and Deactivating Groups - YouTube. (2018). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - ResearchGate. (2023). Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. (2025). Retrieved from [Link]

  • 2,5-dibromo-4-fluoro-3-methoxyphenylboronic acid - Structure, Synthesis, Properties. (n.d.). Retrieved from [Link]

  • US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents. (n.d.).
  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents. (n.d.).
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. (2023). Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). Retrieved from [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC - NIH. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Kinetic Analysis of the Buchwald-Hartwig Amination: A Case Study with 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a kinetic analysis of the Buchwald-Hartwig amination, a cornerstone of modern pharmaceutical and materials science research.[1][2] We will use the reaction of 1,4-dibromo-2-fluoro-5-methoxybenzene as a representative case study for an electron-rich, di-functionalized aryl halide. The objective is to move beyond simple yield optimization and delve into the reaction's kinetic profile to make informed, data-driven decisions in catalyst system selection and process scale-up.

The insights and protocols herein are designed for researchers, chemists, and drug development professionals seeking to fundamentally understand and control this critical C-N bond-forming reaction.[3][4]

Theoretical Framework: The Catalytic Cycle and Its Kinetic Implications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] The catalytic cycle is generally understood to proceed through three primary steps, any of which can be the rate-determining step (RDS) depending on the specific combination of substrate, ligand, base, and amine.

  • Oxidative Addition (OA): A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[3][7] For aryl bromides, this step is often the first irreversible step and is frequently the RDS, particularly with electron-rich ligands.[8] The reactivity order is typically Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[7] However, some studies suggest a practical reactivity order of Ar-Br > Ar-Cl > Ar-I due to the potential for iodide to form inhibitory palladium complexes.[9]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.[3] The choice and strength of the base (e.g., NaOtBu vs. K₃PO₄) are critical here.[9]

  • Reductive Elimination (RE): The final step involves the formation of the C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst.[3][7] This step is often accelerated by bulky, electron-rich phosphine ligands which favor the three-coordinate species necessary for elimination.[5]

Understanding which step limits the overall reaction rate is paramount for rational catalyst design and optimization. A kinetic analysis allows us to construct a rate law, expressed as:

Rate = k[Aryl Halide]ˣ[Amine]ʸ[Catalyst]ᶻ[Base]ⁿ

The exponents (x, y, z, n) represent the order of the reaction with respect to each component and provide profound insight into the mechanism and the composition of the transition state in the rate-determining step.

Buchwald_Hartwig_Cycle cluster_main pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product bh [Base-H]⁺X⁻ amido_complex->bh arx Ar-X arx->oa_complex amine HNR'R'' amine->oa_complex base Base base->oa_complex caption Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Experimental Design for Kinetic Profiling

The following protocol outlines a systematic approach to determine the reaction orders for the amination of this compound with a model amine, such as morpholine. The method of initial rates is employed, which involves measuring the rate at the beginning of the reaction where the change in reactant concentration is minimal.

Core Experimental Protocol (Baseline)

Objective: To establish a reliable baseline reaction for kinetic comparison.

Materials:

  • Aryl Halide: this compound

  • Amine: Morpholine

  • Palladium Pre-catalyst: G3 XPhos Palladacycle

  • Ligand: XPhos (Note: Included in the pre-catalyst)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Internal Standard: Dodecane (for GC analysis)

Procedure:

  • Stock Solution Preparation: Prepare separate, accurate stock solutions of the aryl halide (with internal standard), amine, and base in anhydrous toluene. This minimizes errors from weighing small quantities for each run.

  • Reactor Setup: To a dried Schlenk tube equipped with a magnetic stir bar, add the calculated volume of the aryl halide stock solution.

  • Catalyst Addition: Add the G3 XPhos Palladacycle pre-catalyst. Using a pre-catalyst is crucial for reproducibility as it bypasses the often-unpredictable in situ formation of the active Pd(0) species.[9]

  • Amine Addition: Add the calculated volume of the morpholine stock solution.

  • Equilibration: Place the tube in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C) and allow the mixture to stir for 5 minutes to reach thermal equilibrium.

  • Initiation and Sampling: Initiate the reaction by adding the NaOtBu stock solution. This is considered t=0. Immediately take the first sample (t=0) by withdrawing an aliquot and quenching it in a vial containing diethyl ether and a small amount of water.

  • Reaction Monitoring: Continue to take samples at regular intervals (e.g., 2, 5, 10, 15, 30 minutes).

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the product relative to the internal standard.

Systematic Variation for Rate Law Determination

To determine the reaction orders (x, y, z, n), perform a series of experiments, modifying the concentration of a single component relative to the baseline experiment while keeping all others constant.

Experiment #[ArBr₂] (M)[Amine] (M)[Catalyst] (mol%)[Base] (M)Variable Tested
1 (Baseline)0.10.121.00.14-
20.05 0.121.00.14Aryl Halide
30.2 0.121.00.14Aryl Halide
40.10.06 1.00.14Amine
50.10.24 1.00.14Amine
60.10.120.5 0.14Catalyst
70.10.122.0 0.14Catalyst
80.10.121.00.07 Base
90.10.121.00.28 Base

Comparative Analysis: The Impact of Ligand Selection

The choice of phosphine ligand is arguably the most critical factor influencing the efficiency and mechanism of the Buchwald-Hartwig amination.[10] Sterically hindered, electron-rich biaryl monophosphine ligands have proven exceptionally effective.[5] We will compare the expected kinetic outcomes for three distinct, commercially available ligands.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation (per run) cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (ArBr₂, Amine, Base, Std.) setup Set up Reactor: ArBr₂ + Catalyst + Amine prep_stock->setup equil Thermal Equilibration (e.g., 100°C) setup->equil init Initiate Reaction (t=0) with Base equil->init sample Take & Quench Samples at Time Intervals init->sample gc GC Analysis of Samples sample->gc plot_conc Plot [Product] vs. Time gc->plot_conc calc_rate Calculate Initial Rate (Slope at t≈0) plot_conc->calc_rate plot_log Plot log(Rate) vs. log[Conc] calc_rate->plot_log det_order Determine Reaction Order (Slope of log-log plot) plot_log->det_order caption Fig. 2: Experimental Workflow for Kinetic Analysis.

Caption: Fig. 2: Experimental Workflow for Kinetic Analysis.

Comparison of Ligand Alternatives

The table below presents hypothetical, yet mechanistically grounded, kinetic data for the reaction using different palladium-ligand systems. This illustrates how ligand choice can fundamentally alter the reaction's kinetic profile.

Ligand SystemKey FeatureExpected Rate-Determining Step (RDS)Expected Rate Law (Simplified)Rationale
Pd-BrettPhos Extremely bulky, electron-rich dialkylbiarylphosphineOxidative AdditionRate = k[ArBr₂]¹[Catalyst]¹[Amine]⁰The ligand's bulk and electron-donating properties significantly accelerate reductive elimination.[11][12] This often causes the preceding oxidative addition step to become rate-limiting. The reaction would show a first-order dependence on the aryl halide and be largely independent of the amine concentration.
Pd-RuPhos Bulky, electron-rich dialkylbiarylphosphineReductive EliminationRate = k[Catalyst]¹[ArBr₂]⁰[Amine]⁰While similar to BrettPhos, subtle electronic and steric differences can lead to reductive elimination being the RDS.[11][12] In this scenario, the reaction rate becomes independent of both the aryl halide and amine concentrations, as the rate-limiting step occurs after these components have been incorporated into the catalytic cycle.
Pd-Josiphos Ferrocene-based diphosphine (bidentate)Varies; often OA or Amine bindingRate = k[ArBr₂]¹[Catalyst]¹[Amine]ⁿ (n can be positive or negative)Bidentate ligands like Josiphos create a different coordination environment around the palladium.[5] The rate law can be more complex. A negative order in amine might be observed if excess amine competes for coordination sites on the palladium, inhibiting the oxidative addition step.

Data Analysis and Interpretation

  • Calculate Initial Rates: For each experiment, plot the concentration of the product versus time. The initial rate is the slope of the line tangent to the curve at t=0. For simplicity, if the first few data points form a straight line (typically <10-15% conversion), a linear regression can be used to find the slope.

  • Determine Reaction Order: To find the order with respect to a specific reactant (e.g., the aryl halide), use the data from the experiments where its concentration was varied. A logarithmic plot is most effective:

    log(Rate) = x * log([Aryl Halide]) + C

    Plot log(Rate) versus log([Aryl Halide]). The slope of this line will be x, the reaction order with respect to the aryl halide. Repeat this process for the amine, catalyst, and base.

Conclusion and Recommendations

A thorough kinetic analysis provides invaluable, predictive power for reaction optimization. For the amination of this compound, this data-driven approach allows a chemist to:

  • Select the Optimal Ligand: If the analysis reveals that oxidative addition is the RDS with a particular ligand, but the reaction is still too slow, switching to a more electron-rich ligand could accelerate this step. Conversely, if reductive elimination is the bottleneck, a bulkier ligand might be required.[13]

  • Identify Catalyst Deactivation Pathways: If the reaction order in the catalyst is greater than one, it might suggest an equilibrium between active monomeric and inactive dimeric palladium species.[3]

  • Optimize Reagent Stoichiometry: Understanding the reaction orders prevents the wasteful use of excess reagents. If the reaction is zero-order in the amine, for example, using a large excess will not increase the rate and may only complicate purification.

By investing the effort to understand the kinetics of the Buchwald-Hartwig amination, researchers can transition from empirical screening to rational design, leading to the development of more robust, efficient, and scalable synthetic processes critical to the advancement of pharmaceutical and chemical manufacturing.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (n.d.). Retrieved January 20, 2026, from [Link]

  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available at: [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. (n.d.). Retrieved January 20, 2026, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved January 20, 2026, from [Link]

  • Blue, E. D., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Angewandte Chemie International Edition. Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Crawford, S. M., & Stradiotto, M. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Sheibani, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

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Literature review on the applications of substituted dibromoanisoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of Substituted Dibromoanisoles

Substituted dibromoanisoles are a class of aromatic compounds that have garnered significant attention in synthetic chemistry due to their versatile reactivity. The presence of two bromine atoms, which can be selectively functionalized, and a methoxy group that influences the electronic properties of the aromatic ring, makes these compounds valuable building blocks for a wide array of applications. This guide provides a comprehensive overview of the applications of substituted dibromoanisoles, with a focus on their utility in organic synthesis, medicinal chemistry, and materials science. We will delve into comparative analyses of synthetic methodologies, present supporting experimental data, and provide detailed protocols for key transformations.

Applications in Organic Synthesis: The Power of Cross-Coupling

The primary utility of substituted dibromoanisoles in organic synthesis lies in their participation in transition metal-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in many pharmaceuticals and functional materials.[1] The regioselectivity of the mono-arylation of dibromoanisoles is a critical aspect, often influenced by the choice of catalyst, ligand, and reaction conditions.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Br R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OR)2) R-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts for Suzuki Coupling of 4-Bromoanisole:

The choice of palladium catalyst system is crucial for achieving high yields, especially with electron-rich (deactivated) aryl bromides like bromoanisoles.[2]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₃PO₄1,4-Dioxane/H₂O901292~31
SPhos-Pd1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

This data is illustrative, based on typical performances reported in the literature for deactivated aryl bromides.[2][3]

The data clearly indicates that while the classical Pd(PPh₃)₄ is effective, modern catalysts based on bulky, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbenes (like PEPPSI-IPr) offer significantly higher activity, allowing for lower catalyst loadings and shorter reaction times.[2][3]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are key components in pharmaceuticals and organic electronic materials.[4] The optimization of this reaction involves screening various catalysts, ligands, bases, and solvents.[5][6]

Optimization of Buchwald-Hartwig Amination of Aryl Halides:

The choice of ligand is paramount in determining the efficiency of the Buchwald-Hartwig amination.[7]

CatalystLigandBaseSolventTemperature (°C)Time (h)Conversion (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene10016<5
Pd(OAc)₂DPEphosCs₂CO₃Toluene10016<5
Pd(OAc)₂XPhosCs₂CO₃Toluene1001691

Data adapted from a study on the optimization of Buchwald-Hartwig amination.[7]

This comparison highlights the dramatic effect of the ligand, with the bulky, electron-rich XPhos ligand providing superior results over bidentate phosphines like BINAP and DPEphos for this particular transformation.[7]

Sonogashira and Heck Couplings

Substituted dibromoanisoles are also valuable substrates in other cross-coupling reactions. The Sonogashira coupling allows for the introduction of alkyne moieties, which are useful for further functionalization or for their electronic properties.[8][9] Catalyst-controlled regioselectivity is a key challenge and opportunity in these reactions.[10] The Heck reaction enables the formation of C-C bonds between the dibromoanisole and an alkene, offering a route to substituted styrenes and other vinylated aromatics.[11] The regioselectivity of the Heck reaction is influenced by both steric and electronic factors of the substrates and the catalytic system.[12]

Applications in Medicinal Chemistry

The dibromoanisole scaffold serves as a versatile starting point for the synthesis of a diverse range of biologically active molecules. The two bromine atoms provide handles for introducing various pharmacophores, allowing for the exploration of structure-activity relationships (SAR).[13]

SAR_Concept cluster_0 Dibromoanisole Core cluster_1 Chemical Modifications cluster_2 Biological Evaluation Core Dibromoanisole Scaffold Mod1 Modify Substituent R1 Core->Mod1 Mod2 Modify Substituent R2 Core->Mod2 Activity Biological Activity (e.g., Antimicrobial, Anticancer) Mod1->Activity Mod2->Activity Activity->Core Feedback for Further Optimization

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies.

Antimicrobial Agents

Brominated aromatic compounds, including derivatives of dibromoanisole, have shown promise as antimicrobial agents. The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate bacterial cell membranes. Studies have shown that the introduction of bromine, along with other functional groups, can significantly impact the antimicrobial properties of flavonoid and benzothiazole derivatives.[14][15][16] For example, 6-bromo-8-nitroflavone has demonstrated potent inhibitory activity against pathogenic bacteria.[17]

Antimicrobial Activity of Selected Brominated Heterocycles:

Compound ClassTarget OrganismActivity
Bromo-benzothiazolo pyrazolinesVarious pathogenic bacteriaMild to moderate
6-Bromoindolglyoxylamide derivativesStaphylococcus aureus, E. coliGood to excellent
6-Bromo-8-nitroflavonePathogenic bacteriaPotent inhibitory activity

This table summarizes findings from various studies on brominated compounds.[16][17][18]

Precursors to Natural Products and Bioactive Molecules

Dibromoanisoles can serve as key building blocks in the total synthesis of natural products and their analogs.[19][20] Their ability to undergo regioselective functionalization allows for the controlled construction of complex molecular frameworks found in biologically active compounds.[21]

Applications in Materials Science

The electronic properties of molecules derived from substituted dibromoanisoles make them attractive candidates for applications in materials science, particularly in organic electronics and as flame retardants.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of dibromoanisole can be used to synthesize conjugated molecules that serve as emitters or host materials in OLEDs.[13][22] By coupling various aromatic and heteroaromatic groups to the dibromoanisole core, the electronic and photophysical properties of the resulting materials can be tuned to achieve desired emission colors and device efficiencies.[23][24]

Performance of a Blue OLED Device Using a Fused Amide Emitter (BSQ-DMAC):

ParameterValue
Maximum External Quantum Efficiency (EQE)4.94%
Emission Peak492 nm (Sky-blue)
Turn-on Voltage2.8 V
Maximum Luminance7761 cd m⁻²

Data for a high-performance OLED device incorporating a novel emitter synthesized from building blocks that can be derived from dibromoanisole precursors.[23]

Flame Retardants

Brominated compounds are widely used as flame retardants in polymers.[25][26] They function by releasing hydrogen bromide upon combustion, which acts as a radical scavenger in the gas phase, interrupting the combustion cycle. Dibromoanisole derivatives can be incorporated into polymers either as additives or as reactive monomers to impart flame retardant properties.[27]

Experimental Protocols

General Workflow for Synthesis and Purification

Experimental_Workflow Start Combine Reactants, Catalyst, Ligand, Base, and Solvent Reaction Heat and Stir under Inert Atmosphere Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Remove Solvent (Rotary Evaporation) Drying->Concentration Purification Purify Crude Product (Column Chromatography) Concentration->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for a cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling of 2,4-Dibromoanisole

This protocol is a representative example for the mono-arylation of 2,4-dibromoanisole.

  • Preparation: To a flame-dried Schlenk flask, add 2,4-dibromoanisole (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). To this mixture, add the palladium catalyst (e.g., PEPPSI-IPr, 0.5 mol%) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 2 hours), monitoring by TLC.

  • Workup: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

Substituted dibromoanisoles are undeniably valuable and versatile platforms in modern chemistry. Their utility in regioselective cross-coupling reactions provides efficient pathways to complex molecules, making them indispensable in pharmaceutical discovery and materials science. The ability to fine-tune the electronic and steric properties through judicious choice of catalysts and reaction conditions continues to expand their synthetic potential. Future research will likely focus on developing even more selective and sustainable catalytic systems for their functionalization and exploring their application in novel bioactive compounds and advanced materials.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactiv
  • Optimising a Buchwald-Hartwig amin
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (2025). Benchchem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). Benchchem.
  • Studies on the Optimization of Buchwald-Hartwig Amin
  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.).
  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.).
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  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022).
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  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018).
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  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
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  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (n.d.).
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Structure Activity Rel
  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activ
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  • Natural Products from Nonracemic Building Blocks. (n.d.). Diva-portal.org.
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  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
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  • Flame‐Retardant Polymers. (n.d.).
  • Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. (n.d.). PubMed Central.
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  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
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  • A study of the antimicrobial activity of selected synthetic and n
  • Polymer Flame Retardant Chemistry. (n.d.).
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  • Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. (n.d.). PubMed Central.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1,4-Dibromo-2-fluoro-5-methoxybenzene. As a halogenated aromatic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory compliance.

Core Principles: Hazard-Informed Disposal

The fundamental principle is waste segregation . Halogenated organic compounds must be disposed of in a dedicated "Halogenated Organic Waste" container.[5][6] This is crucial because halogenated waste streams require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like HBr and HF), making their disposal more complex and costly than non-halogenated organic waste.[7] Mixing these waste streams can lead to regulatory non-compliance and improper disposal, posing environmental risks.

Hazard Profile Summary (Based on Analogues)
Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation Causes skin irritation.[3]Wear nitrile, butyl, or polychloroprene gloves and a lab coat. Wash hands thoroughly after handling.[8]
Eye Irritation Causes serious eye irritation.[3]Wear safety glasses or goggles. Ensure eyewash stations are accessible.[2]
Respiratory Irritation May cause respiratory irritation.[3]Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5]
Acute Oral Toxicity May be harmful if swallowed.[3]Do not eat, drink, or smoke when using this product.
Environmental Hazard Halogenated aromatics can be persistent in the environment.Prevent spillage from entering drains or waterways.[8][9]

Regulatory Framework: Compliance with RCRA

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This "cradle-to-grave" system holds the waste generator—your institution—responsible for the waste from its generation to its final, environmentally sound disposal.[12]

Key compliance steps under RCRA include:

  • Hazardous Waste Identification : The generator must determine if their waste is hazardous.[13] Based on its chemical structure (a halogenated aromatic), this compound waste should be classified as hazardous.

  • Proper Management and Storage : Waste must be accumulated in designated Satellite Accumulation Areas (SAAs) in containers that are closed, properly labeled, and in good condition.[7]

  • Manifest System : When waste is transported off-site, it must be accompanied by a manifest that tracks its journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

All waste must be handled in accordance with local, state, and federal regulations, which may differ by region.[9] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

  • Safety goggles or glasses with side shields.

  • Chemical-resistant gloves (e.g., nitrile rubber).[8]

  • A laboratory coat.[5]

Step 2: Waste Segregation and Collection
  • Obtain a Designated Waste Container : Procure a "Halogenated Organic Waste" container from your institution's EHS department. This container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[7]

  • Label the Container : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[7] Clearly write the full chemical name, "this compound," and list all other components of the waste mixture with their estimated percentages.[6]

  • Transfer Waste : Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Keep Container Closed : The waste container must remain sealed at all times, except when actively adding waste.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.

  • Secondary Containment : Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Segregation : Do not store halogenated waste containers with incompatible materials, such as strong acids or bases.[6]

Step 4: Arranging for Disposal
  • Monitor Fill Level : Do not overfill the container. A common guideline is to fill it to no more than 75-80% capacity to allow for vapor expansion.

  • Request Pickup : Once the container is ready for disposal, submit a waste pickup request to your institution's EHS department through their designated online portal or procedure.[7] Do not attempt to dispose of the chemical waste yourself.

The following diagram illustrates the decision-making process for handling this chemical waste.

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.[9]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate and Secure : Restrict access to the spill area.

  • Consult SDS and EHS : Refer to the SDS for similar compounds and contact your EHS department for guidance.

  • Cleanup (for minor spills only) : If you are trained and it is safe to do so, clean up the spill.

    • Wear appropriate PPE, including a respirator if necessary.[9]

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the material.[7] Avoid generating dust.[8]

    • Place the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

For major spills, contact your institution's emergency response team immediately.[8]

By adhering to these procedures, researchers can ensure the safe handling and proper disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Vertex AI Search. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene SDS.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Apollo Scientific. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene SDS.
  • Sigma-Aldrich. (n.d.). 1,4-Dibromo-2-fluorobenzene 98.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (n.d.). 1,4-Dibromo-2,5-difluorobenzene SDS.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances.
  • MilliporeSigma. (2025, April 28). Safety Data Sheet.
  • Leyan. (2025, July 17). Safety Data Sheet.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • PubChem. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene.

Sources

A Senior Application Scientist's Guide to Handling 1,4-Dibromo-2-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 1,4-Dibromo-2-fluoro-5-methoxybenzene. As your partner in research, we believe that empowering scientists with comprehensive safety knowledge is paramount to achieving groundbreaking results. This document moves beyond a simple checklist, offering a procedural and causal analysis to ensure every step is understood and self-validating.

Hazard Assessment: Understanding the Compound

This compound is a halogenated aromatic ether. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be developed by analyzing the hazards of structurally similar compounds. Analogs such as 1,4-Dibromo-2-fluorobenzene and other brominated aromatics are classified under the Globally Harmonized System (GHS) as skin irritants, serious eye irritants, and may cause respiratory irritation.[1] Therefore, we must operate under the assumption that this compound presents similar health hazards.

Anticipated GHS Classifications:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)

  • Acute Toxicity, Oral: Potentially Category 4[1][2]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[3] Adherence to the protocols outlined below is critical to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the primary barrier between the researcher and potential chemical exposure.[4][5] The following PPE is mandatory for all personnel handling this compound, regardless of the quantity or procedure.

  • Eye and Face Protection:

    • Causality: Halogenated aromatic compounds can cause serious and potentially irreversible eye irritation.[1][6] Standard safety glasses are insufficient as they do not protect from splashes or fine powders entering from the sides, top, or bottom.[7]

    • Protocol: Wear chemical splash goggles that provide a complete seal around the eyes and conform to ANSI Z87.1 or an equivalent standard. For procedures with a high risk of splashing (e.g., large-scale reactions, quenching), supplement goggle use with a full-face shield.[3]

  • Hand Protection:

    • Causality: This compound is presumed to be a skin irritant.[2] Proper glove selection is crucial to prevent dermal absorption and contact dermatitis. The choice of glove material must be based on chemical compatibility.

    • Protocol: Nitrile gloves are suitable for incidental contact and protection against solid particulates. For prolonged handling, solvent work, or immersion potential, double-gloving or selecting a more robust glove material like neoprene is recommended. Always inspect gloves for tears or punctures before use and remove them promptly and properly to avoid contaminating your skin.

  • Body Protection:

    • Causality: Protective clothing prevents incidental contact with skin and contamination of personal clothing.

    • Protocol: A flame-resistant lab coat is the minimum requirement. Ensure the coat is fully buttoned and the sleeves are not rolled up. For larger scale operations, a chemically resistant apron or coveralls should be worn over the lab coat.[3] Do not wear shorts or open-toed shoes in the laboratory.

Operational and Disposal Plans

A safe workflow involves more than just wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

Engineering Controls: Your First Line of Defense

Always handle this compound inside a certified chemical fume hood. This engineering control minimizes the risk of inhaling the fine powder, which can cause respiratory tract irritation. Ensure the sash is positioned at the lowest feasible height to maximize capture efficiency.

PPE and Chemical Handling Workflow

The following diagram outlines the logical flow for safely handling the compound.

cluster_prep Phase 1: Preparation cluster_don Phase 2: Gowning cluster_handle Phase 3: Chemical Handling (in Fume Hood) cluster_dispose Phase 4: Decontamination & Disposal prep Verify Fume Hood Certification & Airflow gather Gather All Required PPE & Spill Kit Materials prep->gather don_ppe Don Lab Coat, Goggles, & Face Shield (if needed) gather->don_ppe don_gloves Don Inner & Outer Gloves (Inspect for damage) don_ppe->don_gloves weigh Weigh Solid Compound don_gloves->weigh react Perform Reaction/ Procedure weigh->react doff_outer Doff Outer Gloves (Dispose as Halogenated Waste) react->doff_outer segregate Segregate Halogenated Liquid/Solid Waste react->segregate doff_ppe Doff Lab Coat & Goggles doff_outer->doff_ppe doff_inner Doff Inner Gloves (Dispose as Halogenated Waste) doff_ppe->doff_inner wash Wash Hands Thoroughly doff_inner->wash

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.